Amylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFZFCIODKYFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-58-7 (Parent) | |
| Record name | Amylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10931290 | |
| Record name | Pentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-65-4 | |
| Record name | 1-Pentanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI72UKL50R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amylamine hydrochloride chemical and physical properties
An In-Depth Technical Guide to the Physicochemical Properties of Amylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
Amylamine hydrochloride (CAS No. 142-65-4), the hydrochloride salt of n-amylamine, is a primary aliphatic amine derivative that serves as a crucial building block and reagent in diverse scientific fields.[1][2] Presented as a white to off-white crystalline powder, its enhanced stability and water solubility over its free-base counterpart, n-amylamine, make it a preferred choice in pharmaceutical research and organic synthesis.[1] This guide offers a comprehensive exploration of the core chemical and physical properties of amylamine hydrochloride, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application. We will delve into its structural characteristics, physicochemical parameters, reactivity, and the experimental methodologies used for its characterization.
Molecular and Structural Characteristics
Amylamine hydrochloride is the salt formed from the acid-base reaction between n-amylamine (a weak base) and hydrochloric acid (a strong acid). This conversion from the free amine, a liquid at room temperature, to the salt form results in a more stable, solid compound that is easier to handle and store.[3][4]
-
IUPAC Name: pentan-1-amine;hydrochloride[2]
-
Synonyms: n-Amylamine hydrochloride, 1-Pentanamine hydrochloride, Pentylammonium chloride[2]
-
CAS Number: 142-65-4[2]
-
Molecular Formula: C₅H₁₄ClN[2]
-
Molecular Weight: 123.62 g/mol [2]
The structure consists of a pentylammonium cation and a chloride anion, ionically bonded. The positive charge is localized on the nitrogen atom of the protonated amino group.
Caption: Ionic structure of Amylamine Hydrochloride.
Physical Properties
The physical properties of amylamine hydrochloride are dictated by its ionic nature, which contrasts sharply with the properties of its non-polar free-base form, n-amylamine. The strong electrostatic interactions in the crystalline lattice of the salt lead to a higher melting point and its solid state at standard conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Weight | 123.62 g/mol | [2] |
| Melting Point | Data not consistently available for the hydrochloride salt. The parent amine melts at -55 °C. | [4][5] |
| Boiling Point | Decomposes before boiling. The parent amine boils at 104-105.5 °C. | [5][6] |
| Solubility | Soluble in water. The parent amine is also soluble in water, alcohol, and ether. | [1][4] |
Expertise & Experience: The Rationale Behind the Properties
The choice to use the hydrochloride salt in many applications stems directly from these physical properties.
-
Solid Form: As a crystalline solid, it is non-volatile and significantly easier to weigh and handle accurately compared to the volatile liquid n-amylamine, which has an unpleasant fishy, ammonia-like odor.[4][6]
-
Water Solubility: The ionic character of the salt renders it readily soluble in aqueous media, a critical advantage for many biological and pharmaceutical applications where reactions are performed in aqueous buffers.[1] The parent amine's solubility is finite, whereas the salt can achieve higher concentrations.
Chemical Properties and Reactivity
Acid-Base Chemistry
The chemical behavior of amylamine hydrochloride in solution is governed by the acid-base equilibrium of the pentylammonium ion. The pKa of the conjugate acid, [CH₃(CH₂)₄NH₃]⁺, is approximately 10.21.[7] This value indicates that in aqueous solution, the equilibrium position is highly dependent on the pH.
Caption: Acid-base equilibrium of amylamine hydrochloride.
At a pH below its pKa, the protonated form (pentylammonium) is the dominant species. Above this pKa, the equilibrium shifts, and the molecule deprotonates to yield the free n-amylamine. This pH-dependent behavior is fundamental to its application in synthesis, as it allows for the in situ generation of the nucleophilic free amine by addition of a base.
Reactivity and Synthetic Applications
Amylamine hydrochloride is primarily used as a stable precursor to n-amylamine.[1] In the presence of a non-nucleophilic base (e.g., triethylamine, potassium carbonate), the free n-amylamine is liberated and can participate in a variety of chemical reactions typical of primary amines, including:[7]
-
Nucleophilic Substitution: Reacting with alkyl halides to form secondary amines.
-
Acylation: Reacting with acid chlorides or anhydrides to form amides.
-
Condensation: Reacting with aldehydes and ketones to form imines.
Its role as a building block is significant in the synthesis of dyes, rubber chemicals, corrosion inhibitors, and pharmaceutical agents.[1][4]
Experimental Protocol: Potentiometric Titration for pKa Determination
To ensure the identity and purity of a batch of amylamine hydrochloride, determining its pKa is a fundamental quality control experiment. Potentiometric titration provides a reliable method for this.
Trustworthiness: A Self-Validating Protocol
This protocol is self-validating because the resulting titration curve provides a clear, graphical representation of the acid-base transition. The midpoint of the buffer region, where the concentrations of the protonated amine and free amine are equal, directly corresponds to the pKa. The shape and sharpness of the curve also provide qualitative information about the sample's purity.
Methodology
-
Preparation of Analyte: Accurately weigh approximately 1.24 g (10 mmol) of amylamine hydrochloride and dissolve it in ~50 mL of deionized, CO₂-free water in a 100 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stir plate and add a stir bar. Calibrate a pH meter with standard buffers (pH 4, 7, and 10) and immerse the electrode in the solution.
-
Titrant Preparation: Fill a 50 mL burette with a standardized 0.2 M sodium hydroxide (NaOH) solution.
-
Titration Procedure:
-
Record the initial pH of the amylamine hydrochloride solution.
-
Add the NaOH titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where pH = pKa. Read the pH at this volume directly from the curve.
-
Caption: Experimental workflow for pKa determination.
Synthesis and Handling
Synthesis
Amylamine hydrochloride is readily synthesized via a simple acid-base reaction.
Caption: Synthesis of amylamine hydrochloride.
Typically, a solution of n-amylamine in a non-polar solvent like diethyl ether is treated with a solution of hydrogen chloride (or bubbled with HCl gas). The salt, being insoluble in the non-polar solvent, precipitates out and can be collected by filtration.[8]
Safety and Handling
Amylamine hydrochloride is classified as a skin and eye irritant.[1][2] The free base, n-amylamine, is flammable, corrosive, and toxic.[7][9]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Amylamine hydrochloride is a versatile and valuable chemical compound whose utility is rooted in its distinct physicochemical properties. Its solid, water-soluble, and stable nature makes it a superior alternative to its volatile free-base form for a wide range of applications, from organic synthesis to pharmaceutical development. A thorough understanding of its acid-base chemistry, characterized by a pKa of ~10.21, is essential for leveraging its reactivity and ensuring its proper application in research and development settings.
References
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LookChem. Amylamine. [Link]
-
LookChem. Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 120182, n-Amylamine hydrochloride. [Link]
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Wikipedia. Pentylamine. [Link]
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Global Substance Registration System. AMYLAMINE HYDROCHLORIDE. [Link]
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National Institute of Standards and Technology. N-amyl amine hydrochloride. [Link]
- Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
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ResearchGate. 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular.... [Link]
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Organic Syntheses. Methylamine Hydrochloride. [Link]
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Loba Chemie. AMYLAMINE FOR SYNTHESIS MSDS CAS No: 110-58-7 MSDS. [Link]
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n-amylamine hydrochloride molecular structure and formula
An In-depth Technical Guide to the Molecular Structure and Formula of n-Amylamine Hydrochloride
Abstract: This technical guide provides a comprehensive examination of n-amylamine hydrochloride (pentan-1-amine;hydrochloride), a primary aliphatic amine salt of significant interest in organic synthesis and pharmaceutical development. The document delineates the methodologies for confirming its molecular structure and formula, grounded in authoritative analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a robust and validated understanding of the compound's chemical identity.
Introduction: Chemical Identity and Significance
n-Amylamine hydrochloride is the salt formed from the neutralization of the primary aliphatic amine, n-amylamine (1-pentanamine), with hydrochloric acid. It typically presents as a white to off-white crystalline powder that is soluble in water.[1] Its utility stems from its role as a versatile building block and reagent in organic chemistry and pharmaceutical research.[1] The protonated amino group makes it a stable, solid precursor for reactions requiring the nucleophilic n-amylamine, improving handling and storage compared to its volatile liquid parent amine.
A precise understanding of its molecular structure is paramount for its application. This guide will establish its structure and formula through a multi-faceted analytical approach, ensuring the identity and purity of the material for research and development applications.
Chemical and Physical Properties
A summary of the key identifiers and properties of n-amylamine hydrochloride is provided below.
| Property | Value | Source |
| IUPAC Name | pentan-1-amine;hydrochloride | PubChem[2] |
| Synonyms | Amylamine hydrochloride, 1-Pentanamine hydrochloride, Pentylammonium chloride | PubChem[2] |
| CAS Number | 142-65-4 | PubChem[2] |
| Molecular Formula | C₅H₁₄ClN | PubChem[2] |
| Molecular Weight | 123.62 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | LookChem[1] |
| Solubility | Soluble in water | LookChem[1] |
| SMILES | CCCCCN.Cl | PubChem[2] |
| InChI Key | FZFZFCIODKYFEV-UHFFFAOYSA-N | PubChem[2] |
Molecular Structure and Formula Elucidation
The molecular structure of n-amylamine hydrochloride consists of a pentylammonium cation and a chloride anion. The positive charge is localized on the nitrogen atom, which is bonded to three hydrogen atoms and the pentyl carbon chain. The chloride ion is associated via an ionic bond.
Caption: Molecular structure of n-amylamine hydrochloride (pentylammonium chloride).
Synthesis and Verification Workflow
The primary method for synthesizing n-amylamine hydrochloride is a direct acid-base reaction. The logical workflow for its preparation and structural confirmation is outlined below. This process ensures that the final product is not only the desired compound but also meets high purity standards.
Caption: Synthesis and analytical characterization workflow for n-amylamine hydrochloride.
Spectroscopic Analysis: The Basis of Structural Confirmation
Spectroscopic methods provide the definitive evidence for the molecular structure of n-amylamine hydrochloride. Each technique offers a unique and complementary piece of the structural puzzle.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. For n-amylamine hydrochloride, this technique is crucial for identifying the presence of the ammonium group (NH₃⁺) and the alkyl (C-H) bonds, confirming the salt formation and the integrity of the carbon skeleton.
An IR spectrum of solid n-amylamine hydrochloride was obtained as a KBr pellet.[3] The key absorption bands are interpreted as follows:
| Wavenumber Range (cm⁻¹) | Vibration Type | Significance for Structure Confirmation |
| ~3000-2800 | N-H stretching (broad) | Strong, broad absorption indicative of the N-H bonds in the ammonium cation (R-NH₃⁺). This is a key differentiator from the parent amine (R-NH₂), which shows sharper peaks. |
| 2960-2850 | C-H stretching | Confirms the presence of the pentyl group's CH₃ and CH₂ moieties. |
| ~1600-1500 | N-H bending (asymmetric/symmetric) | Further confirms the presence of the ammonium group. |
| ~1465 | C-H bending | Corresponds to the scissoring and bending vibrations of the CH₂ and CH₃ groups in the alkyl chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. For n-amylamine hydrochloride, NMR confirms the connectivity of the five-carbon chain and its attachment to the nitrogen atom. The protonation of the amine group significantly influences the chemical shifts of adjacent nuclei, providing clear evidence of salt formation.
Predicted ¹H NMR Spectrum (in D₂O):
-
δ ~3.0 ppm (triplet): Protons on the carbon alpha to the ammonium group (-CH₂-NH₃⁺). The electron-withdrawing effect of the NH₃⁺ group causes a significant downfield shift compared to the parent amine (~2.7 ppm). The signal is a triplet due to coupling with the adjacent CH₂ group.
-
δ ~1.6 ppm (multiplet): Protons on the beta carbon (-CH₂-CH₂-NH₃⁺).
-
δ ~1.3 ppm (multiplet): Protons on the gamma and delta carbons.
-
δ ~0.9 ppm (triplet): Protons of the terminal methyl group (-CH₃).
Predicted ¹³C NMR Spectrum (in D₂O):
-
δ ~41 ppm: Alpha carbon (-CH₂-NH₃⁺).
-
δ ~28 ppm: Beta carbon.
-
δ ~27 ppm: Gamma carbon.
-
δ ~21 ppm: Delta carbon.
-
δ ~13 ppm: Terminal methyl carbon (-CH₃).
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For an ionic compound like n-amylamine hydrochloride, electrospray ionization (ESI) is the preferred technique. ESI allows the intact cation (pentylammonium) to be transferred into the gas phase for analysis. This method directly confirms the mass of the organic cation, and thus the molecular weight of the parent amine.
In positive-ion ESI-MS, the expected spectrum would show a prominent peak corresponding to the pentylammonium cation [C₅H₁₃NH]⁺.
-
Expected m/z: 88.11
Experimental Protocols
The following protocols are provided as self-validating methodologies for the synthesis and characterization of n-amylamine hydrochloride.
Protocol: Synthesis and Purification
-
Reaction Setup: In a fume hood, add 8.7 g (0.1 mol) of n-amylamine to 50 mL of absolute ethanol in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in an ice bath.
-
Acidification: Slowly add 10 mL of concentrated hydrochloric acid (~12 M, 0.12 mol) dropwise to the stirring amine solution. The reaction is exothermic; maintain the temperature below 20°C.
-
Precipitation: After the addition is complete, continue stirring in the ice bath for 30 minutes. A white precipitate of n-amylamine hydrochloride will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting material.
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot absolute ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The yield of pure, white crystalline n-amylamine hydrochloride should be high. Purity can be checked by melting point determination and the spectroscopic methods below.
Protocol: FT-IR Analysis
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dried n-amylamine hydrochloride with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands as listed in Table 2 to confirm the presence of the ammonium and alkyl functional groups.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of n-amylamine hydrochloride and dissolve it in ~0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition includes 8-16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts (e.g., to a residual solvent peak or an internal standard). Compare the resulting spectra with the predicted shifts in Section 3.2.
Conclusion
The identity of n-amylamine hydrochloride is rigorously established through a systematic combination of synthesis and multi-platform spectroscopic analysis. Its molecular formula, C₅H₁₄ClN, and structure, consisting of a pentylammonium cation and a chloride anion, are unequivocally confirmed by FT-IR, NMR, and mass spectrometry. The methodologies and analytical reasoning presented in this guide provide a robust framework for scientists to validate the structure and purity of this important chemical reagent, ensuring its reliable application in research and development.
References
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N-AMYLAMINEHYDROCHLORIDE - LookChem. LookChem. Available at: [Link]
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Pentylamine - PubChem. National Center for Biotechnology Information. Available at: [Link]
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n-Amylamine hydrochloride - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Showing Compound Pentylamine (FDB010039) - FooDB. FooDB. Available at: [Link]
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n-Amyl amine hydrochloride - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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Pentylamine - Wikipedia. Wikipedia. Available at: [Link]
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AMYLAMINE HYDROCHLORIDE - GSRS. Global Substance Registration System. Available at: [Link]
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Methylamine Hydrochloride - Organic Syntheses. Organic Syntheses. Available at: [Link]
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Core Characteristics and Physicochemical Profile
An In-depth Technical Guide to Pentan-1-amine Hydrochloride (CAS No. 142-65-4)
This guide provides a comprehensive technical overview of pentan-1-amine hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, analysis, and application.
Pentan-1-amine hydrochloride, also known as pentylammonium chloride, is the hydrochloride salt of the primary aliphatic amine, pentan-1-amine.[1] The conversion of the volatile, odorous free amine into its salt form imparts several advantageous properties. The ionic nature of the hydrochloride salt renders it a stable, crystalline solid that is readily soluble in aqueous solutions, enhancing its ease of handling, storage, and utility in various synthetic applications compared to its free base counterpart.[1]
The key distinction lies in the protonation of the amine's nitrogen atom. This protonation eliminates the lone pair of electrons, which is responsible for the basicity and nucleophilicity of the free amine, and introduces a positive charge, significantly altering the compound's physical and spectroscopic properties.
Table 1: Comparative Physicochemical Properties
| Property | Pentan-1-amine Hydrochloride | Pentan-1-amine (Free Base) |
| CAS Number | 142-65-4[2] | 110-58-7[1] |
| Molecular Formula | C₅H₁₄ClN[2] | C₅H₁₃N[1] |
| Molecular Weight | 123.62 g/mol [2][3] | 87.16 g/mol [4] |
| Appearance | White to pale yellow crystalline solid.[1][3] | Clear, colorless liquid.[1] |
| Melting Point | 228 °C (decomposes).[3][5] | -55 °C[1] |
| Boiling Point | Not applicable (decomposes) | 104 °C[4] |
| Solubility in Water | Soluble.[1] | Miscible.[1] |
| pKa ([R-NH₃]⁺) | 10.21[1] | Not applicable |
| Hygroscopicity | Hygroscopic.[3] | Not specified |
Synthesis: A Validated Laboratory Protocol
The preparation of pentan-1-amine hydrochloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the free amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This protocol is designed to be self-validating, with the successful formation of the salt confirmed by the precipitation of a solid and subsequent analytical verification.
Reaction Mechanism and Workflow
The synthesis involves the direct reaction of pentan-1-amine with hydrochloric acid. The choice of a non-polar solvent in which the hydrochloride salt is insoluble allows for its precipitation and easy isolation.
Caption: Synthesis workflow for pentan-1-amine hydrochloride.
Step-by-Step Protocol
-
Preparation: In a fume hood, dissolve 10.0 g of pentan-1-amine (free base) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution in an ice bath to 0 °C. While stirring vigorously, slowly add a 2 M solution of anhydrous hydrochloric acid in diethyl ether dropwise. The immediate formation of a white precipitate will be observed.
-
Completion: Continue adding the HCl solution until the reaction mixture is slightly acidic, which can be tested by touching a glass rod to the solution and then to moist blue litmus paper (it should turn red).
-
Isolation: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two 20 mL portions of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified white solid under vacuum to remove residual solvent. The final product should be a crystalline, free-flowing powder.
Causality: The use of diethyl ether is critical as the free amine is soluble, but the resulting ionic salt is not, enabling a clean precipitation and high-yield recovery. Performing the reaction at 0 °C controls the exothermic nature of the acid-base neutralization.
Applications in Research and Drug Development
Pentan-1-amine hydrochloride serves as a versatile building block in organic synthesis, primarily valued for introducing a pentylamino moiety into larger molecules.
-
Pharmaceutical Intermediate: As a primary amine, it is a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The amine group can undergo a wide range of reactions, such as N-alkylation, acylation to form amides, and reductive amination with carbonyl compounds, making it a fundamental component in constructing diverse molecular scaffolds.[1]
-
Materials Science: In the field of photovoltaics, alkylamine hydrochlorides are used as surface passivating agents in the fabrication of perovskite solar cells (PSCs). While pentan-1-amine hydrochloride itself is not the most commonly cited example, similar short-chain alkylammonium halides (e.g., propylamine hydroiodide) have been shown to reduce defects on the perovskite film surface. This passivation suppresses non-radiative recombination, leading to enhanced device efficiency and stability.
Analytical and Quality Control Protocols
A robust analytical workflow is essential to confirm the identity, purity, and integrity of pentan-1-amine hydrochloride.
Caption: A comprehensive analytical workflow for quality control.
¹H NMR Spectroscopy
Proton NMR provides unambiguous structural confirmation by mapping the proton environments in the molecule. The protonation of the amine group significantly influences the chemical shift of adjacent protons.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred as the acidic N-H protons will exchange with deuterium, causing their signal to disappear, which simplifies the spectrum.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
-
Expected Spectrum (in D₂O):
-
α-CH₂ (C1): ~2.9-3.1 ppm (triplet). This is the most downfield signal of the alkyl chain due to the strong deshielding effect of the adjacent positively charged nitrogen atom.
-
β-CH₂ (C2): ~1.6-1.8 ppm (multiplet).
-
γ- & δ-CH₂ (C3 & C4): ~1.3-1.5 ppm (multiplet).
-
ω-CH₃ (C5): ~0.9 ppm (triplet).
-
-
Trustworthiness Insight: The key diagnostic signal is the α-CH₂ triplet. In the free amine (in CDCl₃), this signal appears further upfield at ~2.7 ppm.[4] The downfield shift of ~0.3 ppm upon protonation is a definitive indicator of salt formation.
FTIR Spectroscopy
FTIR is used to identify the functional groups present. The transition from a primary amine (-NH₂) to a primary ammonium salt (-NH₃⁺) results in a dramatic change in the N-H stretching region.
-
Protocol:
-
Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Scan the sample from 4000 to 400 cm⁻¹.
-
-
Expected Absorptions:
-
N-H Stretch: A very broad and strong absorption band from approximately 3200 cm⁻¹ down to 2800 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt.[6] This broad feature will overlay the C-H stretching bands. In contrast, the free primary amine shows two distinct, sharper N-H stretching bands around 3400-3300 cm⁻¹.[4]
-
C-H Stretch: Aliphatic C-H stretching bands will appear as sharper peaks superimposed on the broad N-H stretch, typically between 3000 and 2850 cm⁻¹.
-
N-H Bend: An absorption band around 1600-1500 cm⁻¹ due to the asymmetric N-H bending (scissoring) of the -NH₃⁺ group.
-
Purity Determination by Titration
The purity of the hydrochloride salt can be accurately determined by non-aqueous acid-base titration.
-
Principle: The sample is dissolved in a suitable non-aqueous solvent and titrated with a strong base, such as sodium hydroxide in an alcoholic solvent. The endpoint is determined potentiometrically.
-
Protocol:
-
Accurately weigh approximately 200 mg of pentan-1-amine hydrochloride into a beaker.
-
Dissolve the sample in 50 mL of isopropyl alcohol.
-
Titrate the solution with standardized 0.1 M sodium hydroxide, monitoring the pH with a calibrated pH meter.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the purity based on the volume of titrant used, its molarity, and the initial mass of the sample.
-
Safety, Handling, and Storage
-
Hazards: Pentan-1-amine hydrochloride is known to cause skin irritation and serious eye irritation.[5]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[3]
References
-
National Center for Biotechnology Information. "Pentylamine." PubChem Compound Database, CID=8060. Available from: [Link]
- Google Patents. "A method of synthesis primary amine hydrochloride." CN109384677A.
-
Wikipedia. "Pentylamine." Available from: [Link]
-
National Center for Biotechnology Information. "n-Amylamine hydrochloride." PubChem Compound Database, CID=120182. Available from: [Link]
-
Smith, B. C. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy, 2019, 34(9), 22-26. Available from: [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Physical Characteristics of n-Amylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
n-Amylammonium chloride, also known as pentylammonium chloride, is a primary alkylammonium salt that is gaining interest in various scientific fields, including materials science and drug development. Its amphiphilic nature, arising from the combination of a hydrophilic ammonium head and a hydrophobic pentyl tail, makes it a versatile building block for supramolecular assemblies and a model compound for studying lipid-protein interactions. This guide provides a comprehensive overview of the core physical characteristics of n-amylammonium chloride, offering a foundational understanding for its application in research and development.
Molecular and Structural Properties
n-Amylammonium chloride is an ionic compound formed by the protonation of n-amylamine with hydrochloric acid. This results in the formation of the n-amylammonium cation ([CH₃(CH₂)₄NH₃]⁺) and a chloride anion (Cl⁻).
Table 1: Fundamental Molecular Properties of n-Amylammonium Chloride
| Property | Value | Source |
| Chemical Formula | C₅H₁₄ClN | |
| Molecular Weight | 123.62 g/mol | |
| CAS Number | 142-65-4 | |
| Synonyms | Pentylammonium chloride, 1-Pentanamine hydrochloride |
Synthesis and Molecular Structure
The synthesis of n-amylammonium chloride is a straightforward acid-base reaction. A generalized protocol is provided below.
Experimental Protocol: Synthesis of n-Amylammonium Chloride
Objective: To synthesize n-amylammonium chloride from n-amylamine and hydrochloric acid.
Materials:
-
n-Amylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve a known molar amount of n-amylamine in a suitable volume of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise using a dropping funnel while stirring vigorously. The addition should be slow to control the exothermic reaction.
-
Precipitation: As the hydrochloric acid is added, a white precipitate of n-amylammonium chloride will form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified n-amylammonium chloride in a vacuum oven or desiccator to a constant weight.
Causality: The use of diethyl ether as a solvent is crucial as n-amylamine is soluble in it, while the resulting salt, n-amylammonium chloride, is not. This insolubility drives the precipitation of the product upon its formation. The dropwise addition of HCl in an ice bath is a standard precautionary measure to manage the exothermicity of the neutralization reaction.
Caption: Synthesis workflow of n-amylammonium chloride.
Crystal Structure
Experimental Protocol: Powder X-Ray Diffraction (PXRD) Analysis
Objective: To determine the crystal structure and phase purity of n-amylammonium chloride.
Instrumentation:
-
Powder X-ray diffractometer with a copper (Cu) Kα radiation source.
-
Sample holder.
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: Finely grind a small amount of the dried n-amylammonium chloride powder to ensure random orientation of the crystallites.
-
Mounting: Mount the powdered sample onto the sample holder, ensuring a flat, uniform surface.
-
Data Collection: Place the sample holder in the diffractometer. Set the instrument to scan over a 2θ range (e.g., 5° to 80°) with a defined step size and scan speed.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is then analyzed. The positions of the diffraction peaks are used to determine the unit cell parameters using Bragg's Law (nλ = 2d sinθ). The overall pattern can be compared to known crystal structures for phase identification.
Causality: The grinding of the sample is critical to obtaining a diffraction pattern that is representative of all crystal orientations, which is necessary for accurate structure determination from powder data. The choice of the 2θ range is based on the expected d-spacings for organic salts.
Thermal Properties
The thermal behavior of n-amylammonium chloride is characterized by its response to changes in temperature, including phase transitions and decomposition. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to investigate these properties.
Phase Transitions and Melting Point
Studies on pentylammonium chloride have revealed the existence of solid-solid phase transitions at low temperatures. A transition to a "rotator phase" has been observed at approximately 257 K (-16 °C). In this phase, the alkyl chains exhibit rotational motion while the overall crystal lattice is maintained. The definitive melting point, at which the substance transitions to a liquid state, is not consistently reported and may be close to its decomposition temperature.
Table 2: Thermal Transition Temperatures of n-Amylammonium Chloride
| Thermal Event | Temperature | Technique |
| Solid-Solid Phase Transition | ~257 K (-16 °C) | DSC |
| Melting/Decomposition | Not definitively reported | DSC/TGA |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions of n-amylammonium chloride.
Instrumentation:
-
Differential Scanning Calorimeter.
-
Hermetically sealed aluminum pans.
-
Inert purge gas (e.g., nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of n-amylammonium chloride into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile components.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Data Analysis: The DSC thermogram plots heat flow as a function of temperature. Endothermic events (like melting) and exothermic events are observed as peaks. The temperature at the peak maximum is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Causality: The use of a hermetically sealed pan is important to contain any potential off-gassing during heating, ensuring accurate measurement of thermal events. The inert atmosphere prevents oxidative degradation of the sample.
Thermal Decomposition
Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition profile of n-amylammonium chloride. Upon heating, it is expected to decompose, likely through the loss of hydrogen chloride and the n-amylamine.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of n-amylammonium chloride.
Instrumentation:
-
Thermogravimetric Analyzer.
-
Sample pan (e.g., platinum or alumina).
-
Inert purge gas (e.g., nitrogen).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of n-amylammonium chloride into the TGA sample pan.
-
Thermal Program: Place the pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas.
-
Data Analysis: The TGA curve plots the percentage of initial mass as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Causality: The constant heating rate allows for the determination of the temperature at which decomposition begins and proceeds. The inert gas flow ensures that the observed mass loss is due to thermal decomposition and not oxidation.
An In-depth Technical Guide to the Potential Mechanism of Action of Amylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amylamine hydrochloride, the salt of the primary aliphatic amine pentylamine, is a simple yet intriguing molecule with a history of use in chemical synthesis.[1][2] While its industrial applications are established, its pharmacological profile remains largely unexplored. This guide synthesizes the known chemical properties of amylamine hydrochloride with the broader understanding of how simple amines interact with biological systems to propose potential mechanisms of action. We will delve into hypothesized molecular targets, postulate the downstream signaling consequences, and provide a comprehensive framework of experimental protocols to rigorously test these hypotheses. This document serves as a foundational roadmap for researchers aiming to elucidate the biological activities of amylamine hydrochloride and similar aliphatic amines.
Introduction to Amylamine Hydrochloride
Amylamine hydrochloride (C₅H₁₄ClN) is the hydrochloride salt of pentylamine (C₅H₁₃N), a colorless liquid with an ammonia-like odor.[3] The hydrochloride salt form is typically a white to off-white crystalline powder soluble in water.[1] Its primary uses have been as a reagent in organic synthesis, a corrosion inhibitor, a solvent, and a flotation agent.[1][3][4] From a structural standpoint, it is a simple, flexible five-carbon chain with a terminal primary amine group. This structural simplicity, particularly the primary amine, is the key to its potential biological activity, suggesting possible interactions with protein targets that recognize endogenous monoamines.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄ClN | [5] |
| Molecular Weight | 123.62 g/mol | [5] |
| Parent Compound | Pentylamine (CAS: 110-58-7) | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1][6] |
Hypothesized Molecular Targets and Mechanisms of Action
Based on its structure as a primary aliphatic amine, several potential molecular targets can be postulated. The primary amine group is a key feature it shares with endogenous trace amines and neurotransmitters.
Trace Amine-Associated Receptors (TAARs)
The most plausible targets for amylamine are the Trace Amine-Associated Receptors (TAARs), a family of G-protein coupled receptors (GPCRs) that are activated by endogenous trace amines like β-phenylethylamine, tyramine, and octopamine.[7] TAAR1, in particular, is expressed in the brain and peripheral tissues and is known to bind simple amines.
Postulated Mechanism: Amylamine may act as an agonist at TAAR1. Binding of amylamine to TAAR1 would likely initiate a conformational change in the receptor, leading to the activation of the associated G-protein, Gαs. This, in turn, would stimulate adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger.
Biogenic Amine Transporters
The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are responsible for the reuptake of these neurotransmitters from the synaptic cleft. Simple amines can act as substrates for these transporters, competing with the endogenous neurotransmitters and potentially inducing their release.
Postulated Mechanism: Amylamine may serve as a substrate for DAT, NET, and/or SERT. This could lead to two primary effects:
-
Competitive Inhibition of Reuptake: By binding to the transporters, amylamine could block the reuptake of dopamine, norepinephrine, or serotonin, thereby increasing their concentration in the synapse.
-
Transporter-Mediated Efflux: As a substrate, amylamine could be transported into the presynaptic neuron, triggering the reverse transport (efflux) of endogenous neurotransmitters into the synapse.
Monoamine Oxidases (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and trace amines. Some aliphatic amines are known to be substrates or inhibitors of MAO.[4]
Postulated Mechanism: Amylamine could act as a substrate for MAO-A or MAO-B, undergoing oxidative deamination.[4] Alternatively, it could act as a competitive or non-competitive inhibitor of these enzymes. Inhibition of MAO would lead to decreased degradation of monoamine neurotransmitters, resulting in their increased availability.
Postulated Signaling Pathways
The interaction of amylamine hydrochloride with its hypothesized targets would trigger specific downstream signaling cascades.
TAAR1-Mediated Signaling
Activation of TAAR1 by amylamine would likely lead to the canonical Gαs-adenylyl cyclase-cAMP pathway.
Caption: Hypothesized TAAR1 signaling pathway upon amylamine binding.
Modulation of Synaptic Neurotransmitter Levels
By interacting with monoamine transporters and potentially MAO, amylamine could significantly alter the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft.
Caption: Potential modulation of neurotransmitter levels by amylamine.
Experimental Protocols for Mechanistic Elucidation
To validate these hypotheses, a systematic experimental approach is necessary.
Receptor Binding Assays
Objective: To determine if and with what affinity amylamine hydrochloride binds to TAAR1 and monoamine transporters.
Methodology: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human TAAR1, DAT, NET, or SERT.
-
Harvest cells and homogenize in a buffered solution to prepare cell membranes.
-
Quantify protein concentration using a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]-p-tyramine for TAAR1, [³H]-WIN 35,428 for DAT), and varying concentrations of amylamine hydrochloride.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
-
Separation and Scintillation Counting:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of amylamine hydrochloride.
-
Determine the Ki (inhibitory constant) using non-linear regression analysis.
-
Functional Assays
Objective: To determine the functional effect of amylamine hydrochloride at its binding sites.
Methodology 1: cAMP Assay for TAAR1 Functionality
-
Cell Culture:
-
Plate HEK293 cells expressing human TAAR1 in a 96-well plate.
-
-
Assay Protocol:
-
Treat cells with varying concentrations of amylamine hydrochloride. Include a known TAAR1 agonist as a positive control.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) to determine the potency of amylamine hydrochloride as a TAAR1 agonist.
-
Methodology 2: Neurotransmitter Uptake Assay
-
Cell Culture or Synaptosome Preparation:
-
Use cells expressing DAT, NET, or SERT, or prepare synaptosomes from rodent brain tissue.
-
-
Uptake Experiment:
-
Pre-incubate the cells/synaptosomes with varying concentrations of amylamine hydrochloride.
-
Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine).
-
Incubate for a short period to allow for uptake.
-
Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity taken up by the cells/synaptosomes.
-
-
Data Analysis:
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of neurotransmitter uptake.
-
Enzyme Inhibition Assays
Objective: To assess the inhibitory potential of amylamine hydrochloride on MAO-A and MAO-B.
Methodology: MAO-Glo™ Assay (Promega)
-
Reagent Preparation:
-
Prepare purified human recombinant MAO-A or MAO-B enzyme and the MAO substrate.
-
-
Inhibition Assay:
-
In a 96-well plate, incubate the MAO enzyme with varying concentrations of amylamine hydrochloride. Include known MAO inhibitors as positive controls.
-
Add the MAO substrate to initiate the enzymatic reaction.
-
After incubation, add a luciferin detection reagent that produces light in the presence of a product of the MAO reaction.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence indicates inhibition of the MAO enzyme.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Data Interpretation and Future Directions
The results from these experiments will provide a comprehensive profile of the in vitro pharmacology of amylamine hydrochloride.
| Expected Outcome | Interpretation | Next Steps |
| High affinity and agonist activity at TAAR1 | Amylamine hydrochloride is a TAAR1 agonist. | In vivo studies to assess behavioral effects related to TAAR1 activation (e.g., in models of psychosis or metabolic disorders). |
| Potent inhibition of monoamine transporters | Amylamine hydrochloride is a monoamine reuptake inhibitor. | In vivo microdialysis to measure changes in synaptic neurotransmitter levels. Behavioral studies (e.g., locomotor activity, antidepressant models). |
| Potent inhibition of MAO-A or MAO-B | Amylamine hydrochloride is an MAO inhibitor. | Ex vivo measurement of MAO activity in brain tissue after systemic administration. Behavioral studies relevant to MAO inhibition (e.g., antidepressant effects). |
| A combination of the above | Amylamine hydrochloride has a multi-target mechanism of action. | Deconvolution of the contribution of each target to the overall in vivo effects using knockout animals or specific antagonists. |
| No significant activity at these targets | The mechanism of action lies elsewhere. | Broader screening against a panel of receptors, ion channels, and enzymes. |
Conclusion
While amylamine hydrochloride is a structurally simple molecule, its potential for interaction with key neurological targets warrants a thorough investigation. The proposed mechanisms—agonism at TAAR1, modulation of monoamine transporters, and inhibition of MAO—are grounded in the established pharmacology of similar aliphatic amines. The experimental framework outlined in this guide provides a clear and rigorous path to elucidating its true mechanism of action. Such studies will not only shed light on the biological activity of amylamine hydrochloride but also contribute to our broader understanding of the structure-activity relationships of simple amines in the central nervous system.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 120182, n-Amylamine hydrochloride. Retrieved January 24, 2026 from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8060, Pentylamine. Retrieved January 24, 2026 from [Link].
-
LookChem. N-AMYLAMINEHYDROCHLORIDE. Retrieved January 24, 2026 from [Link].
-
Wikipedia. Pentylamine. Retrieved January 24, 2026 from [Link].
-
medtigo. amylamine | Dosing and Uses. Retrieved January 24, 2026 from [Link].
-
Ataman Kimya. PENTYLAMINE. Retrieved January 24, 2026 from [Link].
-
Wikipédia. Pentylamine. Retrieved January 24, 2026 from [Link].
-
Global Substance Registration System. AMYLAMINE HYDROCHLORIDE. Retrieved January 24, 2026 from [Link].
-
Wang, Y., et al. (2012). Cellular uptake of covalent poly(allylamine hydrochloride) microcapsules and its influences on cell functions. Macromolecular bioscience, 12(12), 1638–1646. [Link].
-
Human Metabolome Database. Showing metabocard for Amylamine (HMDB0248371). Retrieved January 24, 2026 from [Link].
-
FooDB. Showing Compound Pentylamine (FDB010039). Retrieved January 24, 2026 from [Link].
-
Grandy, D. K. (2007). Trace amine-associated receptors and their ligands. British journal of pharmacology, 151(5), 565–570. [Link].
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- 7. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Amylamine Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for amylamine hydrochloride (also known as pentan-1-amine hydrochloride).[1][2] It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and characterization of small molecules. This document delves into the principles and practical applications of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this primary aliphatic amine salt.
Introduction to Amylamine Hydrochloride and the Imperative of Spectroscopic Analysis
Amylamine hydrochloride is the salt form of n-amylamine, a primary aliphatic amine.[2] Its molecular formula is C₅H₁₄ClN, and it exists as a white to off-white crystalline powder that is soluble in water.[1][2] In pharmaceutical research and organic synthesis, the precise characterization of such compounds is paramount to ensure purity, confirm identity, and understand molecular structure. Spectroscopic methods like IR and NMR are indispensable tools in this endeavor, providing a molecular fingerprint based on the interaction of the molecule with electromagnetic radiation.
This guide will explore the theoretical underpinnings of IR and NMR spectroscopy as they apply to amylamine hydrochloride, present and interpret its spectroscopic data, and provide detailed, field-proven protocols for data acquisition.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds within it vibrate at characteristic frequencies. An IR spectrum is a plot of these absorptions, which provides a unique pattern corresponding to the functional groups present in the molecule.
Principles of IR Spectroscopy for Amine Hydrochlorides
For a primary amine hydrochloride like amylamine hydrochloride, the key functional groups to consider are the ammonium (-NH₃⁺) group and the alkyl (C-H) backbone.
-
N-H Stretching in Ammonium Salts: The N-H stretching vibrations in primary amine salts (R-NH₃⁺) appear as a broad and strong absorption band in the region of 3000-2800 cm⁻¹. This broadness is a result of extensive hydrogen bonding.
-
N-H Bending: The bending vibrations of the N-H bonds in the ammonium group typically result in absorptions in the 1600-1500 cm⁻¹ region.
-
C-H Stretching: The stretching vibrations of the C-H bonds in the amyl group will appear as sharp to medium intensity bands in the 3000-2850 cm⁻¹ region.
-
C-H Bending: The bending vibrations of the CH₂ and CH₃ groups occur in the 1470-1370 cm⁻¹ range.
-
C-N Stretching: The C-N stretching vibration for aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region as a medium or weak band.[3][4]
IR Spectrum of Amylamine Hydrochloride
An infrared spectrum of n-amylamine hydrochloride is available from the NIST WebBook, acquired as a solid KBr pellet.[5] The major absorption bands and their assignments are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong, Broad | N-H stretching of the -NH₃⁺ group, overlapping with C-H stretching of the alkyl chain |
| ~1600-1500 | Medium | N-H bending of the -NH₃⁺ group |
| ~1465 | Medium | CH₂ scissoring (bending) |
| ~1380 | Medium-Weak | CH₃ symmetric bending (umbrella mode) |
| ~1100-1000 | Weak-Medium | C-N stretching |
Table 1: Key Infrared Absorption Bands for Amylamine Hydrochloride.
Interpretation of the IR Spectrum
The broad and intense absorption centered around 2900 cm⁻¹ is characteristic of the N-H stretching vibrations of a primary ammonium salt, confirming the presence of the hydrochloride salt form. This broadness is indicative of significant hydrogen bonding within the crystal lattice. Overlapping with this are the expected C-H stretching vibrations of the pentyl chain. The presence of a band in the 1600-1500 cm⁻¹ region is consistent with the N-H bending mode of the -NH₃⁺ group. The absorptions around 1465 cm⁻¹ and 1380 cm⁻¹ are attributed to the bending vibrations of the methylene and methyl groups of the alkyl chain, respectively. Finally, the weaker absorption in the fingerprint region around 1100-1000 cm⁻¹ is likely due to the C-N stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency energy causes a transition between these states, and the precise frequency required for this transition is highly sensitive to the local chemical environment of the nucleus.
Principles of ¹H and ¹³C NMR for Amylamine Hydrochloride
-
Chemical Shift (δ): The chemical shift in an NMR spectrum indicates the electronic environment of a nucleus. Protons or carbons near electronegative atoms (like nitrogen) are "deshielded" and appear at a higher chemical shift (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Splitting (Coupling): In ¹H NMR, the signal for a set of protons can be split into multiple peaks by the influence of neighboring protons. The "n+1 rule" is often used, where 'n' is the number of equivalent neighboring protons.
-
¹³C NMR: ¹³C NMR spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line. The chemical shift of each carbon provides information about its chemical environment.
Predicted NMR Spectra of Amylamine Hydrochloride
¹H NMR (Proton NMR):
The protons on the carbon adjacent to the nitrogen atom (the α-carbon) are expected to be the most deshielded. The protons of the -NH₃⁺ group will likely appear as a broad signal due to rapid exchange with any trace water and quadrupolar broadening from the nitrogen atom.[6] The chemical shifts of amine protons can vary depending on concentration and solvent.[6][7]
| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -CH₃ (C5) | ~0.9 | Triplet | 3H |
| -CH₂- (C4) | ~1.3 | Sextet | 2H |
| -CH₂- (C3) | ~1.6 | Quintet | 2H |
| -CH₂- (C2) | ~2.9 | Triplet | 2H |
| -NH₃⁺ | ~7.5-8.5 | Broad Singlet | 3H |
Table 2: Predicted ¹H NMR Data for Amylamine Hydrochloride.
¹³C NMR (Carbon NMR):
The carbon atom bonded to the nitrogen will be the most deshielded in the ¹³C NMR spectrum.
| Position | Chemical Shift (δ, ppm) (Predicted) |
| C1 (-CH₂-N) | ~40-50 |
| C2 (-CH₂-) | ~30-40 |
| C3 (-CH₂-) | ~20-30 |
| C4 (-CH₂-) | ~20-30 |
| C5 (-CH₃) | ~10-20 |
Table 3: Predicted ¹³C NMR Data for Amylamine Hydrochloride.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality IR and NMR spectra of amylamine hydrochloride.
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
This method is suitable for obtaining the IR spectrum of a solid sample. The principle is to disperse the solid sample in a dry, IR-transparent matrix like potassium bromide (KBr) and press it into a thin, transparent pellet.
Materials and Equipment:
-
Amylamine hydrochloride sample
-
Dry, spectroscopic grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
-
Spatula
-
Heat lamp (optional, for drying KBr)
Step-by-Step Methodology:
-
Drying: Ensure the KBr is completely dry by heating it in an oven or under a heat lamp. Moisture will cause a broad absorption band around 3400 cm⁻¹.
-
Sample Preparation: Weigh out approximately 1-2 mg of the amylamine hydrochloride sample and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Add the KBr to the agate mortar and grind it to a fine powder. Then, add the amylamine hydrochloride sample and continue to grind the mixture for several minutes until it is a homogenous, fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[8][9]
-
Pellet Formation: Transfer the powdered mixture to the die of the pellet press. Distribute the powder evenly.
-
Pressing: Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment.
-
Sample Scan: Run the sample spectrum.
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Causality Behind Experimental Choices:
-
KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical range of interest (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc.
-
Grinding: Thorough grinding is crucial to reduce light scattering (the Christiansen effect), which can distort the spectrum.[8]
-
Dry Conditions: Water has strong IR absorptions that can obscure important spectral features.
Diagram of IR Data Acquisition Workflow:
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the preparation of a sample of amylamine hydrochloride for solution-state NMR analysis.
Materials and Equipment:
-
Amylamine hydrochloride sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
NMR tube and cap
-
Vortex mixer
-
Pipette
-
NMR spectrometer
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent in which amylamine hydrochloride is soluble. D₂O is a common choice for hydrochloride salts.
-
Sample Weighing: Weigh approximately 5-10 mg of the amylamine hydrochloride sample for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, directly into a clean, dry vial.[10][11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10]
-
Mixing: Cap the vial and vortex it until the sample is completely dissolved. Gentle heating may be applied if necessary, but ensure the solvent does not evaporate.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube. Avoid introducing any solid particles into the tube. If necessary, filter the solution through a small plug of glass wool in the pipette.[12]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Data Acquisition: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Spectrometer Setup: The spectrometer will be locked onto the deuterium signal of the solvent. The magnetic field will then be shimmed to achieve homogeneity.
-
Pulse Sequence and Acquisition: Run the appropriate pulse sequence for ¹H or ¹³C NMR.
-
Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Causality Behind Experimental Choices:
-
Deuterated Solvents: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[11]
-
Sample Concentration: The concentration needs to be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. ¹³C NMR requires a higher concentration due to the low natural abundance of the ¹³C isotope.[10]
-
Filtering: Solid particles in the NMR tube will degrade the magnetic field homogeneity, leading to broad lines and poor spectral resolution.[12]
Diagram of NMR Data Acquisition Workflow:
Caption: Workflow for acquiring an NMR spectrum of a solid sample.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characterization of amylamine hydrochloride using IR and NMR spectroscopy. The interpretation of the IR spectrum confirms the presence of the primary ammonium salt and the alkyl backbone. While an experimental NMR spectrum was not available, a detailed prediction of the ¹H and ¹³C NMR spectra has been presented, offering a valuable reference for researchers. The provided step-by-step protocols for data acquisition are designed to be self-validating, ensuring the generation of high-quality, reproducible spectroscopic data. By understanding and applying these principles and methods, scientists can confidently characterize amylamine hydrochloride and similar small molecules in their research and development endeavors.
References
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Regensburg. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). n-Amylamine hydrochloride. PubChem. Retrieved from [Link]
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NIST. (n.d.). n-amyl amine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to Amylamine Hydrochloride Homologs and Their Chemical Properties
Introduction
Primary alkylamine hydrochlorides are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the unique combination of a nucleophilic primary amine and a hydrochloride salt, which imparts favorable physical properties such as crystallinity and enhanced water solubility. This guide focuses on n-amylamine (pentylamine) hydrochloride and its immediate homologs—n-butylamine hydrochloride and n-hexylamine hydrochloride. By examining these three compounds, we can elucidate the structure-property relationships that govern the behavior of this homologous series. For researchers and drug development professionals, a deep understanding of these trends in solubility, basicity, and reactivity is essential for rational molecular design and process optimization.
Chapter 1: The Homologous Series of Alkylamine Hydrochlorides
A homologous series is a group of compounds with the same functional group and similar chemical properties, in which successive members differ by a CH₂ group. The n-alkylamine hydrochlorides from C4 to C6 represent a classic example of such a series. The systematic increase in the length of the nonpolar alkyl chain against the constant polar ammonium chloride headgroup provides a clear model for studying the influence of hydrophobicity on physicochemical properties.
The compounds discussed in this guide are:
-
n-Butylamine Hydrochloride (C4)
-
n-Hexylamine Hydrochloride (C6) [4]
These compounds are typically white to off-white crystalline solids that are soluble in water.[5] Their salt form makes them more stable and easier to handle compared to their volatile and often corrosive free amine counterparts.[6][7]
Table 1-1: Structural and Identification Properties of Amylamine Homologs
| Common Name | IUPAC Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| n-Butylamine HCl | Butan-1-amine;hydrochloride | C₄H₁₂ClN | 109.60 | 3858-78-4[8] |
| n-Amylamine HCl | Pentan-1-amine;hydrochloride | C₅H₁₄ClN | 123.62[1][3][9] | 142-65-4[1][5] |
| n-Hexylamine HCl | Hexan-1-amine;hydrochloride | C₆H₁₆ClN | 137.66 | 142-81-4[4] |
Chapter 2: Physicochemical Properties and Their Trends
The utility of these homologs in applications like drug development is directly tied to their physical and chemical properties. Understanding the trends across the series allows for the fine-tuning of characteristics such as solubility and partitioning behavior.
Solubility
The hydrochloride group imparts significant water solubility to these molecules. However, as the alkyl chain lengthens, the hydrophobic character of the molecule increases, leading to a predictable decrease in aqueous solubility. Conversely, solubility in less polar organic solvents increases with chain length. This trade-off is a critical consideration in designing drug delivery systems and reaction conditions. While n-butylamine hydrochloride is highly soluble in water, hexylamine is only poorly soluble.[8][10]
Basicity (pKa)
The basicity of the amine is a key determinant of its reactivity and its ionic state at physiological pH. The pKa of the conjugate acid (R-NH₃⁺) for this series shows only a slight variation. The electron-donating nature of the alkyl group slightly increases the basicity of the amine as the chain length grows, but this effect is minimal beyond the first few carbon atoms. For instance, the pKa of the conjugate acid of hexylamine is approximately 10.64.[10]
Table 2-1: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa (of Conjugate Acid) | Water Solubility |
| n-Butylamine HCl | ~196-200 | N/A | ~10.7 | Highly Soluble[8] |
| n-Amylamine HCl | ~201-204 | N/A | ~10.6[11] | Soluble[5] |
| n-Hexylamine HCl | ~203-205 | N/A | 10.64[10] | Sparingly Soluble |
Note: Data is compiled from various sources and may show slight variations.
Chapter 3: Synthesis and Reactivity
The synthesis of primary alkylamine hydrochlorides is a foundational process in organic chemistry, with several established routes.
General Synthesis Protocol
A common and straightforward method involves the reaction of the corresponding primary amine with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether. The salt typically precipitates from the solution and can be isolated by filtration.
Workflow Diagram: Synthesis of n-Alkylamine Hydrochloride
Caption: General workflow for synthesizing n-alkylamine hydrochlorides.
Step-by-Step Methodology:
-
Dissolution: Dissolve one molar equivalent of the n-alkylamine (e.g., n-pentylamine) in a minimal amount of a suitable anhydrous solvent (e.g., ethanol or diethyl ether) in a flask equipped with a magnetic stirrer.[12][13]
-
Acidification: Cool the solution in an ice bath. Slowly add one molar equivalent of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise while stirring.
-
Precipitation: The n-alkylamine hydrochloride salt will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Drying: Dry the purified salt under vacuum to remove residual solvent.
Reactivity
The primary utility of these compounds is as a stable precursor to the free amine. The free amine can be liberated by treatment with a base (e.g., NaOH or NaHCO₃) for subsequent reactions. Common reactions include:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this can lead to over-alkylation.[14]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.
Chapter 4: Analytical Characterization
Confirming the identity and purity of amylamine hydrochloride homologs is essential. A combination of spectroscopic and titrimetric methods is typically employed.
Workflow Diagram: Analytical Characterization
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- 1. n-Amylamine hydrochloride | C5H14ClN | CID 120182 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. n-hexylamine hydrochloride | CAS#:142-81-4 | Chemsrc [chemsrc.com]
- 5. Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE | lookchem [lookchem.com]
- 6. Hexylamine - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]
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- 10. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound Pentylamine (FDB010039) - FooDB [foodb.ca]
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- 13. Pentylamine - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for N-Pentyl Side Chain Functionalization Using Amylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Pentyl Group in Medicinal Chemistry
The incorporation of N-pentyl side chains into molecular scaffolds is a frequently employed strategy in drug discovery and development. The five-carbon alkyl chain can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Specifically, the N-pentyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, this alkyl chain can engage in van der Waals interactions within the hydrophobic pockets of target proteins, thereby increasing binding affinity and potency. Amylamine hydrochloride serves as a versatile and readily available reagent for introducing this important functional group.
Core Concepts: Strategies for N-Pentyl Functionalization
There are two primary synthetic routes for introducing an N-pentyl group using amylamine hydrochloride: N-alkylation and reductive amination . The choice between these methods depends on the nature of the starting material and the desired final product.
-
N-Alkylation: This method involves the reaction of a substrate containing a suitable leaving group (e.g., a halide) with amylamine in a nucleophilic substitution reaction. This approach is straightforward but can be prone to over-alkylation, yielding secondary and tertiary amines.
-
Reductive Amination: This powerful and widely used technique involves the reaction of a carbonyl compound (an aldehyde or ketone) with amylamine to form an intermediate imine, which is then reduced to the corresponding amine. Reductive amination offers greater control and is often the preferred method for the clean synthesis of secondary amines.
Amylamine Hydrochloride vs. Free Base Amylamine: A Note on Reagent Selection
Amylamine hydrochloride is the salt form of amylamine. In many reactions, the free base form of amylamine is required as the nucleophile. The hydrochloride salt is often more stable, less volatile, and has a less pungent odor compared to the free base, making it easier to handle and store. To use amylamine hydrochloride in a reaction requiring the free base, it must be neutralized in situ or in a preliminary step by the addition of a base, such as sodium hydroxide or triethylamine. This deprotonation generates the nucleophilic free amine that can then participate in the desired reaction.[1]
Protocol 1: N-Alkylation for N-Pentyl Functionalization
This protocol details the N-alkylation of a primary alkyl halide with amylamine hydrochloride.
Workflow for N-Alkylation
Caption: Workflow for N-alkylation using amylamine hydrochloride.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| Amylamine hydrochloride | Source of N-pentyl amine | Reagent Grade, ≥98% |
| Alkyl Halide (e.g., 1-bromobutane) | Substrate with leaving group | Reagent Grade, ≥98% |
| Triethylamine (TEA) or Potassium Carbonate | Base for neutralization | Anhydrous, ≥99% |
| Acetonitrile or DMF | Solvent | Anhydrous |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| Saturated aq. Sodium Bicarbonate | Quenching/Washing | Laboratory Grade |
| Brine | Washing | Laboratory Grade |
| Anhydrous Sodium Sulfate | Drying Agent | ACS Grade |
| Silica Gel | Stationary Phase for Chromatography | 230-400 mesh |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add amylamine hydrochloride (1.2 equivalents) and anhydrous acetonitrile (5 mL per mmol of alkyl halide).
-
Begin stirring the suspension.
-
Add triethylamine (1.5 equivalents) to the flask. Stir for 15-20 minutes at room temperature to generate the free amylamine.
-
Add the alkyl halide (1.0 equivalent) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting alkyl halide is consumed. Over-alkylation to the tertiary amine may be observed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired N-pentylated product.
-
-
Characterization:
-
Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
-
Protocol 2: Reductive Amination for N-Pentyl Functionalization
This protocol describes the reductive amination of an aldehyde with amylamine hydrochloride to form a secondary amine.
Workflow for Reductive Amination
Sources
Application Notes & Protocols: The Strategic Use of Amylamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Abstract: This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of the applications of amylamine hydrochloride in the synthesis of pharmaceutical intermediates. We move beyond a simple recitation of facts to deliver field-proven insights into why and how this versatile C5 building block is employed in key synthetic transformations. This document emphasizes the foundational principle of in situ free base generation and details authoritative protocols for major reaction classes, including reductive amination, N-acylation, N-alkylation, and heterocyclic synthesis. Each protocol is designed as a self-validating system, incorporating mechanistic rationale and practical considerations for successful execution and scale-up.
Foundational Principles: Understanding Amylamine Hydrochloride
Amylamine (also known as pentan-1-amine) is a primary aliphatic amine that serves as a valuable nucleophilic building block.[1] In pharmaceutical development, it is most commonly supplied and stored as its hydrochloride salt (C₅H₁₃N·HCl). This practice significantly enhances the compound's shelf-life and handling characteristics by preventing degradation and reducing its volatility and strong odor.
However, the protonated ammonium salt is electrophilic, not nucleophilic. The lone pair of electrons on the nitrogen atom, which is essential for forming new carbon-nitrogen bonds, is sequestered by a proton. Therefore, the first and most critical step in nearly every synthetic application is the liberation of the free amylamine base.
Table 1: Physicochemical Properties of n-Amylamine Hydrochloride
| Property | Value | Source |
| CAS Number | 142-65-4 | PubChem[2] |
| Molecular Formula | C₅H₁₄ClN | PubChem[2] |
| Molecular Weight | 123.62 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | LookChem[3] |
| pKa of Conjugate Acid | 10.21 ([CH₃(CH₂)₄NH₃]⁺) | Wikipedia[1] |
| Solubility | Soluble in water | LookChem[3] |
Core Protocol: In Situ Liberation of Free Amylamine
The choice of base for neutralizing the hydrochloride salt is critical and depends on the specific reaction conditions, particularly the solvent and the electrophile's sensitivity to bases. The goal is to generate the nucleophilic free amine directly in the reaction vessel, avoiding a separate, often cumbersome, extraction step.[4]
Caption: General workflow for in situ free base generation.
Exemplary Protocol: Free Base Generation with an Inorganic Base
-
Setup: To a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar), add the desired solvent (e.g., Acetonitrile, DMF, or Dichloromethane).
-
Addition of Base: Add a solid inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (typically 1.5 to 2.5 equivalents). These are often preferred as they are non-nucleophilic and the resulting salts are easily filtered off.
-
Amine Salt Addition: Add amylamine hydrochloride (1.0 equivalent) to the stirred suspension.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The deprotonation is generally rapid.
-
Confirmation (Optional): A small aliquot can be taken, filtered, and analyzed by GC-MS to confirm the presence of the free amine, though this is often unnecessary.
-
Proceed to Reaction: The resulting mixture, containing the free amylamine, can be used directly in the subsequent reaction step by adding the electrophile.
Key Application: Reductive Amination for C-N Bond Formation
Reductive amination is a cornerstone of modern pharmaceutical synthesis, accounting for a significant percentage of all C-N bond-forming reactions in the industry.[5] This powerful, one-pot reaction constructs a new secondary amine by reacting a primary amine with an aldehyde or ketone, followed by the reduction of the intermediate imine/enamine.[6] This method avoids the over-alkylation problems often associated with direct N-alkylation using alkyl halides.[6]
Mechanistic Rationale
The reaction proceeds in two distinct stages within the same pot: (1) Nucleophilic attack of the free amylamine on the carbonyl carbon to form a carbinolamine, which then dehydrates to an iminium ion intermediate. (2) The iminium ion is then reduced in situ by a hydride reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a particularly effective reagent as it is mild, tolerant of many functional groups, and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[7]
Caption: Mechanism of one-pot reductive amination.
Protocol: Synthesis of N-Benzylpentan-1-amine
This protocol describes the reaction of amylamine with benzaldehyde as a representative synthesis of a secondary amine intermediate.
-
Reagent Preparation: In a 100 mL round-bottom flask under an inert atmosphere, suspend amylamine hydrochloride (1.24 g, 10 mmol, 1.0 eq) and potassium carbonate (2.76 g, 20 mmol, 2.0 eq) in 30 mL of dichloromethane (DCM). Stir for 30 minutes at room temperature.
-
Carbonyl Addition: Add benzaldehyde (1.02 mL, 10 mmol, 1.0 eq) to the suspension. Stir for an additional 20 minutes.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq). Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (25 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: The crude product can be purified by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Key Application: N-Acylation for Amide Bond Synthesis
The amide bond is arguably one of the most important functional groups in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of small-molecule drugs.[8] Amylamine hydrochloride is a ready precursor for N-pentyl amides via reaction with an activated carboxylic acid, such as an acid chloride or an acid activated in situ with a coupling reagent.[9][10]
Mechanistic Rationale
The reaction is a classic nucleophilic acyl substitution. The free amylamine, generated in situ, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond. An additional equivalent of base (often a non-nucleophilic tertiary amine like triethylamine or pyridine) is required to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the starting amylamine.[10]
Caption: Mechanism of N-Acylation with an acid chloride.
Protocol: Synthesis of N-Pentylbenzamide
-
Setup: Dissolve amylamine hydrochloride (1.24 g, 10 mmol, 1.0 eq) in dichloromethane (40 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Base Addition: Add triethylamine (Et₃N) (3.5 mL, 25 mmol, 2.5 eq) dropwise to the solution. The first equivalent neutralizes the HCl salt, and the subsequent equivalent will neutralize the HCl produced by the reaction.
-
Acylating Agent Addition: While stirring at 0 °C, slowly add a solution of benzoyl chloride (1.28 mL, 11 mmol, 1.1 eq) in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for the disappearance of amylamine by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 30 mL of 1 M HCl (aq). Separate the layers.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure amide.
-
Analysis: Confirm the product's identity and purity via melting point, NMR spectroscopy, and mass spectrometry.
Further Synthetic Transformations
A. N-Alkylation for Secondary Amine Synthesis
While reductive amination is often preferred, direct N-alkylation with alkyl halides can be effective, especially when controlled conditions are used to prevent the formation of tertiary amines.[11] Using a specific base/solvent system can greatly enhance selectivity for mono-alkylation.
Causality & Field Insight: The challenge in N-alkylation is that the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event. A study has shown that using cesium carbonate (Cs₂CO₃) as the base in DMF can effectively promote selective mono-N-alkylation.[12] The specific properties of the cesium cation and the solvent system appear to suppress the undesired dialkylation.
Representative Protocol (N-Benzylation):
-
Suspend amylamine hydrochloride (10 mmol) and Cs₂CO₃ (15 mmol) in anhydrous DMF (25 mL).
-
Stir for 30 minutes at room temperature.
-
Add benzyl bromide (10 mmol) and heat the reaction to 50-60 °C.
-
Monitor by TLC/LC-MS. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry, and concentrate. Purify by column chromatography.
B. Building Block for Heterocyclic Synthesis
The primary amine of amylamine is a versatile handle for constructing nitrogen-containing heterocyles, which are privileged scaffolds in medicinal chemistry.[13] It can serve as a key nitrogen source in multi-component reactions to build complex ring systems in a single step.[14]
Causality & Field Insight: In the search for novel antidiabetic agents, pyrimidine-fused heterocycles have shown promise as α-amylase and α-glucosidase inhibitors.[15][16] Many synthetic routes to these scaffolds rely on a multi-component reaction between an aldehyde, an amine, and a 1,3-dicarbonyl compound or equivalent. Amylamine can be readily incorporated into such syntheses to introduce a lipophilic pentyl group, which can modulate the compound's pharmacokinetic properties (e.g., cell permeability, metabolic stability).
Conceptual Protocol (Biginelli-type reaction):
-
In a suitable solvent like ethanol, combine benzaldehyde (1.0 eq), amylamine hydrochloride (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, Yb(OTf)₃).
-
Heat the mixture to reflux and monitor the reaction. The amylamine hydrochloride serves both as the amine source and the initial acid catalyst.
-
Upon completion, the product, a dihydropyrimidinone bearing an N-pentyl group, often precipitates upon cooling and can be isolated by filtration.
-
Further purification is achieved by recrystallization.
Conclusion
Amylamine hydrochloride is more than a simple aliphatic amine; it is a strategic and cost-effective C5 building block for introducing a linear, lipophilic chain into pharmaceutical intermediates. Its true utility is unlocked through the straightforward but critical step of converting it to its nucleophilic free base form in situ. By mastering the core reactions of reductive amination, N-acylation, and selective N-alkylation, medicinal and process chemists can efficiently leverage this reagent to construct a diverse array of secondary amines, amides, and N-heterocyclic compounds, paving the way for the discovery and development of new therapeutic agents.
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Amylamine Hydrochloride: A Versatile Primary Amine Building Block for the Synthesis of Novel Compounds
Introduction
Primary amines are fundamental building blocks in organic synthesis, serving as crucial precursors for a vast array of functional groups and molecular scaffolds. Among these, amylamine hydrochloride (pentan-1-amine hydrochloride) presents itself as a readily available, stable, and versatile reagent for the introduction of a linear, five-carbon alkyl chain into target molecules. This lipophilic moiety can significantly influence the physicochemical properties of a compound, impacting its solubility, membrane permeability, and protein-binding interactions, making it a valuable component in the design of novel therapeutics and other functional materials.[1] The use of the hydrochloride salt form offers advantages in terms of stability, ease of handling, and purification compared to the free base. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of amylamine hydrochloride in three key synthetic transformations: N-acylation for the synthesis of amides, reductive amination for the formation of secondary amines, and selective N-alkylation.
Amide bond formation is one of the most critical reactions in medicinal chemistry, with the resulting amide group being a cornerstone of countless biologically active molecules, including peptides and pharmaceuticals.[2][3] Similarly, the synthesis of secondary amines via reductive amination is a robust and widely employed method for creating new carbon-nitrogen bonds, offering high selectivity and avoiding the over-alkylation issues often associated with direct alkylation.[4] Furthermore, the selective introduction of a single alkyl group onto a primary amine is a powerful tool for fine-tuning the steric and electronic properties of a molecule.[5] This guide will provide detailed, field-proven protocols for each of these transformations, explaining the underlying chemical principles and offering insights into experimental design and optimization.
Physicochemical Properties of Amylamine Hydrochloride
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| IUPAC Name | pentan-1-amine;hydrochloride | PubChem[6] |
| CAS Number | 142-65-4 | PubChem[6] |
| Molecular Formula | C₅H₁₄ClN | PubChem[6] |
| Molecular Weight | 123.63 g/mol | PubChem[6] |
| Appearance | White to off-white crystalline powder | LookChem |
| Solubility | Soluble in water | LookChem |
I. N-Acylation: Synthesis of N-Pentyl Amides
The reaction of amylamine hydrochloride with an acylating agent, such as an acyl chloride, is a direct and efficient method for the synthesis of N-pentyl amides. The amide bond is a highly stable functional group prevalent in a vast number of biologically active compounds.[7] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[8] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
Detailed Protocol: Synthesis of N-Pentylbenzamide
This protocol describes the synthesis of N-pentylbenzamide from amylamine hydrochloride and benzoyl chloride as a representative example.
Materials:
-
Amylamine hydrochloride (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add amylamine hydrochloride (1.0 eq) and anhydrous DCM. Stir the suspension at room temperature.
-
Addition of Base: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes. The triethylamine acts as a base to both deprotonate the amylamine hydrochloride to the free amine and to neutralize the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-pentylbenzamide.
II. Reductive Amination: Synthesis of N-Alkyl Pentylamines
Reductive amination is a powerful and versatile method for the synthesis of secondary amines. This one-pot reaction involves the initial formation of an imine from the reaction of a primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine.[9] Using a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is advantageous as they are selective for the reduction of the imine in the presence of the carbonyl starting material.[4] This method avoids the common problem of over-alkylation that can occur with direct alkylation of amines.[4]
Detailed Protocol: Synthesis of N-Benzyl-N-pentylamine
This protocol details the synthesis of N-benzyl-N-pentylamine via the reductive amination of benzaldehyde with amylamine hydrochloride.
Materials:
-
Amylamine hydrochloride (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (1.1 eq, optional, for hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Imine Formation: In a round-bottom flask, combine amylamine hydrochloride (1.0 eq), benzaldehyde (1.0 eq), and the chosen solvent (e.g., DCM or methanol). If using the hydrochloride salt, add triethylamine (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A few drops of acetic acid can be added to catalyze imine formation.[10]
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portionwise over 10-15 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude secondary amine can be purified by column chromatography.
III. Selective N-Alkylation: Synthesis of Secondary Amines
While reductive amination is a preferred method for synthesizing secondary amines, direct N-alkylation can be achieved with careful control of reaction conditions to minimize over-alkylation. The use of a suitable base and solvent system is critical for achieving mono-alkylation.[11] The increased nucleophilicity of the secondary amine product compared to the primary amine starting material often leads to the formation of tertiary amines.[11] However, strategies such as using a large excess of the primary amine or specific solvent effects can favor mono-alkylation.[5]
Detailed Protocol: Synthesis of N-Ethyl-N-pentylamine
This protocol provides a method for the selective mono-alkylation of amylamine hydrochloride with ethyl iodide.
Materials:
-
Amylamine hydrochloride (1.0 eq)
-
Ethyl iodide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine amylamine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Alkylation: Add ethyl iodide (1.0 eq) to the mixture. Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS to optimize for the formation of the secondary amine and minimize the formation of the tertiary amine.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the desired secondary amine from any unreacted starting material and over-alkylated tertiary amine.
Safety and Waste Disposal
Safety Precautions:
-
Amylamine hydrochloride is an irritant.[6] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acyl chlorides are corrosive and lachrymatory. Work in a well-ventilated fume hood and handle with care.
-
Alkylating agents such as ethyl iodide are toxic and should be handled in a fume hood.
-
Reactions involving volatile and flammable organic solvents should be conducted away from ignition sources.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12][13]
-
Aqueous waste containing acids and bases should be neutralized before disposal.
-
Organic solvent waste should be collected in appropriately labeled containers. Halogenated and non-halogenated solvent waste should be segregated.[14]
-
Solid waste, such as used silica gel and inorganic salts, should be collected in a designated container.
Conclusion
Amylamine hydrochloride is a valuable and versatile building block for the synthesis of a diverse range of novel compounds. The protocols outlined in this application note for N-acylation, reductive amination, and selective N-alkylation provide robust and reliable methods for the incorporation of the n-pentylamino moiety. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize amylamine hydrochloride to generate new chemical entities with tailored properties for applications in medicinal chemistry, materials science, and beyond. The choice of synthetic route will depend on the desired final product and the functional group tolerance of the substrates involved. With careful execution and adherence to safety protocols, these methods can be readily implemented in a standard laboratory setting.
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LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
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Application Notes & Protocols: Amylamine Hydrochloride as a Versatile Precursor for the Synthesis of High-Efficacy Corrosion Inhibitors
Abstract: The corrosion of metallic assets, particularly in acidic environments prevalent in industries such as oil & gas and chemical processing, represents a significant economic and safety challenge. Organic corrosion inhibitors are a primary defense, with amine-based compounds being particularly effective. This document provides an in-depth guide on utilizing amylamine hydrochloride, a cost-effective and versatile chemical precursor, for the synthesis of advanced corrosion inhibitors. We will explore the synthesis of two potent classes of inhibitors—Schiff bases and Quaternary Ammonium Salts—providing detailed, step-by-step protocols. The narrative emphasizes the causality behind experimental choices and outlines rigorous, self-validating methodologies for performance evaluation, including gravimetric and electrochemical techniques.
Foundational Principles: Why Amylamine?
Organic corrosion inhibitors function by adsorbing onto a metal's surface, creating a protective barrier that isolates the metal from the corrosive medium.[1][2] Amine-based compounds are exceptionally proficient in this role due to the presence of a nitrogen atom with a lone pair of electrons, which can coordinate with the vacant d-orbitals of metals like iron, forming a stable protective film.[1][3]
Amylamine (pentylamine) is an excellent foundational molecule for several reasons:
-
Active Nitrogen Center: The primary amino group (-NH₂) serves as the primary anchor point for adsorption onto the metal surface.[1]
-
Hydrophobic Carbon Chain: The five-carbon (amyl) chain provides a nonpolar, hydrophobic tail that repels water and corrosive species from the surface.[2]
-
Reactive Potential: As a primary amine, it is highly reactive and can be readily derivatized to synthesize more complex molecules with enhanced inhibitory properties.
Amylamine hydrochloride is often used as the starting material due to its improved stability and solubility in certain solvent systems. The hydrochloride salt can be easily converted to the free amine in situ or prior to the reaction by treatment with a base.
Synthetic Pathways: From Precursor to Protector
Simple amines can provide moderate corrosion inhibition, but their efficacy is significantly amplified through chemical modification. Derivatization increases the molecule's surface area coverage, introduces additional adsorption centers, and enhances the stability of the protective film. We will focus on the synthesis of two highly effective inhibitor classes: Schiff bases and Quaternary Ammonium Salts (Quats).
Synthesis of Amylamine-Derived Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are renowned corrosion inhibitors.[4][5][6] The synthesis involves the condensation of a primary amine with an aldehyde or ketone. The resulting molecule's inhibitory action is enhanced by the π-electrons of the C=N double bond and any additional heteroatoms or aromatic rings from the aldehyde, which serve as further adsorption sites.
This protocol details the synthesis of a Schiff base from amylamine and salicylaldehyde. The hydroxyl group on the salicylaldehyde provides an additional oxygen-based adsorption site.
Materials:
-
Amylamine hydrochloride (C₅H₁₃N·HCl)
-
Sodium hydroxide (NaOH)
-
Salicylaldehyde (C₇H₆O₂)
-
Absolute Ethanol (C₂H₅OH)
-
Distilled water
-
Magnetic stirrer with hotplate, reflux condenser, round-bottom flask, dropping funnel, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Free Amine Generation:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of amylamine hydrochloride in 50 mL of distilled water.
-
Prepare a 2M solution of NaOH. Slowly add the NaOH solution dropwise to the amylamine hydrochloride solution while stirring until the pH reaches ~10-11. This deprotonates the amine, generating the free amylamine. The mixture may form two layers.
-
-
Reaction Setup:
-
To the flask containing the free amylamine, add 100 mL of absolute ethanol.
-
In a dropping funnel, dissolve 0.1 mol of salicylaldehyde in 25 mL of absolute ethanol.
-
Attach a reflux condenser to the round-bottom flask and place it on the magnetic stirrer/hotplate.
-
-
Condensation Reaction:
-
Bring the ethanol/amylamine solution to a gentle reflux (~78°C).
-
Add the salicylaldehyde solution dropwise from the dropping funnel over 30 minutes.
-
Causality Note: Refluxing increases the kinetic energy of the molecules, significantly accelerating the rate of the condensation reaction. Ethanol is an ideal solvent as it solubilizes both the nonpolar amylamine and the polar salicylaldehyde.
-
Continue refluxing the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately 75% using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. The Schiff base product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure yellow crystals. Dry under vacuum.
-
Caption: Workflow for Schiff Base Synthesis
Synthesis of Amylamine-Derived Quaternary Ammonium Salts (Quats)
Quaternary ammonium salts are cationic surfactants that exhibit excellent corrosion inhibition, particularly in acidic media where the metal surface is negatively charged.[7][8][9] Their permanent positive charge leads to strong electrostatic adsorption (physisorption). The synthesis typically involves converting the primary amine to a tertiary amine, followed by quaternization.
Materials:
-
Amylamine (C₅H₁₁NH₂)
-
Formaldehyde (37% solution in water)
-
Formic acid (HCOOH)
-
Benzyl chloride (C₇H₇Cl)
-
Diethyl ether
-
Potassium carbonate (K₂CO₃)
Step-by-Step Methodology:
Part A: Synthesis of N,N-dimethylpentylamine (Tertiary Amine)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 0.2 mol of amylamine.
-
Methylation (Eschweiler-Clarke Reaction):
-
Cool the flask in an ice bath. Slowly add 0.5 mol of formic acid, followed by 0.45 mol of formaldehyde solution.
-
Causality Note: This is the Eschweiler-Clarke reaction, a classic method for methylating primary amines. Formic acid acts as the reducing agent for the imine intermediate formed between amylamine and formaldehyde.
-
Remove the ice bath and heat the mixture gently under reflux for 8-10 hours, until CO₂ evolution ceases.
-
-
Isolation:
-
Cool the reaction mixture and make it strongly alkaline by adding a concentrated solution of potassium carbonate.
-
Transfer the mixture to a separatory funnel. Extract the tertiary amine product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to yield the N,N-dimethylpentylamine.
-
Part B: Quaternization
-
Reaction: In a clean, dry flask, dissolve the N,N-dimethylpentylamine (0.1 mol) in 100 mL of a suitable solvent like acetonitrile or acetone.
-
Alkylation: Add an equimolar amount (0.1 mol) of benzyl chloride to the solution.
-
Heating: Stir the mixture at a moderate temperature (50-60°C) for 12-24 hours. The quaternary ammonium salt will often precipitate out of the solution as a white solid.
-
Causality Note: This is an Sₙ2 reaction where the nucleophilic tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride. The quaternization creates a stable cationic salt.
-
-
Purification: Cool the mixture, collect the precipitate by filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.
Caption: Workflow for Quat Synthesis
Mechanism of Corrosion Inhibition
The synthesized inhibitors protect the metal through adsorption, a process that can be classified as physisorption or chemisorption.[7]
-
Physisorption: Involves electrostatic attraction. In acidic solutions, the inhibitor molecule becomes protonated (R-NH₃⁺) and is attracted to the metal surface, which becomes negatively charged (due to adsorbed Cl⁻ ions). This is a primary mechanism for quaternary ammonium salts.
-
Chemisorption: Involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on nitrogen (and oxygen in our Schiff base example) are donated to the vacant d-orbitals of the iron atoms. This creates a much stronger, more stable bond.
Often, the inhibition mechanism is a combination of both. The inhibitor molecules displace water from the metal surface and form a dense, hydrophobic barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Therefore, they are classified as mixed-type inhibitors.[10][11]
Caption: General Mechanism of Inhibition
Protocols for Performance Evaluation
To validate the efficacy of the synthesized inhibitors, a combination of gravimetric and electrochemical tests is essential. These methods provide both quantitative data on corrosion protection and qualitative insights into the inhibition mechanism.
Weight Loss (Gravimetric) Method
This is a fundamental and reliable technique for determining the average corrosion rate over time.[12][13][14][15]
Protocol:
-
Coupon Preparation: Obtain metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with successively finer grades of emery paper (e.g., 200 to 1200 grit), rinse with distilled water, degrease with acetone, dry, and record the initial weight (W_initial) to four decimal places.
-
Test Solution: Prepare the corrosive medium (e.g., 1.0 M HCl). Create a series of solutions containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm) and a blank solution with no inhibitor.
-
Immersion: Suspend one coupon in each solution using a glass hook, ensuring it is fully immersed. Maintain a constant temperature (e.g., 25°C or 50°C) in a water bath for a fixed duration (e.g., 6 hours).
-
Cleaning and Final Weighing: After immersion, remove the coupons. Gently scrub with a soft brush in a cleaning solution (e.g., HCl with an inhibitor like Rodine) to remove corrosion products, rinse with water and acetone, dry, and record the final weight (W_final).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87600 * (W_initial - W_final)) / (A * T * D) where A is the surface area (cm²), T is time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (%IE): %IE = ((CR_blank - CR_inh) / CR_blank) * 100 where CR_blank and CR_inh are the corrosion rates without and with the inhibitor, respectively.
-
Electrochemical Methods
Electrochemical tests are rapid and provide detailed mechanistic information.[16][17] A standard three-electrode cell is used, containing the metal sample as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
This technique measures the current response to a controlled change in potential, yielding information on both anodic and cathodic processes.[18]
Protocol:
-
Immerse the three-electrode setup in the test solution (with or without inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until it reaches a steady state.[19]
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log scale) versus potential to generate Tafel plots.
-
Data Extraction: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).[10][20]
-
Calculation:
-
Inhibition Efficiency (%IE): %IE = ((i_corr_blank - i_corr_inh) / i_corr_blank) * 100
-
EIS is a non-destructive technique that probes the metal/solution interface by applying a small amplitude AC signal over a range of frequencies.[21][22]
Protocol:
-
Use the same three-electrode setup and allow the system to stabilize at OCP.
-
Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a frequency range from ~100 kHz down to ~10 mHz.
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance). For a simple corrosion process, this plot is a semicircle. The diameter of the semicircle corresponds to the charge-transfer resistance (R_ct).[23][24] A larger R_ct value indicates greater resistance to corrosion.
-
Calculation:
-
Inhibition Efficiency (%IE): %IE = ((R_ct_inh - R_ct_blank) / R_ct_inh) * 100
-
Caption: Overall Inhibitor Evaluation Workflow
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison. An effective inhibitor will show a significant decrease in corrosion rate (Weight Loss) and corrosion current (PDP), and a significant increase in charge-transfer resistance (EIS) as its concentration increases.
| Inhibitor Class | Concentration (ppm) | Method | Corrosion Rate | % Inhibition Efficiency | R_ct (Ω·cm²) |
| Blank (None) | 0 | Weight Loss | 12.5 mm/year | 0% | - |
| Blank (None) | 0 | EIS | - | 0% | 50 |
| Schiff Base | 200 | Weight Loss | 0.88 mm/year | 93.0% | - |
| Schiff Base | 200 | EIS | - | 94.7% | 950 |
| Quat Salt | 200 | Weight Loss | 0.63 mm/year | 95.0% | - |
| Quat Salt | 200 | EIS | - | 96.8% | 1580 |
Table 1: Representative data comparing the performance of synthesized inhibitors in 1.0 M HCl at 25°C.
Interpreting EIS data also provides insight: a decrease in the double-layer capacitance (C_dl) upon adding the inhibitor suggests that the inhibitor molecules are adsorbing at the metal surface and displacing water molecules, thereby decreasing the local dielectric constant and/or increasing the thickness of the electrical double layer.[23]
Conclusion
Amylamine hydrochloride serves as a highly practical and economically viable starting point for the synthesis of sophisticated and effective corrosion inhibitors. Through straightforward chemical modifications, such as the formation of Schiff bases and quaternary ammonium salts, molecules with significantly enhanced protective properties can be developed. The protocols outlined herein provide a robust framework for both the synthesis and the critical performance validation of these inhibitors. A multi-faceted evaluation approach, combining gravimetric and electrochemical techniques, is essential for generating reliable, field-relevant data and for furthering the development of next-generation corrosion mitigation technologies.
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RSC Publishing. (2020). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Melamine–isatin tris Schiff base as an efficient corrosion inhibitor for mild steel in 0.5 molar hydrochloric acid solution: weight loss, electrochemical and surface studies. Retrieved from [Link]
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MDPI. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. Retrieved from [Link]
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TCR Engineering. (n.d.). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. Retrieved from [Link]
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ResearchGate. (n.d.). (i) Potentiodynamic polarization curve for the corrosion inhibition of.... Retrieved from [Link]
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Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Retrieved from [Link]
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ResearchGate. (n.d.). Corrosion Inhibition of Aluminum by Novel Amido-Amine Based Cationic Surfactant in 0.5 M HCl Solution | Request PDF. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. Retrieved from [Link]
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MDPI. (2023). Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. Retrieved from [Link]
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AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]
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ResearchGate. (2014). How reliable is the potentiodynamic polarization in predicting the corrosion behavior?. Retrieved from [Link]
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MDPI. (n.d.). An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution: Theoretical and Experimental Investigation. Retrieved from [Link]
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King Fahd University of Petroleum & Minerals. (2021). Amines as corrosion inhibitors: A review. Retrieved from [Link]
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N.d. Methylamine As Corrosion Inhibitors For Carbon Steel In Hydrochloric Acid Solutions. Retrieved from [Link]
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ASTM International. (n.d.). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Retrieved from [Link]
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N.d. Journal of Materials and Engineering Schiff Bases as Corrosion Inhibitors: A Mini-Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]
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N.d. Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. Retrieved from [Link]
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Youzhu Chem. (n.d.). Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor. Retrieved from [Link]
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Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. Retrieved from [Link]
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Emerald Publishing. (2023). Electrochemical evaluation of the anti-corrosion potential of selected amino acids on magnesium in aqueous sodium chloride solutions. Retrieved from [Link]
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Application Note: Amine Functionalization of Surfaces using Amylamine Glow Discharge Plasma Polymerization
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the surface modification of various substrates using glow discharge plasma polymerization with amylamine as the precursor. This solvent-free, highly efficient technique deposits a thin, uniform, amine-rich polymer film, fundamentally altering the surface chemistry to enhance biocompatibility, facilitate the covalent immobilization of biomolecules, and improve cell adhesion. This application note details the underlying mechanism, provides a step-by-step experimental protocol, outlines critical safety procedures, and presents a suite of characterization techniques to validate the successful functionalization of the surface.
Introduction: The Power of Surface Chemistry
In biomaterials science and drug development, the interface between a synthetic material and a biological environment dictates the outcome of their interaction. Unmodified surfaces of common labware or implantable devices are often suboptimal for biological applications, exhibiting poor cell adhesion or non-specific protein adsorption.[1] Surface modification via glow discharge plasma is a powerful technique to engineer surface properties without altering the bulk characteristics of the material.[1][2]
Plasma polymerization, specifically, is a method where a precursor vapor is introduced into a plasma environment, fragmented into reactive species, and subsequently deposited as a thin, highly cross-linked polymer film on a substrate.[3][4] This process is advantageous as it is conformal, pinhole-free, and applicable to a wide range of substrate materials and geometries.
Amylamine (also known as 1-aminopentane) is an excellent precursor for generating surfaces rich in primary amine (-NH₂) groups.[5] These functional groups are critical for numerous biomedical applications, including:
-
Enhanced Cell Adhesion and Growth: The resulting positively charged surface promotes electrostatic interaction with negatively charged cell membranes, boosting cell attachment, proliferation, and differentiation.[6][7]
-
Covalent Biomolecule Immobilization: Amine groups serve as reactive sites for the covalent attachment of proteins, peptides, antibodies, and nucleic acids, which is fundamental for developing biosensors, targeted drug delivery systems, and tissue engineering scaffolds.[8][9][10]
-
Controlled Wettability: The introduction of polar amine groups renders hydrophobic surfaces more hydrophilic, which is crucial for uniform sample dispersion and consistent biological assays.[11]
This guide provides the necessary protocols to reliably produce and validate high-quality amine-functionalized surfaces using amylamine glow discharge.
Mechanism of Amylamine Plasma Polymerization
The glow discharge process begins by evacuating a chamber to a low pressure and introducing amylamine vapor. A strong electric field is then applied, which ionizes the vapor and creates a plasma—a quasi-neutral gas of ions, electrons, free radicals, and neutral molecules.[12] The characteristic glow of the plasma is a result of photons being emitted as excited species relax to lower energy states; for amylamine, this glow is typically blue.[5]
Within this high-energy environment, the amylamine precursor molecules (CH₃(CH₂)₄NH₂) undergo fragmentation and rearrangement.[13] Covalent bonds are broken, creating a variety of reactive radical and ionic species. These species then polymerize both in the gas phase and on the substrate surface. This process, distinct from conventional polymerization, results in a highly cross-linked, amorphous polymer film that is rich in nitrogen-containing functionalities. While some of the original primary amine structure is retained, the plasma process also generates secondary and tertiary amines, imines, and nitriles within the polymer matrix.[4] Using a pulsed plasma mode, where the power is cycled on and off, can enhance the retention of primary amine groups by reducing the degree of fragmentation during the "plasma off" periods.[4][14]
Caption: General experimental workflow for surface amination.
Protocol 1: Substrate Preparation (Critical Step)
The quality of the plasma-polymerized film is highly dependent on the cleanliness of the substrate. The goal is to remove any organic contaminants and particulates.
-
Sonication: Place substrates in a beaker and sequentially sonicate for 15 minutes each in acetone, isopropanol, and finally, deionized water.
-
Drying: Thoroughly dry the substrates with a stream of high-purity nitrogen or argon gas. Alternatively, dry them in an oven at 60-80°C.
-
Final Clean (Optional but Recommended): Immediately before loading into the glow discharge chamber, an oxygen or air plasma cleaning step (without amylamine) can be performed to remove any remaining organic residues and activate the surface.
Protocol 2: Glow Discharge Procedure
-
System Preparation: Ensure the glow discharge chamber is clean. If the previous run used a different precursor, clean the inner surfaces with 70% ethanol and a lint-free cloth. [5]2. Loading: Wearing clean gloves, place the prepared, dry substrates in the center of the chamber stage. [15]3. Amylamine Introduction: Pipette 1-3 drops (~50-150 µL) of amylamine onto a small piece of filter paper and place it inside the chamber, adjacent to the stage. [5]Alternatively, place 0.5 mL of amylamine in a small glass vial at the edge of the stage. [15] * Causality Note: The filter paper/vial acts as a reservoir to introduce amylamine vapor into the chamber as it is evacuated. Using too much amylamine can make it difficult for the vacuum pump to reach the required base pressure. [5]4. Evacuation: Seal the chamber and start the vacuum pump. Evacuate the chamber to the desired base pressure (typically <400 mTorr).
-
Parameter Setting: Set the process parameters. These are system-dependent and require optimization. Refer to the table below for typical starting points. For many systems, a "positive" polarity setting is recommended for this process. [5]6. Plasma Ignition: Initiate the glow discharge process. A visible plasma will form, which should appear blue in the presence of amylamine vapor, as opposed to the violet/pink color of an air plasma. [5]7. Treatment: Allow the treatment to run for the predetermined duration.
-
Venting and Unloading: Once the treatment is complete, turn off the power, and slowly vent the chamber to atmospheric pressure. Carefully open the chamber (preferably in a fume hood) and remove the functionalized substrates.
-
System Cleanup: Remove and properly dispose of the amylamine-soaked filter paper or vial. It is good practice to clean the chamber after use. [5][12]
Protocol 3: Post-Treatment Handling
Plasma-treated surfaces are highly reactive and can become contaminated or oxidized upon exposure to the ambient atmosphere. [6]* Store the functionalized substrates in a clean, sealed container (e.g., glass petri dish, desiccator).
Data Presentation and Process Optimization
The properties of the deposited amine film are highly dependent on the plasma parameters.
| Parameter | Typical Range | Effect of Increasing the Parameter |
| RF/DC Power | 10 - 100 W | Increases fragmentation of amylamine, potentially reducing primary amine retention. Increases deposition rate. [16] |
| Treatment Time | 15 - 120 seconds | Increases film thickness. [2] |
| Chamber Pressure | 100 - 500 mTorr | Affects the plasma density and mean free path of particles. Higher pressure may lead to more gas-phase polymerization. |
| Amylamine Flow/Vapor | 1-3 drops | Controls the amount of precursor in the chamber. Insufficient precursor leads to a thin or incomplete film. |
Protocol Validation: Surface Characterization
It is essential to verify the successful deposition of an amine-rich film. The following techniques provide a self-validating system for the protocol.
Water Contact Angle (WCA) Goniometry
This is a rapid and quantitative method to assess the change in surface wettability.
-
Principle: A droplet of water is placed on the surface, and the angle it makes with the surface is measured. Hydrophilic surfaces have low contact angles (<90°), while hydrophobic surfaces have high angles (>90°). [11]* Procedure: Measure the WCA of the substrate before and immediately after the amylamine plasma treatment.
-
Expected Outcome: A significant decrease in the water contact angle. For example, a substrate like polystyrene with an initial WCA of ~90° might show a post-treatment WCA of 20-40°, indicating the successful deposition of a polar, hydrophilic amine layer. [17]
X-ray Photoelectron Spectroscopy (XPS)
XPS is the gold standard for determining the elemental composition and chemical states of the top 5-10 nm of a surface.
-
Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is specific to the element and its chemical environment.
-
Procedure: Acquire a survey scan to identify all elements present and high-resolution scans of the Carbon (C 1s) and Nitrogen (N 1s) regions.
-
Expected Outcome:
-
The survey scan will show a significant Nitrogen (N 1s) peak on the treated surface, which was absent before.
-
The high-resolution N 1s spectrum can be deconvoluted into components representing different nitrogen species. A prominent peak around 399.5 eV is characteristic of primary amine (-NH₂) groups. Other peaks may be present corresponding to imines or other nitrogen functionalities. [18]
Surface State Expected WCA Expected N (atomic %) from XPS Untreated Polystyrene ~90° 0% | Amylamine Plasma Treated | 20° - 40° | 5% - 20% |
-
Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical information about the surface.
-
Principle: A sharp tip on a cantilever is scanned across the surface, and the deflection of the cantilever is used to create a 3D map of the surface topography. [19][20]* Procedure: Image the surface before and after treatment. A scratch can be made in the film to measure its thickness.
-
Expected Outcome: AFM analysis should confirm the deposition of a smooth, uniform, and continuous film. [2][21]The surface roughness (Rq) of the plasma-polymerized film is typically very low, often in the range of 1-5 nm. [6]This confirms a layer-by-layer growth mechanism rather than the formation of undesirable islands. [4]
Conclusion
The glow discharge protocol using amylamine detailed in this application note is a robust and highly effective method for producing amine-functionalized surfaces. This technique provides researchers with a powerful tool to control surface chemistry, enabling advancements in cell-based assays, biosensor development, and the creation of next-generation biomaterials. By following the detailed steps for treatment and utilizing the described characterization methods for validation, users can reliably and reproducibly engineer surfaces tailored for their specific high-value applications.
References
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Plasma Polymerized Allylamine—The Unique Cell-Attractive Nanolayer for Dental Implant Materials. (2019). PubMed Central. [Link]
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Plasma polymerization for biomedical applications: A review. (2022). ResearchOnline@JCU. [Link]
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XPS analysis results of the amine functionalized HCP sample. (n.d.). ResearchGate. [Link]
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AFM topography images of substrate and plasma- polymerized films. (n.d.). ResearchGate. [Link]
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AMYLAMINE. (n.d.). Ted Pella, Inc.. [Link]
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Surface modification by allylamine plasma polymerization promotes osteogenic differentiation of human adipose-derived stem cells. (2014). PubMed. [Link]
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Contact Angle Measurements to Evaluate Plasma Treatment Efficiency. (n.d.). Biolin Scientific. [Link]
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Surface biofunctionalization of materials by amine groups. (n.d.). ResearchGate. [Link]
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Contact angle. (n.d.). Plasma.com. [Link]
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Glow discharge using n-Amylamine PELCO easiGlow?. (2023). ResearchGate. [Link]
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Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). (n.d.). DiVA portal. [Link]
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Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022). MDPI. [Link]
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Growth kinetics of plasma-polymerized films. (2015). PubMed Central. [Link]
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Contact angle. (n.d.). relyon plasma. [Link]
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Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs. functional speciation. (2017). RSC Publishing. [Link]
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From Basics to Frontiers: A Comprehensive Review of Plasma-Modified and Plasma-Synthesized Polymer Films. (n.d.). MDPI. [Link]
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Occupational Hazard Datasheets - Chemical reactor operator. (2009). ilo.org. [Link]
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Surface Functionalities of Polymers for Biomaterial Applications. (n.d.). PubMed Central. [Link]
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Contact angle measurements to analyze effect of plasma assisted surface modification. (n.d.). ResearchGate. [Link]
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Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022). PubMed Central. [Link]
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Preparing QUANTIFOIL® Film Supports For Use. (n.d.). quantifoil.com. [Link]
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Characterization of Plasma-Polymerized Allylamine Using Waveguide Mode Spectroscopy. (n.d.). ACS Publications. [Link]
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Recent Developments in Multifunctional Antimicrobial Surfaces and Applications toward Advanced Nitric Oxide-Based Biomaterials. (2022). ACS Publications. [Link]
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Auburn University Plasma Sciences Laboratory General Safety Procedures. (n.d.). Auburn University. [Link]
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Plasma polymerization of allylamine coating. (n.d.). ResearchGate. [Link]
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Glow Discharge and its Use in Transmission Electron Microscopy (TEM) and Beyond. (2022). AZoM. [Link]
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XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces. (n.d.). ResearchGate. [Link]
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Guess the Contact Angle: Plasma Treated Aluminum. (2022). Brighton Science. [Link]
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(PDF) Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022). ResearchGate. [Link]
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Polymer Characterization - Atomic Force Microscopy. (n.d.). AFM Workshop. [Link]
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Working with Chemicals. (n.d.). NCBI Bookshelf. [Link]
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Polymer Science Using Atomic Force Microscopy. (2022). NanoMagnetics Instruments. [Link]
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Functional Surfaces B4 - Plasma Polymerisation. (2013). YouTube. [Link]
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Mechanistic Studies of Plasma Polymerization of Allylamine. (2005). American Chemical Society. [Link]
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A Comparative Study of Three Approaches to Fibre’s Surface Functionalization. (2022). MDPI. [Link]
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Application Notes and Protocols: The Versatile Roles of Amylamine Hydrochloride in Dyestuff Synthesis and Application
These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of amylamine hydrochloride in the synthesis and application of dyestuffs. This document offers a detailed exploration of its use as a diazo component precursor in azo dye synthesis, addressing the inherent chemical challenges and proposing advanced synthetic strategies. Furthermore, it elucidates the role of amylamine derivatives as crucial auxiliaries in dyeing processes.
Part 1: Amylamine Hydrochloride as a Diazo Component for Azo Dyes: A Research Perspective
The quintessential application of primary amines in dyestuff chemistry is their conversion to diazonium salts, which are then used in azo coupling reactions to form vibrant azo dyes. While aromatic amines are the workhorses of the azo dye industry, aliphatic amines like amylamine present a unique set of challenges and opportunities.
The Dichotomy of Diazonium Salt Stability: Aromatic vs. Aliphatic
The diazotization of a primary amine involves its reaction with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form a diazonium salt. The stability of this resulting diazonium salt is paramount for a successful subsequent coupling reaction.
-
Aromatic Diazonium Salts: These salts are relatively stable at low temperatures (0-5 °C) due to the delocalization of the positive charge across the aromatic ring through resonance. This stability allows for their accumulation in the reaction mixture, ready to act as an electrophile in the azo coupling step.
-
Aliphatic Diazonium Salts: In stark contrast, aliphatic diazonium salts, such as the one derived from amylamine, are notoriously unstable. The localized positive charge on the terminal nitrogen and the exceptional stability of dinitrogen gas (N₂) as a leaving group make these intermediates highly prone to decomposition.
Competing Reaction Pathways: The Challenge of Control
The instability of the amyl diazonium ion leads to a cascade of competing side reactions, primarily through the formation of a highly reactive pentyl carbocation. This carbocation can then undergo various transformations, significantly reducing the yield of the desired azo dye and complicating the purification process.
The primary competing pathways include:
-
Substitution: The carbocation can be attacked by nucleophiles present in the reaction medium, such as water or the chloride ion, to form amyl alcohol and amyl chloride, respectively.
-
Elimination: Deprotonation of the carbocation can lead to the formation of various isomers of pentene.
-
Rearrangement: The primary pentyl carbocation can rearrange to a more stable secondary carbocation, leading to a mixture of 2-pentanol and 2-pentyl chloride upon nucleophilic attack.
Caption: Competing reaction pathways of the amyl diazonium ion.
Advanced Synthetic Strategies for Mitigating Instability
Overcoming the inherent instability of aliphatic diazonium salts requires a departure from standard batch-wise procedures. Modern synthetic methodologies offer promising avenues for controlling these reactive intermediates.
-
Flow Chemistry/Microfluidics: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time. The small reactor volume and high surface-area-to-volume ratio allow for rapid mixing and efficient heat dissipation, minimizing the decomposition of the unstable diazonium intermediate. The diazonium salt can be generated in one module and immediately reacted with the coupling component in a subsequent module, minimizing its lifetime and thus the opportunity for side reactions.
-
Non-Aqueous Diazotization: Performing the diazotization in an organic solvent at very low temperatures can sometimes suppress the formation of carbocations by limiting the availability of water as a nucleophile.
Part 2: Hypothetical Protocol for the Synthesis of an Amylamine-Based Azo Dye
While established, field-proven protocols for the synthesis of azo dyes from amylamine are scarce in the literature due to the aforementioned challenges, the following hypothetical protocol is provided as a starting point for research and development. This protocol is based on general principles of diazotization and coupling and includes extensive annotations to guide the experimentalist.
Objective: To synthesize 1-(pentylazo)naphthalen-2-ol, a hypothetical azo dye.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Amylamine hydrochloride | C₅H₁₁NH₂·HCl | 123.62 | The starting diazo component precursor. |
| Sodium nitrite | NaNO₂ | 69.00 | The nitrosating agent. |
| Hydrochloric acid, concentrated | HCl | 36.46 | To generate nitrous acid and maintain acidity. |
| 2-Naphthol | C₁₀H₈O | 144.17 | The coupling component. |
| Sodium hydroxide | NaOH | 40.00 | To dissolve the 2-naphthol and control pH. |
| Urea | (NH₂)₂CO | 60.06 | To quench excess nitrous acid. |
| Distilled water | H₂O | 18.02 | Solvent. |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization. |
| Ice | H₂O(s) | - | For temperature control. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of an amylamine-based azo dye.
Detailed Protocol
Step 1: Diazotization of Amylamine Hydrochloride
-
In a 100 mL beaker, dissolve 1.24 g (0.01 mol) of amylamine hydrochloride in 20 mL of distilled water.
-
Carefully add 2.5 mL of concentrated hydrochloric acid to the solution.
-
Cool the beaker in an ice-salt bath to 0-5 °C with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
CRITICAL STEP: Add the sodium nitrite solution dropwise to the cold amylamine hydrochloride solution over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The formation of the unstable amyl diazonium chloride occurs at this stage.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. A small amount of urea can be added to quench any excess nitrous acid, but this should be done cautiously as it can also react with the diazonium salt.
Step 2: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 1 M sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
CRITICAL STEP: Slowly add the freshly prepared, cold amyl diazonium chloride solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Monitor and maintain the pH of the reaction mixture between 9 and 10 by adding small portions of 1 M sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is colorless.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).
Expected Outcome and Analysis: The expected product is 1-(pentylazo)naphthalen-2-ol. The yield is anticipated to be low due to the competing decomposition reactions. It is highly recommended to analyze the crude and purified products by Thin Layer Chromatography (TLC), ¹H NMR, and ¹³C NMR spectroscopy to identify the main product and any potential side products such as amyl alcohol, amyl chloride, and pentenes.
Part 3: Amylamine Derivatives as Auxiliaries in Dyeing Processes
A more established and commercially viable application of long-chain aliphatic amines like amylamine in the dyestuff industry is in the form of their quaternary ammonium salt derivatives, which act as dyeing auxiliaries.
Mechanism of Action
-
Leveling Agents: In textile dyeing, achieving a uniform color across the fabric can be challenging. Leveling agents are surfactants that help to ensure an even distribution of the dye.[1] Cationic leveling agents, which can be synthesized from amylamine, have an affinity for both the anionic dye molecules and the textile fibers.[2] They form a complex with the dye, which slows down the rate of dye uptake by the fiber, allowing for a more controlled and uniform dyeing process.[1][3] As the temperature of the dye bath increases, this complex gradually breaks down, releasing the dye to bind with the fabric.[1]
-
Dye Fixing Agents: After dyeing, it is crucial to ensure that the dye is firmly attached to the fabric and does not bleed during washing. Dye fixing agents are used to improve the wash fastness of dyes. Cationic fixing agents based on aliphatic amine derivatives can form an ionic bond with the anionic dye molecules, effectively locking them onto the fabric surface and improving wet fastness properties.[4][5]
Caption: Interaction of an amylamine-derived leveling agent with a dye and fiber.
General Protocol for Application as a Leveling Agent
This protocol describes the use of a hypothetical N,N,N-trimethyl-N-pentylammonium chloride as a leveling agent in the dyeing of cotton with a reactive dye.
-
Preparation of the Dye Bath: Prepare the dye bath with the required amount of water, dye, and electrolyte (e.g., sodium chloride or sodium sulfate).
-
Addition of Leveling Agent: Add the amylamine-derived quaternary ammonium salt leveling agent to the dye bath. The concentration typically ranges from 0.5 to 2.0 g/L, depending on the depth of the shade and the specific dye used.
-
Introduction of Fabric: Introduce the textile material into the dye bath at a low temperature (e.g., 30-40 °C).
-
Dyeing Cycle: Gradually raise the temperature of the dye bath according to the dye manufacturer's recommendations. The leveling agent will control the initial rapid uptake of the dye.
-
Fixation: After reaching the desired temperature, add the alkali (e.g., sodium carbonate) to fix the dye to the fabric.
-
Rinsing and Washing: After the dyeing cycle is complete, rinse the fabric thoroughly to remove any unfixed dye and residual chemicals.
References
-
Textile Today. (2014, February 1). Leveling agents: chemistry and performance. [Link]
- The Synthesis of Azo Dyes. (n.d.).
-
PubMed Central. (2023, April 19). Regulating the Alkyl Chain Length of Quaternary Ammonium Salt to Enhance the Inkjet Printing Performance on Cationic Cotton Fabric with Reactive Dye Ink. [Link]
-
ACS Publications. (2023, March 7). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. [Link]
-
RSC Publishing. (2013, November 14). Synthesis of substituted pyrenes by indirect methods. [Link]
- Google Patents. (1999, June 1). Textile dye-fixing agents.
-
ACS Publications. (2003, October 1). Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. [Link]
-
PubMed. (2023, April 19). Regulating the Alkyl Chain Length of Quaternary Ammonium Salt to Enhance the Inkjet Printing Performance on Cationic Cotton Fabric with Reactive Dye Ink. [Link]
- Google Patents. (n.d.).
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
-
MDPI. (n.d.). Exploring Flow Procedures for Diazonium Formation. [Link]
-
Esteem Industries. (n.d.). Dye Fixing Agents. [Link]
- ResearchGate. (n.d.). Synthesis and application of reactive BODIPY dyes. Retrieved from a publicly available research paper.
-
Skychem Group. (2024, February 29). What is the mechanism of leveling agents in dyeing. [Link]
- ResearchGate. (n.d.). Stable Aliphatic Diazonium Ions. Retrieved from a publicly available research paper.
- Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017, October 21).
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Justia Patents. (n.d.). Azo Dye Patents and Patent Applications (Class 8/466). [Link]
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Fineotex. (n.d.). The Chemistry of Levelling Agents: Origin, Formulations and Future Innovations. [Link]
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RSC Publishing. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. [Link]
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ResearchGate. (2017, October 16). Exploring Flow Procedures for Diazonium Formation. [Link]
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PubMed Central. (2022, January 26). The continuous flow synthesis of azos. [Link]
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PubMed Central. (2018, February 27). Rational design of substituted maleimide dyes with tunable fluorescence and solvafluorochromism. [Link]
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MDPI. (2023, August 8). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. [Link]
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Skychem Group. (2023, October 31). The Role of Leveling Agents in Synthetic Fiber Dyeing. [Link]
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ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines). [Link]
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Asian Journal of Chemistry. (2018, July 31). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Link]
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RSC Education. (n.d.). The microscale synthesis of azo dyes. [Link]
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NICCA Chemical. (n.d.). Dispersing and Leveling agent | Dyeing. [Link]
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Bluelakechem. (n.d.). High-Concentration Dye Fixing Agent Non-Formaldehyde Dyeing Auxiliary. [Link]
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Organic Chemistry Portal. (n.d.). Substituted 1,3-diyne synthesis by C-C coupling. [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. [Link]
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Semantic Scholar. (2025). Effect of alkyl chain length of epoxy quaternary ammonium salts on their performance in salt-free neutral dyeing of cotton fibers. [Link]
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REWE Group. (n.d.). Amines from azo dyes and carcinogenic dyes. [Link]
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University of Arizona Libraries. (n.d.). Diazotization of aliphatic and aromatic amines. [Link]
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Crimson Publishers. (2018, March 8). Intensification of Cellulose Fibres Dyeing with Reactive Dyes Using Quaternary Ammonium Salts. [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Symmetrical Diimides via Condensation with Amylamine Hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis of N,N'-disubstituted diimides, a class of compounds with significant applications in materials science, organic electronics, and drug development.[1][2] We present a detailed, field-proven protocol for the synthesis of a model compound, N,N'-dipentyl-1,4,5,8-naphthalenediimide, starting from 1,4,5,8-naphthalenetetracarboxylic dianhydride and amylamine hydrochloride. The narrative emphasizes the mechanistic rationale behind the procedural steps, from the in-situ generation of the primary amine to the final purification and characterization of the product. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this important class of molecules.
Introduction and Mechanistic Overview
Naphthalene diimides (NDIs) are a prominent class of organic compounds characterized by a planar, electron-deficient aromatic core. This unique electronic structure imparts excellent thermal stability, high electron affinity, and predictable self-assembly properties, making them ideal candidates for n-type semiconductors, fluorescent probes, and DNA intercalating agents.[1][3]
The most direct and widely adopted method for synthesizing symmetrical NDIs is the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) with two equivalents of a primary amine.[3] While the free amine is the reactive species, its hydrochloride salt is often used for its superior stability, ease of handling, and non-volatility. This necessitates the use of a base to liberate the nucleophilic free amine in situ.
The overall transformation proceeds through a two-step mechanism:
-
Amic Acid Formation: The free primary amine, generated by the base, acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride ring. This ring-opening reaction is typically fast and results in the formation of a stable amic acid intermediate.
-
Imidization (Cyclodehydration): Upon heating, the amic acid undergoes an intramolecular cyclization, eliminating two molecules of water to form the two stable, five-membered imide rings. This dehydration step is the rate-limiting part of the process and requires thermal energy to proceed to completion.[4][5]
The reaction scheme is depicted below:
-
Step A: Deprotonation of Amylamine Hydrochloride.
-
Step B: Nucleophilic attack and formation of the di-amic acid intermediate.
-
Step C: Thermal cyclodehydration to yield the final diimide product.
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Application Notes and Protocols for Utilizing Amylamine as a Cosurfactant in Bilayer Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of amylamine as a cosurfactant in the formulation of lipid bilayer systems, such as liposomes and vesicles. Amylamine, a short-chain primary amine, can be strategically employed to modulate the physicochemical properties of these systems, influencing their stability, size, and permeability. This document provides a deep dive into the mechanistic principles governing the interaction of amylamine with phospholipid bilayers, alongside detailed, field-proven protocols for the preparation and characterization of these advanced drug delivery vehicles. The methodologies outlined herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Role of Cosurfactants in Bilayer Systems
Lipid bilayers are the fundamental structural basis of cell membranes and are the primary components of liposomal and vesicular drug delivery systems. The stability and functionality of these bilayers are dictated by the intricate interplay of intermolecular forces between the constituent phospholipid molecules. While phospholipids can self-assemble into stable vesicles in aqueous environments, the inclusion of other amphiphilic molecules, known as cosurfactants, can significantly enhance their properties and performance.
Cosurfactants, like amylamine, are instrumental in:
-
Modulating Membrane Fluidity: By intercalating between phospholipid molecules, cosurfactants can disrupt the ordered packing of the lipid tails, thereby increasing the fluidity of the bilayer. This can be particularly advantageous for enhancing the encapsulation of certain drugs and improving the flexibility of the vesicles.
-
Controlling Vesicle Size and Polydispersity: The presence of a cosurfactant can influence the curvature of the lipid bilayer, leading to the formation of smaller and more uniform vesicles during the preparation process.[1][2]
-
Enhancing Stability: Cosurfactants can improve the stability of vesicular systems by reducing the interfacial tension and preventing vesicle fusion or aggregation.[1]
-
Increasing Drug Loading and Encapsulation Efficiency: By creating defects or increasing the free volume within the lipid bilayer, cosurfactants can facilitate the incorporation of hydrophobic or amphiphilic drug molecules.
Amylamine, with its short alkyl chain and primary amine headgroup, presents a unique profile as a cosurfactant, offering a balance of hydrophobic and hydrophilic interactions that can be finely tuned to achieve desired bilayer characteristics.
Physicochemical Properties and Mechanism of Action of Amylamine
Amylamine, also known as n-pentylamine, is a colorless liquid with an ammonia-like odor. A thorough understanding of its properties is crucial for its effective application in bilayer systems.
Key Physicochemical Properties of Amylamine
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃N | [3] |
| Molecular Weight | 87.16 g/mol | [3] |
| Boiling Point | 104 °C | [3] |
| Density | 0.752 g/mL at 25 °C | [3] |
| pKa | 10.63 (at 25 °C) | [3] |
| Water Solubility | Soluble | [3] |
| LogP | 1.49 | [3] |
Table 1: Physicochemical properties of Amylamine.
Mechanism of Amylamine Intercalation in Lipid Bilayers
The efficacy of amylamine as a cosurfactant stems from its amphiphilic nature. The five-carbon alkyl chain (amyl group) is hydrophobic and readily partitions into the hydrophobic core of the lipid bilayer, interacting with the acyl chains of the phospholipids.[4] Concurrently, the primary amine headgroup is hydrophilic and can engage in hydrogen bonding with the phosphate and carbonyl groups of the phospholipid headgroups.[5][6]
At physiological pH, the primary amine group of amylamine (pKa ≈ 10.63) will be protonated, carrying a positive charge. This positive charge can lead to electrostatic interactions with negatively charged phospholipids, such as phosphatidylserine or phosphatidylglycerol, further anchoring the amylamine molecule within the bilayer.
The intercalation of amylamine disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in the fluidity of the membrane. The extent of this disruption is dependent on the concentration of amylamine, the lipid composition of the bilayer, and the temperature.
Sources
- 1. Surfactant Effects on Lipid-Based Vesicles Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amylamine | 110-58-7 [chemicalbook.com]
- 4. Lateral chain packing in lipids and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-barrier hydrogen bond between phosphate and the amide group in phosphopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A model of hydrogen bond formation in phosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of the N-Pentyl Moiety in Cannabinoid Receptor Ligand Synthesis: A Detailed Application Guide
Introduction: The Significance of the N-Pentyl Chain in Cannabinoid Ligand Design
The endocannabinoid system (ECS) is a complex and crucial signaling network that plays a modulatory role in a vast array of physiological processes. Central to this system are the cannabinoid receptors, primarily the CB1 and CB2 receptors, which are the targets of endogenous cannabinoids (endocannabinoids), phytocannabinoids from the Cannabis sativa plant, and a wide range of synthetic ligands. The development of synthetic cannabinoid receptor ligands has been instrumental in elucidating the function of the ECS and holds significant therapeutic potential for various pathological conditions.
A key structural feature in many potent synthetic cannabinoid receptor agonists is the presence of an N-pentyl chain attached to the core heterocyclic scaffold, typically an indole or indazole ring. Structure-activity relationship (SAR) studies have consistently demonstrated that this five-carbon alkyl chain plays a pivotal role in conferring high affinity for the cannabinoid receptors, particularly the CB1 receptor.[1][2] The lipophilic nature of the pentyl group is thought to facilitate favorable interactions within the hydrophobic pockets of the receptor binding site, thereby enhancing ligand potency.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of N-pentyl-substituted indole and indazole precursors, which are fundamental building blocks for a diverse range of cannabinoid receptor ligands. While the topic mentions amylamine hydrochloride, it is important to clarify that the direct N-alkylation of indoles or indazoles with an amine salt like amylamine hydrochloride is not a standard or efficient synthetic strategy. The prevailing and scientifically validated method for introducing the N-pentyl group is through the use of an alkylating agent, most commonly 1-bromopentane. This guide will, therefore, focus on providing robust, field-proven protocols for this essential transformation.
Synthetic Strategy: The N-Alkylation of Indole and Indazole Scaffolds
The introduction of the N-pentyl chain onto an indole or indazole core is typically achieved via a nucleophilic substitution reaction. The general mechanism involves the deprotonation of the nitrogen atom of the heterocyclic ring to form a potent nucleophile, which then attacks the electrophilic carbon of an alkylating agent, such as 1-bromopentane.
Mechanism of N-Alkylation
The N-alkylation of indoles and indazoles proceeds through a two-step mechanism:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the nitrogen atom of the indole or indazole ring. This generates a highly nucleophilic indolide or indazolide anion. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.[1]
-
Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide (e.g., 1-bromopentane) in an SN2 reaction, displacing the halide and forming the N-C bond.
The regioselectivity of the alkylation (N-alkylation vs. C-alkylation) can be influenced by factors such as the choice of solvent, base, and the electronic properties of the heterocyclic substrate.[3] For indoles, N-alkylation is generally favored under conditions that promote the formation of the free indolide anion, such as the use of a strong base in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-pentylation of indole and indazole-3-carboxamide, key intermediates in the synthesis of numerous cannabinoid receptor ligands, including the well-known synthetic cannabinoid JWH-018.
Protocol 1: Synthesis of 1-Pentyl-1H-indole
This protocol describes the synthesis of a foundational precursor for many C3-substituted indole-based cannabinoid ligands.
Reaction Scheme:
Figure 1. Synthesis of 1-Pentyl-1H-indole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole | 117.15 | 5.0 g | 42.7 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.05 g | 51.2 mmol |
| 1-Bromopentane | 151.04 | 7.74 g (6.4 mL) | 51.2 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).
-
Washing of NaH (Optional but Recommended): Wash the sodium hydride with hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash.
-
Reaction Setup: Add anhydrous DMF (50 mL) to the flask containing the washed sodium hydride. Cool the suspension to 0 °C in an ice bath.
-
Indole Addition: Dissolve indole (5.0 g, 42.7 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium salt of indole may result in a thicker suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopentane (6.4 mL, 51.2 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-pentyl-1H-indole as a colorless oil.
Expected Yield: ~85-95%
Characterization Data (¹H NMR, CDCl₃, 400 MHz):
-
δ 7.65 (d, 1H), 7.20-7.30 (m, 2H), 7.10 (t, 1H), 6.50 (d, 1H), 4.10 (t, 2H), 1.85 (quint, 2H), 1.30-1.40 (m, 4H), 0.90 (t, 3H).
Protocol 2: Synthesis of N-Pentyl-1H-indazole-3-carboxamide
This protocol outlines the N-pentylation of indazole-3-carboxamide, a precursor for a class of synthetic cannabinoids with an indazole core.
Reaction Scheme:
Figure 2. Synthesis of N-Pentyl-1H-indazole-3-carboxamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indazole-3-carboxamide | 161.16 | 5.0 g | 31.0 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.49 g | 37.2 mmol |
| 1-Bromopentane | 151.04 | 5.62 g (4.65 mL) | 37.2 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add indazole-3-carboxamide (5.0 g, 31.0 mmol) and anhydrous THF (100 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.49 g, 37.2 mmol) portion-wise over 10 minutes.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopentane (4.65 mL, 37.2 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-pentyl-1H-indazole-3-carboxamide as a white solid.
Expected Yield: ~70-85%
Characterization Data (¹H NMR, CDCl₃, 400 MHz):
-
δ 8.25 (d, 1H), 7.50 (d, 1H), 7.35-7.45 (m, 2H), 6.00 (br s, 2H, NH₂), 4.50 (t, 2H), 1.95 (quint, 2H), 1.35-1.45 (m, 4H), 0.90 (t, 3H).
Discussion and Field-Proven Insights
-
Choice of Base: Sodium hydride is a commonly used base for the deprotonation of indoles and indazoles due to its high basicity and the irreversible nature of the deprotonation (liberation of H₂ gas). Other strong bases such as potassium tert-butoxide can also be employed. The use of weaker bases may lead to incomplete deprotonation and lower yields.
-
Solvent Selection: Polar aprotic solvents like DMF and THF are preferred as they effectively solvate the cation of the base and the resulting heterocyclic anion, facilitating the reaction.[3] The choice of solvent can also influence the N/C alkylation ratio in indoles.
-
Temperature Control: The initial deprotonation is often carried out at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent alkylation is typically performed at room temperature, although gentle heating may be required for less reactive alkylating agents.
-
Purification: Column chromatography is a reliable method for purifying the N-alkylated products, especially for removing any unreacted starting material and C-alkylated byproducts. Recrystallization can be an effective alternative for solid products.
-
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. All reactions involving sodium hydride should be conducted under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Cannabinoid Receptor Signaling Pathway
The synthesized N-pentyl indole and indazole derivatives serve as precursors to ligands that modulate the activity of cannabinoid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.
Figure 3. Simplified CB1/CB2 receptor signaling pathway.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric Gi/o protein. The activated G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors. A primary consequence of CB1 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the Gβγ subunits can directly modulate ion channels, typically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Conclusion
The N-pentyl group is a critical pharmacophore for a large class of high-affinity synthetic cannabinoid receptor ligands. The N-alkylation of indole and indazole cores with 1-bromopentane is a robust and versatile method for introducing this key structural motif. The protocols detailed in this application note provide a solid foundation for the synthesis of essential precursors for the development of novel cannabinoid receptor modulators. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures are paramount for achieving high yields and purity of the desired products. The continued exploration of synthetic strategies and the development of new ligands will undoubtedly further our understanding of the endocannabinoid system and its therapeutic potential.
References
-
Cee, V. J., & Erlanson, D. A. (2019). One-Pot, Three-Component Fischer Indolisation–N-Alkylation for Rapid Synthesis of 1,2,3-Trisubstituted Indoles. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. Available at: [Link]
-
Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 3-acylindoles via Friedel-Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. The Journal of Organic Chemistry, 50(26), 5451–5457. Available at: [Link]
-
Huffman, J. W., Szklennik, P. V., Almond, A., et al. (2005). 1-Pentyl-3-phenylacetylindoles, a new class of cannabimimetic indoles. Bioorganic & Medicinal Chemistry Letters, 15(18), 4110-4113. Available at: [Link]
-
Aung, M. M., Grote, C. W., & Huffman, J. W. (2000). 1-Alkyl-3-(1-naphthoyl)indoles: a new class of cannabimimetics. Bioorganic & Medicinal Chemistry Letters, 10(12), 1311-1313. Available at: [Link]
-
Kim, J., & Lee, C. (2019). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor Ligands. Molecules, 24(21), 3948. Available at: [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. Available at: [Link]
-
Banister, S. D., et al. (2015). The synthesis and pharmacological evaluation of adamantyl- and other cycloalkyl-substituted indazole- and indole-3-carboxamides. Bioorganic & Medicinal Chemistry, 23(15), 4579-4592. Available at: [Link]
- U.S. Patent No. 7,067,676 B2. (2006). N-alkylation of indole derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
-
YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. ChemHelpASAP. Available at: [Link]
-
Hossain, M. I., & Chai, C. L. L. (2006). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 14(24), 8346-8353. Available at: [Link]
-
Wallgren, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Available at: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). International Journal of Research and Scientific Innovation, 11(1). Available at: [Link]
-
Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]
- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Taylor & Francis Online. (2020). Synthesis of nine potential synthetic cannabinoid metabolites with a 5F-4OH pentyl side chain from a scalable key intermediate. Available at: [Link]
-
Diva-Portal.org. (2021). Multigram scale synthesis of synthetic cannabinoid metabolites. Available at: [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link]
-
PubMed Central (PMC). (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]
-
ResearchGate. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]
-
MDPI. (2021). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]
-
PubMed Central (PMC). (2018). METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. Available at: [Link]
-
Lee, J., et al. (2019). Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor Ligands. Molecules, 24(21), 3948. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. Available at: [Link]
-
ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Amylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of crude amylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges encountered during the purification of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of amylamine hydrochloride.
Q1: What are the most common impurities in crude amylamine hydrochloride?
A1: The impurity profile of crude amylamine hydrochloride is highly dependent on its synthetic route. However, common impurities to anticipate include:
-
Over-alkylation Products: Diamylamine and triamylamine hydrochlorides, which can form if the primary amine reacts further with the alkylating agent.[1]
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Inorganic Salts: Salts such as ammonium chloride, particularly if ammonia was used in the synthesis.
-
Colored Impurities: These are often degradation or oxidation byproducts that can form during synthesis or storage.[2]
-
Residual Solvents: Solvents used during the synthesis or initial work-up.
Q2: What is the most effective method for purifying crude amylamine hydrochloride?
A2: Recrystallization is the most common and effective method for purifying solid materials like amylamine hydrochloride. This technique relies on the differences in solubility between the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. By dissolving the crude material in a hot solvent and allowing it to cool, the amylamine hydrochloride will crystallize out in a purer form, leaving the impurities behind in the solvent.
Q3: Is amylamine hydrochloride hygroscopic? How should it be handled and stored?
A3: Yes, like many short-chain alkylamine hydrochlorides, amylamine hydrochloride can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. It should be handled in a low-humidity environment (e.g., in a glove box or under a stream of dry nitrogen) if possible. For storage, it should be kept in a tightly sealed container in a desiccator with a suitable drying agent.
Q4: Can I use activated carbon to decolorize my amylamine hydrochloride?
A4: Yes, activated carbon is an effective agent for removing colored impurities and other high-molecular-weight organic contaminants.[3][4][5] However, it should be used judiciously, as it can also adsorb some of your desired product, leading to a reduction in yield. It is typically used in small amounts (1-2% by weight) in the hot solution just before the filtration step. Note that some activated carbons have acidic surface sites which can be problematic for amines; using a neutral or pre-treated activated carbon is preferable.[6]
Part 2: Purification Workflow & Logic
The general workflow for the purification of amylamine hydrochloride via recrystallization is outlined below. The core principle is to exploit the differential solubility of the target compound and impurities.
Caption: General workflow for the recrystallization of amylamine hydrochloride.
Part 3: Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during your experiment.
Q: My amylamine hydrochloride is not dissolving in the hot solvent. What should I do?
A: This issue typically arises from two possibilities:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves completely. Be careful not to add a large excess, as this will reduce your final yield.
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If most of the material has dissolved but some particulates remain, this is the likely cause. In this case, proceed to the hot gravity filtration step to remove these impurities.
Q: My product "oiled out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or is highly supersaturated.
-
Causality: The solution becomes saturated at a temperature above the melting point of your solute in that solvent system.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent (10-20% more) to reduce the saturation point.
-
Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Do not agitate the solution during the initial cooling phase.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure amylamine hydrochloride, add a tiny crystal to the cooled solution to induce crystallization.
-
Q: My final product is still colored, even after recrystallization. What went wrong?
A: A persistent color indicates that the colored impurity has similar solubility properties to your product or that the recrystallization was not performed optimally.
-
Causality: Colored impurities, often large organic molecules, can be trapped in the crystal lattice if crystallization occurs too rapidly.
-
Solutions:
-
Use Activated Carbon: Perform a second recrystallization and add a small amount (1-2% w/w) of activated carbon to the hot solution.[3] Boil the solution with the carbon for a few minutes, then perform a hot gravity filtration to remove the carbon and the adsorbed impurities. Be sure to use fluted filter paper to speed up the filtration process and prevent premature crystallization in the funnel.
-
Slow Down Crystallization: Rapid crystal formation can trap impurities. Ensure your solution cools slowly to allow for the formation of a more perfect crystal lattice that excludes impurity molecules.
-
Q: The yield of my purified product is very low. How can I improve it?
A: Low yield is a common problem in recrystallization. The cause can be one of several factors.
-
Causality & Solutions:
-
Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of your product will remain dissolved even when the solution is cold. Fix: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Fix: Use a stemless funnel and preheat it with hot solvent before filtration. Keep the solution at or near its boiling point during the filtration process.
-
Incomplete Crystallization: If the solution is not cooled sufficiently, more product will remain in the mother liquor. Fix: Ensure the solution is cooled in an ice bath for at least 30 minutes after it has reached room temperature to maximize crystal formation.
-
Inappropriate Solvent Choice: If the product is too soluble in the cold solvent, the recovery will be poor. Fix: Consider a different solvent or a mixed solvent system. You can add an "anti-solvent" (a solvent in which your product is insoluble but the impurities are soluble) dropwise to the cooled solution to precipitate more product.
-
Caption: Decision tree for troubleshooting common recrystallization issues.
Part 4: Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification of crude amylamine hydrochloride by recrystallization from an isopropanol-water solvent system.
Solvent System Rationale
Amylamine hydrochloride is a salt and is soluble in polar solvents like water and alcohols.[7] Isopropanol is a good choice because it is less polar than methanol or ethanol, meaning the hydrochloride salt will have lower solubility at cold temperatures, leading to better recovery. A small amount of water is added to create a mixed solvent system that will fully dissolve the product and its polar impurities when hot, while the high proportion of isopropanol ensures that the product crystallizes out effectively upon cooling.
Illustrative Solubility Data
The following table provides an estimated solubility profile to guide the experimental process. Actual values may vary.
| Solvent System | Temperature | Approximate Solubility of Amylamine HCl | Rationale |
| 95:5 Isopropanol:Water | 80 °C (Boiling) | High (~25 g / 100 mL) | Sufficient to dissolve the crude product. |
| 95:5 Isopropanol:Water | 0 °C (Ice Bath) | Low (~1-2 g / 100 mL) | Maximizes product recovery upon cooling. |
| 95:5 Isopropanol:Water | 25 °C (Room Temp) | Moderate (~5 g / 100 mL) | Allows for slow crystal growth before final cooling. |
Step-by-Step Protocol
-
Dissolution:
-
Place 10.0 g of crude amylamine hydrochloride into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
In a separate beaker, prepare approximately 50 mL of a 95:5 (v/v) mixture of isopropanol and deionized water. Heat this solvent mixture to a gentle boil on a hot plate.
-
Add an initial portion of ~30 mL of the hot solvent to the Erlenmeyer flask containing the crude product.
-
Place the flask on the hot plate and heat to boiling with stirring. Add more hot solvent in small portions (~2-3 mL at a time) until all the solid has just dissolved. Note the total volume of solvent used.
-
-
(Optional) Decolorization:
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (~100-200 mg).
-
Return the flask to the hot plate and boil gently for 2-3 minutes.
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus using a stemless or short-stemmed funnel and fluted filter paper.
-
Preheat the funnel and the receiving flask by pouring a small amount of the hot solvent mixture through it.
-
Quickly and carefully pour the hot solution containing your product through the fluted filter paper to remove any insoluble impurities (and the activated carbon, if used).
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature on the benchtop, undisturbed.
-
Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of cold isopropanol.
-
Collect the crystals by vacuum filtration, transferring the solid and solvent slurry to the funnel.
-
Wash the crystals with two small portions (~5-10 mL each) of ice-cold isopropanol to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes.
-
Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Obtain an IR spectrum and compare it to a reference spectrum for n-amylamine hydrochloride.[8]
-
For quantitative analysis of amine impurities, a method like headspace gas chromatography can be employed.[9]
-
References
-
LookChem. (n.d.). Cas 142-65-4, N-AMYLAMINEHYDROCHLORIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). n-Amylamine hydrochloride. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). N-amyl amine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Kubo, T., et al. (2025, February 1). Ionic liquid electrolytes composed of AlCl3 and primary/secondary alkylamine hydrochlorides with varying alkyl chain lengths for Al electrodeposition. ResearchGate. Retrieved from [Link]
-
Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
AmineFiltration.com. (n.d.). Activated Carbon Beds in Amine Units. Retrieved from [Link]
-
Perera, D., et al. (2025, October 2). Microscopic Structure of Aqueous Alkylamine mixtures: a Computer Simulation Study. arXiv. Retrieved from [Link]
- Google Patents. (1995). US5462908A - Organic amine impregnated activated carbon.
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
-
BYJU'S. (n.d.). Synthesis of Alkylamines. Retrieved from [Link]
- Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
-
Zhulin Carbon. (n.d.). Activated carbon for amine purification. Retrieved from [Link]
-
Nitrosamines Exchange. (2025, January 23). Synthesis Attempts and Failure Report. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2012). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]
-
Huamei Carbon. (n.d.). Activated Carbon For DEA Removal. Retrieved from [Link]
-
YouTube. (2009, December 5). How to Purify by Recrystallization. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
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Technical Support Center: Amylamine Hydrochloride Purification
Welcome to the technical support center for handling and purification of amine hydrochlorides. This guide provides in-depth troubleshooting and validated protocols for a common challenge faced by researchers: the removal of ammonium chloride (NH₄Cl) from amylamine hydrochloride (C₅H₁₁NH₂·HCl).
Frequently Asked Questions (FAQs)
Q1: Why is ammonium chloride a common contaminant in amylamine hydrochloride syntheses?
Ammonium chloride is a frequent byproduct in reactions where ammonia or ammonia sources are used, either as reagents or are generated in situ. For instance, in reductive amination protocols or reactions involving ammonium-based reagents, any excess ammonia will react with hydrochloric acid present to form the inorganic salt, which can co-precipitate with your desired amylamine hydrochloride product.
Q2: What are the primary methods for removing ammonium chloride from my product?
There are three primary strategies, each leveraging different physicochemical properties of the two compounds:
-
Selective Solvent Washing/Trituration: This method exploits the differential solubility of the organic salt versus the inorganic salt in certain organic solvents.
-
Acid-Base Extraction: This is a robust chemical method that separates the compounds by converting the amylamine hydrochloride back to its free base form, which is soluble in organic solvents, while ammonium chloride remains in the aqueous phase.
-
Sublimation: This thermal method takes advantage of the fact that ammonium chloride sublimes (turns from a solid to a gas) at a specific temperature. This is a more specialized technique and is only viable if the amylamine hydrochloride is thermally stable at the required temperature.
Q3: How can I tell if my amylamine hydrochloride is pure?
Beyond standard techniques like melting point analysis and NMR spectroscopy, a simple qualitative test for the presence of ammonium ions can be highly effective. Adding a strong base like sodium hydroxide solution to a small sample and gently warming it will liberate ammonia gas if ammonium chloride is present.[1][2] This can be detected by its characteristic smell or its ability to turn damp red litmus paper blue.[1][2]
Methodology & Troubleshooting Guides
Method 1: Selective Solvent Washing / Recrystallization
Principle: This technique is based on the principle of differential solubility. Amine hydrochlorides, especially those with longer alkyl chains like amylamine, tend to be more soluble in certain organic solvents compared to the highly polar, inorganic ammonium chloride. We can use a solvent that readily dissolves one component while leaving the other as a solid.
Scientist's Note: The choice of solvent is critical. Alcohols like isopropanol or n-butanol are often good candidates because they can dissolve some organic salts, while the solubility of ammonium chloride in them is limited.[3][4] For instance, the solubility of ammonium chloride in ethanol is quite low (around 6 g/L at 19°C), and it's even less soluble in higher alcohols.[4][5]
| Compound | Water | Ethanol | Methanol | Isopropanol/Butanol | Chloroform/DCM |
| Amylamine HCl | High | Soluble | Soluble | Moderately Soluble | Sparingly Soluble |
| Ammonium Chloride | High[6] | Low (6 g/L @ 19°C)[5] | Moderate (33.5 g/kg @ 19°C)[5] | Very Low[4] | Insoluble |
This table is a generalized summary. Exact solubilities can vary with temperature.
-
Preparation: Place the crude amylamine hydrochloride containing ammonium chloride into a clean Erlenmeyer flask.
-
Solvent Addition: Add a sufficient volume of isopropanol to create a slurry. A general starting point is 5-10 mL of solvent per gram of crude material.
-
Trituration: Stir the slurry vigorously at room temperature for 15-20 minutes using a magnetic stir bar. This process, known as trituration, mechanically grinds the solid in the solvent, maximizing the dissolution of the more soluble component.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with a small amount of cold isopropanol to remove any residual dissolved impurities.
-
Drying: Dry the purified amylamine hydrochloride in a vacuum oven to remove all traces of the solvent.
-
Purity Check: Perform a qualitative test for ammonium ions (as described in FAQ 3) on the dried product to confirm the removal of the contaminant.
-
Low Recovery: If your amylamine hydrochloride is significantly soluble in the wash solvent, you will experience product loss. To mitigate this, ensure the solvent is cold and use the minimum volume necessary.
-
Incomplete Purification: If ammonium chloride is still present, the washing may not have been sufficient. Try increasing the volume of solvent, extending the stirring time, or performing a second wash. Alternatively, a hot recrystallization from a solvent like n-butanol, in which ammonium chloride is negligibly soluble even at high temperatures, may be more effective.[4]
Caption: Workflow for purification via selective solvent washing.
Method 2: Acid-Base Extraction
Principle: This is a highly efficient and definitive method based on chemical separation. The mixture is dissolved in water, and a strong base (e.g., NaOH) is added.[7][8] This deprotonates the amylamine hydrochloride to the free amylamine base (C₅H₁₁NH₂), which is a liquid and is immiscible with water. The ammonium chloride reacts to form ammonia gas and sodium chloride, both of which remain in the aqueous phase.[3] The water-insoluble amylamine can then be extracted with an organic solvent, isolated, and converted back to the pure hydrochloride salt.
Scientist's Note: This method offers a true chemical separation, making it more robust than physical methods like washing, especially for achieving high purity. It is the go-to technique when simpler methods fail.[9]
-
Dissolution: Dissolve the crude salt mixture in a minimal amount of deionized water in a separatory funnel.
-
Basification: Slowly add a 2M sodium hydroxide (NaOH) solution dropwise while swirling.[9] Continue adding until the solution is strongly basic (pH > 11, check with pH paper). You may observe the formation of an oily layer, which is the free amylamine.
-
Extraction: Add an organic solvent immiscible with water, such as diethyl ether or dichloromethane (DCM), to the separatory funnel. Use a volume roughly equal to the aqueous phase. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. Drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using ether. Perform two more extractions on the aqueous layer with fresh organic solvent to ensure complete recovery of the amylamine.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Salt Reformation: Filter off the drying agent. To the dry organic solution, slowly bubble dry HCl gas or add a solution of HCl in a solvent like isopropanol or ether. The pure amylamine hydrochloride will precipitate as a white solid.
-
Isolation: Collect the pure white precipitate by vacuum filtration, wash with a small amount of cold organic solvent (e.g., ether), and dry under vacuum.
-
Emulsion Formation: Vigorous shaking can sometimes create an emulsion (a stable mixture of the two layers). To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.
-
No Precipitate on HCl Addition: This could mean your organic solution is not sufficiently concentrated or contains water. Ensure the solution was thoroughly dried. You may need to partially evaporate the solvent to increase the concentration before adding HCl.
-
Safety: Amylamine is a flammable and corrosive liquid.[10][11][12] This entire procedure must be performed in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]
Caption: Workflow for purification via acid-base extraction.
Purity Verification: The Ammonium Ion Test
This qualitative test is a reliable way to confirm the absence of your primary impurity.
Protocol:
-
Place a small amount (10-20 mg) of your purified, dry amylamine hydrochloride in a small test tube.
-
Add ~1 mL of 2M NaOH solution.
-
Gently warm the test tube in a warm water bath.
-
Carefully waft the vapors towards your nose. The absence of the sharp, characteristic smell of ammonia is a strong indicator of purity.
-
For a more definitive test, hold a piece of damp red litmus paper over the mouth of the test tube.[1][13] If it does not turn blue, your sample is free of detectable ammonium ions.[1][2]
References
-
Archemco. (2023, September 7). Ammonium Chloride: Specifications and Applications. Retrieved from [Link]
-
Simple English Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]
-
Thomsen, K., & Rasmussen, P. (1999). Solubilities of Ammonia and Ammonium Chloride in Ammoniated and Nonammoniated Methanol and Ethylene Glycol between 298 K and 353 K. Journal of Chemical & Engineering Data, 44(3), 444-447. [Link]
-
Thomsen, K., & Rasmussen, P. (1999). Solubilities of Ammonia and Ammonium Chloride in Ammoniated and Nonammoniated Methanol and Ethylene Glycol between 298 K and 353 K [Request PDF]. ResearchGate. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
LookChem. (n.d.). Cas 142-65-4, N-AMYLAMINEHYDROCHLORIDE. Retrieved from [Link]
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Solubility of Things. (n.d.). Ammonium chloride. Retrieved from [Link]
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ResearchGate. (2016, January 12). How we can remove Ammonium Chloride salts from highly water soluble organic compound? [Forum post]. [Link]
-
Quora. (2018, July 29). Does the temperature of ammonium chloride change during sublimation, or not? [Forum post]. [Link]
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National Center for Biotechnology Information. (n.d.). n-Amylamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
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Clark, J. (n.d.). testing for positive ions. Chemguide. Retrieved from [Link]
-
Hallett, J. P., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. International Journal of Molecular Sciences, 20(5), 1166. [Link]
-
Loba Chemie. (2018, April 2). AMYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Free Science Lessons. (2023, February 14). A Level Chemistry Revision "Testing for Ammonium Ions" [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Brennan, M. E., & Brown, G. H. (1987). U.S. Patent No. 4,670,232. Washington, DC: U.S.
-
Zhu, L., & Lin, M. C. (2007). Sublimation of Ammonium Salts: A Mechanism Revealed by a First-Principles Study of the NH4Cl System [Request PDF]. ResearchGate. [Link]
-
Quora. (2021, November 5). What are the steps that should be done to confirm the presence of ammonium ion? [Forum post]. [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2017, January 29). understanding control factors in Acid / Base rxn extractions. [Link]
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Corrology Innovations Ltd. (n.d.). Ammonium Chloride Salt Formation (Sublimation) Temperature Calculation Tool. Retrieved from [Link]
-
Embibe. (n.d.). Thermal Decomposition of NH4Cl - Lab Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Characteristic Reactions of Ammonium Ion (NH₄⁺). Retrieved from [Link]
- Tsuchiya, M., et al. (2007). U.S. Patent No. 7,268,256. Washington, DC: U.S.
-
Quora. (2018, March 30). Are amines soluble in organic solvents? [Forum post]. [Link]
-
AmritaCREATE. (2016, February 26). Tests for Ammonium Ion [Video]. YouTube. [Link]
-
59 Seconds of Fun Science. (2025, May 11). To study the Thermal Decomposition of Ammonium chloride in an open container [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: methylamine. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2017, March 2). ammonium chloride purification. [Link]
-
The Hive Newbee Forum. (2003, October 5). Methylamine freebase/HCl salt solubilities. [Link]
-
Chemistry For Everyone. (2025, August 25). How Can Ammonium Chloride Be Purified? [Video]. YouTube. [Link]
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Amylamine hydrochloride stability issues and proper storage
Prepared by: Senior Application Scientist, Experimental Support Division
Welcome to the technical support guide for amylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and proper handling of this compound. Our goal is to move beyond simple instructions and explain the fundamental chemistry behind our recommendations, empowering you to ensure the integrity of your experiments.
Part 1: Troubleshooting Guide - When Things Go Wrong
This section addresses specific issues you may encounter during your work with amylamine hydrochloride. Each problem is followed by an analysis of the probable cause and a step-by-step resolution protocol.
Issue 1: My solid amylamine hydrochloride has become clumpy or appears wet.
-
Probable Cause: Amylamine hydrochloride, like many amine salts, is hygroscopic. This means it readily absorbs moisture from the atmosphere. Clumping is the first visible sign of significant water absorption. This can impact weighing accuracy and may accelerate degradation pathways once in solution.
-
Underlying Chemistry: The ionic nature of the ammonium salt (R-NH₃⁺Cl⁻) creates a high affinity for polar water molecules. Hydrogen bonds form between water and both the cation and the anion, pulling moisture from the air into the solid crystal lattice.
-
Immediate Action & Prevention:
-
Salvage (Use with Caution): If the material is only slightly clumpy and your experiment is not highly sensitive to minor water content, you may be able to use it after thoroughly crushing the clumps to ensure homogeneity. For critical applications, it is recommended to use a fresh, unopened vial.
-
Future Prevention: Always store amylamine hydrochloride in a desiccator containing an active desiccant (e.g., silica gel or Drierite™). After opening a new bottle, purge the headspace with an inert gas like argon or nitrogen before tightly resealing the cap and wrapping the seal with parafilm.
-
Issue 2: My freshly prepared aqueous solution of amylamine hydrochloride has a slight yellow tint.
-
Probable Cause: The yellowing is likely due to minor oxidative degradation of the amine. While the hydrochloride salt form is more stable than the free amine base, trace impurities or exposure to atmospheric oxygen can initiate oxidation, especially if the water used for dissolution was not de-gassed.
-
Underlying Chemistry: The lone pair of electrons on the nitrogen atom in any residual free amine is susceptible to oxidation. This can lead to the formation of colored degradation products, such as N-oxides or products of more complex oxidative pathways.
-
Immediate Action & Prevention:
-
Assess Impact: For many non-critical applications, a very faint yellow tint may not significantly impact the results. However, for sensitive assays (e.g., cell culture, quantitative analysis), the presence of these impurities is a risk.
-
Best Practice Protocol: Always prepare solutions using high-purity, de-gassed water (e.g., by sparging with argon or nitrogen for 15-20 minutes). Prepare stock solutions fresh whenever possible. If storage is necessary, store under an inert atmosphere in amber glass vials at low temperatures.
-
Issue 3: I am observing inconsistent results in my biological assay when using solutions prepared on different days.
-
Probable Cause: This is a classic sign of solution instability. The concentration of the active compound is likely decreasing over time due to degradation, or the degradation products themselves are interfering with the assay.
-
Underlying Chemistry: The stability of amine hydrochlorides in aqueous solution is highly pH-dependent.[1] Depending on the final pH of your solution, the equilibrium between the protonated (R-NH₃⁺) and free amine (R-NH₂) forms can shift. The free amine is significantly more susceptible to oxidative degradation. Over time, degradation can also cause a shift in the solution's pH, further accelerating the process.
-
Immediate Action & Prevention:
-
Verify pH: Measure the pH of your stock solution and your final assay buffer. Amine hydrochloride solutions are typically acidic. If your experimental buffer is neutral or alkaline, this will deprotonate the amine, increasing its reactivity.
-
Implement Strict Solution Handling:
-
Prepare fresh stock solutions for each experiment.
-
If a stock solution must be stored, aliquot it into single-use volumes, purge with inert gas, and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Conduct a small-scale stability study in your specific experimental buffer to determine the usable lifetime of the diluted solution.
-
-
Troubleshooting Summary Table
| Observed Problem | Probable Cause | Recommended Solution |
| Solid is clumpy/wet | Hygroscopicity (moisture absorption) | Store in a desiccator; purge with inert gas after opening. Use a fresh vial for critical work. |
| Solution is yellow | Oxidation | Use de-gassed solvents; prepare solutions fresh; store protected from light and air. |
| Precipitation on dilution | Exceeding solubility limit at final pH | Add stock solution to buffer slowly with vigorous stirring; consider lowering the buffer pH if experimentally permissible.[2] |
| Inconsistent results | Solution degradation (pH shift, oxidation) | Prepare solutions fresh; aliquot and freeze stock solutions for storage; verify pH of all solutions. |
Diagnostic Workflow for Stability Issues
The following diagram outlines a decision-making process to troubleshoot potential stability problems with amylamine hydrochloride.
Caption: Diagnostic workflow for troubleshooting amylamine HCl issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid amylamine hydrochloride?
Solid amylamine hydrochloride should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3] The container should be kept tightly closed to prevent moisture absorption. For long-term stability, storage in a desiccator is strongly recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (Cool Area) | Prevents thermal degradation. Avoid exposure to direct heat sources. |
| Atmosphere | Dry; Inert Gas (Ar, N₂) preferred | Minimizes hygroscopicity and oxidation.[4] |
| Light | Protect from Light (Amber Vial) | Prevents potential photolytic degradation.[3][5] |
| Container | Tightly Sealed Original Container | Prevents contamination and moisture ingress. |
Q2: Why is the hydrochloride salt of amylamine used instead of the free base?
The free base, amylamine, is a volatile, flammable, and air-sensitive liquid.[4] Converting it to its hydrochloride salt provides several critical advantages for laboratory use:
-
Increased Stability: The protonation of the amine nitrogen to form the ammonium salt (R-NH₃⁺) significantly reduces its nucleophilicity and susceptibility to atmospheric oxidation.
-
Ease of Handling: The salt is a solid that is easier to weigh and handle compared to a volatile and odorous liquid.[6]
-
Enhanced Solubility: The ionic salt form is readily soluble in water and other polar solvents, which is often required for experimental buffers.[6]
Q3: What are the primary degradation pathways I should be aware of?
The two most significant degradation pathways for amylamine hydrochloride are oxidation and hydrolysis, particularly in solution.
-
Oxidation: The amine functional group can be oxidized, especially in the presence of oxygen, metal ions, or light. This is more pronounced at neutral or alkaline pH where a higher proportion of the more reactive free amine exists.
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to initiate degradation reactions. Standard photostability testing involves exposing the substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][5]
Workflow for Proper Handling and Storage
Caption: Workflow for handling solid and solution forms of amylamine HCl.
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol outlines the best practices for preparing a stable, high-purity stock solution of amylamine hydrochloride.
Materials:
-
Amylamine hydrochloride (C₅H₁₄ClN, MW: 123.62 g/mol )[7]
-
High-purity, sterile water (e.g., Milli-Q® or equivalent)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with screw caps
-
Sterile 0.22 µm syringe filter
-
Calibrated analytical balance, pH meter, and standard lab glassware
Procedure:
-
Solvent Preparation: Before use, de-gas the high-purity water by sparging with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Weighing: In a low-humidity environment, accurately weigh 1.236 g of amylamine hydrochloride. Transfer the solid to a sterile volumetric flask.
-
Dissolution: Add approximately 80 mL of the de-gassed water to the flask. Swirl gently or use a magnetic stirrer at low speed until the solid is completely dissolved.[8]
-
Volume Adjustment: Once fully dissolved, bring the solution to a final volume of 100 mL with the de-gassed water.
-
pH Measurement (Optional but Recommended): Measure the pH of the solution. It should be acidic. Record this value for future reference and consistency checks. Do not adjust the pH unless your specific experimental protocol requires it, as this will impact stability.
-
Sterilization and Aliquoting:
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter and dispense the solution into sterile, single-use amber vials. This step removes any potential microbial contamination and particulate matter.
-
-
Inert Gas Purge: Before sealing each vial, purge the headspace with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Storage: Tightly seal the vials and label them clearly with the compound name, concentration, preparation date, and your initials. For long-term storage, place the vials in a sealed secondary container and store them at -20°C or -80°C.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120182, n-Amylamine hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 142-65-4, N-AMYLAMINEHYDROCHLORIDE. Retrieved from [Link]
-
LookChem. (n.d.). Amylamine. Retrieved from [Link]
-
Nongthombam, G. S. (2023). Answer to "How can I neutralize aminehydrochlorides?". ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic liquid electrolytes composed of AlCl3 and primary/secondary alkylamine hydrochlorides with varying alkyl chain lengths for Al electrodeposition. Retrieved from [Link]
- Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
- Skok, K., et al. (2020).
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). AMYLAMINE HYDROCHLORIDE. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Cloud-SDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]
- Coroaba, A., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3822.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432137, 2-Propanamine, hydrochloride (1:1). Retrieved from [Link]
-
University of Kentucky UKnowledge. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
-
Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Troubleshooting common side reactions with Amylamine hydrochloride
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting common side reactions when working with amylamine hydrochloride. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of your experiments. This guide is structured as a series of frequently asked questions (FAQs), addressing specific issues you may encounter, explaining the underlying chemistry, and providing actionable solutions.
Section 1: Foundational Concerns - The Reagent Itself
This section addresses preliminary issues related to the state and handling of amylamine hydrochloride, which are often the root cause of downstream problems.
Q1: My reaction with amylamine hydrochloride is sluggish or failing completely. I've double-checked my other reagents. What could be the issue?
A1: The most common issue is failing to liberate the active nucleophile. Amylamine hydrochloride (CH₃(CH₂)₄NH₃⁺Cl⁻) is the salt of a primary amine. In this protonated form, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack. For most reactions, such as acylations or alkylations, you must first convert the hydrochloride salt to the free amine, amylamine (CH₃(CH₂)₄NH₂).
Causality Explained: The hydrochloride salt is stable, water-soluble, and less volatile than the free amine, making it easier to store and handle.[1][2] However, the ammonium cation (R-NH₃⁺) is not nucleophilic. The reaction requires the free lone pair on the nitrogen atom. This is achieved by deprotonation with a suitable base.
Troubleshooting Protocol: Free Amine Liberation
-
Dissolution: Dissolve the amylamine hydrochloride in a suitable solvent (e.g., water or a biphasic system with an organic solvent like diethyl ether or dichloromethane).
-
Basification: Add a base, such as aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution. The base will neutralize the hydrochloride, liberating the free amine. A common practice is to use a 10-20% aqueous solution of NaOH and add it dropwise until the solution is basic (pH > 11, check with pH paper).
-
Extraction: If using a biphasic system, the free amylamine will partition into the organic layer. Separate the organic layer. If you started in an aqueous solution, you will need to perform a liquid-liquid extraction with an organic solvent.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the free amylamine.
-
Immediate Use: Free amylamine is more susceptible to degradation and reaction with atmospheric CO₂. It is best to use it immediately after preparation.
Q2: I've noticed the purity of my amylamine hydrochloride seems low, or it has discolored over time. How does this affect my reaction?
A2: The purity of your starting material is paramount. Amine salts can degrade over time, especially if not stored correctly. Impurities can include ammonium chloride, moisture, or products of oxidation.[3][4]
Impact of Impurities:
-
Moisture: Can hydrolyze sensitive reagents like acyl chlorides.
-
Ammonium Chloride: An inert impurity that reduces the effective molar quantity of your amine, leading to lower yields.
-
Oxidation Products: Can introduce color to your product and potentially create complex side-product profiles.
Best Practices for Storage & Handling:
-
Store amylamine hydrochloride in a tightly sealed container in a cool, dry, well-ventilated place.[5]
-
Keep it away from incompatible materials such as strong oxidizing agents.[5]
-
For long-term storage, consider placing it under an inert atmosphere (e.g., nitrogen or argon).
Section 2: Troubleshooting Acylation Reactions
Acylation, the formation of an amide by reacting an amine with an acyl chloride or anhydride, is a fundamental transformation.
Q3: I'm performing an acylation with an acyl chloride and only getting a 50% yield, at best. The reaction stops prematurely. Why?
A3: This is a classic stoichiometry problem. The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[6] This HCl will immediately react with any available free amylamine (a base) to form the unreactive amylamine hydrochloride salt.
CH₃(CH₂)₄NH₂ + RCOCl → [CH₃(CH₂)₄NH₂COR]⁺Cl⁻ → CH₃(CH₂)₄NHCOR + HCl HCl + CH₃(CH₂)₄NH₂ → CH₃(CH₂)₄NH₃⁺Cl⁻ (inactive)
This effectively removes your nucleophile from the reaction. For every mole of amine that reacts, another mole is neutralized. Therefore, without intervention, the theoretical maximum yield is 50%.
Solution: Use of a Scavenger Base To neutralize the generated HCl, you must include at least one extra equivalent of a base. You have two main choices:
-
Use Excess Amylamine: Employ two equivalents of amylamine. One acts as the nucleophile, and the second acts as the acid scavenger. This is simple but sacrifices half of your amine.
-
Use a Non-Nucleophilic Base: Add one equivalent of a tertiary amine like triethylamine (Et₃N) or pyridine. These bases will neutralize the HCl without competing in the acylation reaction.[7] This is generally the more efficient and common method.
Recommended Acylation Protocol (Schotten-Baumann Conditions)
-
Dissolve one equivalent of amylamine (or its hydrochloride salt plus one equivalent of base) and one equivalent of pyridine or triethylamine in a suitable solvent (e.g., dichloromethane, THF).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add one equivalent of the acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, proceed with an aqueous workup to remove the tertiary amine hydrochloride salt and any excess reagents.
Q4: My acylation product is contaminated with a higher molecular weight impurity. What is it?
A4: While less common than over-alkylation, over-acylation can occur, leading to the formation of an imide.[8] This happens if the initially formed amide is deprotonated and then reacts with a second molecule of the acylating agent.
Prevention Strategies:
-
Control Stoichiometry: Use a 1:1 ratio of amine to acylating agent.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C) to reduce the rate of the second acylation.
-
Avoid Strong Bases: Do not use excessively strong bases (like BuLi) that can readily deprotonate the amide product. Pyridine or triethylamine are sufficiently mild.
Section 3: Troubleshooting Alkylation Reactions
Alkylation with alkyl halides is a common method for synthesizing secondary and tertiary amines, but it is notoriously difficult to control.[9][10]
Q5: I'm trying to mono-alkylate amylamine, but I'm getting a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selectivity?
A5: This is the most significant challenge in direct amine alkylation. The product of the initial reaction, a secondary amine, is often as nucleophilic, or even more so, than the starting primary amine. This leads to a cascade of reactions that are difficult to stop.[11][12][13]
Troubleshooting Over-Alkylation
| Strategy | Causality & Explanation | Experimental Protocol |
| Use Large Excess of Amine | By Le Châtelier's principle, using a large excess (5-10 equivalents) of amylamine ensures the alkyl halide is more likely to encounter a primary amine than the secondary amine product. | 1. Use 5-10 molar equivalents of amylamine relative to the alkyl halide. 2. Run the reaction at a low concentration to further disfavor subsequent reactions. 3. Separate the desired product from the excess starting amine via distillation or chromatography. |
| Use a Bulky Alkylating Agent | If the alkylating agent is sterically hindered, the resulting secondary amine will be even more hindered, slowing down the rate of the second alkylation. | This is substrate-dependent. If your synthesis allows, choose a bulkier halide (e.g., isopropyl bromide over ethyl bromide). |
| Alternative Method: Reductive Amination | This is the most robust and modern solution for controlled mono-alkylation. It involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. Over-alkylation is not an issue.[9][14] | See Q6 for a detailed protocol. |
Section 4: Troubleshooting Reductive Amination
Reductive amination is a powerful alternative for controlled alkylation.[15] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced.
Q6: I'm attempting a reductive amination, but my yield is low, and I'm recovering my starting ketone. What's going wrong?
A6: This issue typically points to two potential problems: imine formation is not favored, or your reducing agent is not selective and is reducing the ketone/aldehyde faster than the imine.
Causality & Solutions:
-
Imine Formation: Imine formation is a reversible, equilibrium-driven process that produces water.
-
Solution: Remove water as it is formed. This can be done by using molecular sieves or a Dean-Stark apparatus. Also, the reaction is often pH-sensitive. Mildly acidic conditions (pH 4-6) are typically optimal to catalyze imine formation without excessively protonating the amine nucleophile.
-
-
Choice of Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.
-
Incorrect Choice: Sodium borohydride (NaBH₄) will rapidly reduce most aldehydes and ketones and is generally not suitable for one-pot procedures unless the imine is pre-formed.
-
Correct Choice: Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this transformation.[16][17] It is less reactive than NaBH₄ and is selective for the iminium ion at neutral or slightly acidic pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, milder, and less toxic alternative.[14]
-
References
-
LookChem. (n.d.). Cas 142-65-4, N-AMYLAMINEHYDROCHLORIDE.[Link]
-
Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications.[Link]
-
OChemOnline. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). n-Amylamine hydrochloride. PubChem Compound Database. [Link]
-
Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
- Google Patents. (1945).Purification of amine reaction mixtures. US2377511A.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2025). 24.7: Reactions of Amines.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).[Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride.[Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation.[Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. [Link]
-
Sciencemadness Discussion Board. (2007). Methylamine Purification.[Link]
-
Wikipedia. (n.d.). Reductive amination.[Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.[Link]
-
Sciencemadness Discussion Board. (2020). Stability of amines.[Link]
-
Chemistry Steps. (n.d.). Reductive Amination.[Link]
-
LibreTexts Chemistry. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.[Link]
- Google Patents. (1998).Stabilization of hydroxylamine solutions. US5808150A.
-
Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.[Link]
- Google Patents. (1967).
-
Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. [Link]
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Amylamine Hydrochloride: A Technical Guide to Safe Handling and Disposal
Welcome to the technical support center for the safe handling and disposal of Amylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. The following information synthesizes critical safety data, field-proven insights, and regulatory standards to ensure the safe and compliant use of Amylamine hydrochloride in your laboratory.
Frequently Asked Questions (FAQs)
What is Amylamine hydrochloride and what are its primary hazards?
Amylamine hydrochloride is the salt form of n-amylamine, a primary aliphatic amine.[1] While it is a crystalline powder, it shares the hazardous properties of its parent compound, n-amylamine, which is a highly flammable and corrosive liquid.[1][2] The primary hazards associated with Amylamine hydrochloride are:
-
Toxicity: Harmful if swallowed or in contact with skin, and toxic if inhaled.[3]
-
Flammability: While the hydrochloride salt is a solid, the parent amine is a highly flammable liquid with a low flash point.[3][4] Care should be taken to avoid creating flammable conditions, especially if the hydrochloride is dissolved in a flammable solvent or if the free amine is generated.
-
Respiratory Irritation: May cause respiratory irritation.[3]
What are the key chemical and physical properties of Amylamine hydrochloride?
Understanding the properties of Amylamine hydrochloride is crucial for its safe handling. While specific data for the hydrochloride salt is limited, the properties of the parent n-amylamine provide a strong indication of its behavior.
| Property | Value (for n-Amylamine) | Reference |
| Molecular Weight | 123.62 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 104 °C / 219.2 °F | [3] |
| Flash Point | 4 °C / 39.2 °F | [3] |
| Solubility | Soluble in water | [1][6] |
| Specific Gravity | 0.750 | [3] |
What personal protective equipment (PPE) is required when handling Amylamine hydrochloride?
Due to its corrosive and toxic nature, a stringent PPE protocol is mandatory.[7] This includes:
-
Hand Protection: Wear impervious gloves.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[3][8]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, consider a Tyvek gown or coveralls.[3][9]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[3] If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[10]
How should Amylamine hydrochloride be stored?
Proper storage is critical to prevent accidents and maintain the integrity of the compound.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Location: Store in a corrosives area, away from heat, sparks, and open flames.[3]
-
Incompatible Materials: Keep away from acids and strong oxidizing agents.[3]
-
Atmosphere: As the parent amine is air-sensitive, storing under an inert atmosphere is recommended.[3][4]
Troubleshooting Guides
Issue: Accidental Skin or Eye Contact
Immediate Actions:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Causality: The corrosive nature of Amylamine hydrochloride can cause severe burns and eye damage on contact.[2][3] Rapid and thorough irrigation is essential to minimize tissue damage.
Issue: Accidental Inhalation
Immediate Actions:
-
If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2]
-
Seek immediate medical attention.
Causality: Inhalation of Amylamine hydrochloride dust or its vapors can cause respiratory irritation and toxicity.[3] Removing the individual from the contaminated environment is the first critical step.
Issue: Small Spill in the Laboratory
A small, contained spill can be managed by trained laboratory personnel with the appropriate spill kit.[11]
Protocol for a Small Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.[11]
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Wear Appropriate PPE: Don the required PPE as outlined above.[3]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a spill pillow to contain the spill.[6][11] For aliphatic amines, sodium bisulfite can also be applied.[12]
-
Collect the Absorbed Material: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[3][6]
-
Decontaminate the Area: Clean the spill area with a mild detergent solution and wipe dry.[13]
-
Dispose of Waste: Dispose of the contaminated materials as hazardous waste according to your institution's and local regulations.[3][14]
Diagram of Small Spill Cleanup Workflow:
Caption: Workflow for cleaning up a small Amylamine hydrochloride spill.
Issue: Large or Uncontrolled Spill
For large spills or spills that are beyond the capacity of local personnel to handle, immediate evacuation and professional assistance are required.[9]
Emergency Protocol for a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Isolate the spill area and prevent entry.[6]
-
Call for Help: Contact your institution's emergency response team or local emergency services (e.g., 911).[9][11] Provide them with the name of the chemical and any other relevant information from the Safety Data Sheet (SDS).
Disposal Guidelines
The disposal of Amylamine hydrochloride and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[3][14][15]
Step-by-Step Disposal Protocol:
-
Waste Identification: Amylamine hydrochloride waste is considered hazardous due to its corrosivity and toxicity.[3]
-
Waste Segregation: Do not mix Amylamine hydrochloride waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.[3]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("Amylamine hydrochloride").
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[8][9]
Diagram of Hazardous Waste Disposal Workflow:
Caption: General workflow for the disposal of Amylamine hydrochloride waste.
References
-
AMYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Amylamine. LookChem. [Link]
-
n-Amylamine hydrochloride. PubChem. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke OESO. [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
- SPILL CLEANUP QUICK REFERENCE. Unknown Source.
-
N-AMYLAMINEHYDROCHLORIDE. LookChem. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Spill Clean up Procedure. Safety & Risk Services. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). [Link]
-
AMYLAMINE HYDROCHLORIDE. gsrs. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
-
APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. NASA. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
-
Hydrazine. Wikipedia. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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- 15. youtube.com [youtube.com]
Technical Support Center: Scaling Up Amylamine Hydrochloride Production
Welcome to the Technical Support Center for Amylamine Hydrochloride Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of amylamine hydrochloride. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical process parameters to support your development from lab to pilot and production scale.
Troubleshooting Guide
This section addresses common challenges encountered during the scale-up of amylamine hydrochloride synthesis in a question-and-answer format, providing direct and actionable solutions.
Reaction & Synthesis Issues
Question: We are observing a significant decrease in yield for the reductive amination of pentanal with ammonia upon scaling up from a 1L to a 100L reactor. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during the scale-up of a reductive amination is a common challenge and can often be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
-
Inefficient Mixing and Mass Transfer: In a larger reactor, achieving homogeneous mixing of the reactants (pentanal, ammonia) and the reducing agent with the catalyst is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Agitator Design and Speed: Evaluate the agitator's design (e.g., pitched-blade turbine, retreat curve impeller) and speed (RPM) to ensure adequate mixing for the larger volume. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.
-
-
-
Poor Temperature Control: Reductive amination is an exothermic reaction. Inadequate heat removal in a larger reactor can lead to temperature gradients and an overall increase in reaction temperature, which can favor the formation of by-products such as dialkylated amines and aldol condensation products of pentanal.[1]
-
Troubleshooting:
-
Jacket Cooling and Internal Coils: Verify that the reactor's cooling jacket has sufficient surface area and that the coolant flow rate is adequate. For very large reactors, internal cooling coils may be necessary to provide additional heat transfer area.
-
Controlled Addition of Reagents: Instead of adding all reactants at once, a controlled, slow addition of the limiting reagent (often the reducing agent) can help manage the exotherm.
-
-
-
Hydrogenation Catalyst Activity and Distribution: If using a heterogeneous catalyst (e.g., Raney nickel, Pd/C), ensuring it remains suspended uniformly throughout the reaction mixture is critical. Catalyst settling will lead to a decrease in the active catalytic surface area and a lower reaction rate.
-
Troubleshooting:
-
Agitation: As with mixing, proper agitation is key to keeping the catalyst suspended.
-
Catalyst Loading: While maintaining the same catalyst-to-substrate ratio is a good starting point, a slight increase in catalyst loading might be necessary to compensate for any mass transfer limitations at scale.
-
-
Question: During the workup of our large-scale synthesis, we are observing the formation of an emulsion during the aqueous wash, making phase separation difficult. What is causing this and how can we resolve it?
Answer: Emulsion formation during the workup of amine syntheses is a frequent issue, especially at larger scales where mixing is more intense. This is often caused by the presence of unreacted starting materials, by-products acting as surfactants, or residual catalyst fines.
-
Troubleshooting Strategies:
-
Addition of Brine: Washing with a saturated sodium chloride solution (brine) instead of deionized water can help break emulsions by increasing the ionic strength of the aqueous phase.
-
pH Adjustment: Carefully adjusting the pH of the aqueous phase can sometimes destabilize the emulsion.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth (Celite®) can help to break the emulsion and remove fine particulates.
-
Solvent Addition: Adding a small amount of a different organic solvent with a lower polarity (e.g., heptane) can sometimes alter the interfacial tension and promote phase separation.
-
Purification & Isolation Challenges
Question: We are struggling with the crystallization of amylamine hydrochloride at a multi-kilogram scale. The product is either oiling out or forming very fine needles that are difficult to filter and dry. How can we improve our crystallization process?
Answer: Crystallization is a critical step that is highly dependent on scale-dependent factors. Oiling out and the formation of fine particles are common issues when moving from lab to plant scale.
-
Understanding the Crystallization Process: The key is to control the rate of supersaturation. Rapid cooling or the fast addition of an anti-solvent will generate a high level of supersaturation, leading to rapid nucleation and the formation of small crystals or an oil.
-
Troubleshooting:
-
Controlled Cooling Profile: Implement a programmed, slow cooling ramp instead of crash cooling. A typical profile might involve a slow cool to an intermediate temperature, holding for a period to allow for crystal growth, followed by a slower cool to the final isolation temperature.
-
Anti-solvent Addition Rate: If using an anti-solvent, add it slowly and at a controlled rate to the amylamine hydrochloride solution with good agitation. Sub-surface addition can also be beneficial.
-
Seeding: Introducing a small quantity of previously isolated, high-quality amylamine hydrochloride crystals (seed crystals) at a specific temperature can promote controlled crystal growth over spontaneous nucleation.[2]
-
Solvent System: The choice of solvent is crucial. A solvent system where amylamine hydrochloride has moderate solubility at elevated temperatures and low solubility at room or lower temperatures is ideal. Isopropanol-water mixtures are often effective for hydrochloride salts.[2]
-
-
-
Agitation's Role in Crystal Size: The agitation speed can influence the crystal size distribution.[2]
-
Troubleshooting:
-
Experiment with different agitation speeds during the crystallization process. Lower speeds can sometimes lead to larger crystals, but must be sufficient to maintain a uniform slurry temperature.
-
-
Question: Our final amylamine hydrochloride product has a yellowish tint after drying. What is the likely cause of this discoloration and how can we prevent it?
Answer: A yellow tint in the final product often indicates the presence of impurities, which may have been present in the starting materials or formed as by-products during the reaction or workup.
-
Potential Sources of Color:
-
Oxidation: Amines can be susceptible to air oxidation, which can form colored impurities.
-
Aldol Condensation By-products: If the reaction temperature was not well-controlled during the reductive amination of pentanal, colored polymeric by-products from aldol condensation could have formed.
-
Residual Metal Catalyst: Incomplete removal of a hydrogenation catalyst can sometimes impart color.
-
-
Decolorization and Prevention:
-
Activated Carbon Treatment: Dissolving the crude amylamine hydrochloride in a suitable solvent and treating it with activated carbon before recrystallization is a common method for removing colored impurities.
-
Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen) can minimize oxidation.[3]
-
Thorough Catalyst Filtration: Ensure complete removal of the hydrogenation catalyst by filtering through a fine filter aid like Celite®.
-
Frequently Asked Questions (FAQs)
1. What are the most common by-products in the synthesis of amylamine via reductive amination of pentanal, and how can they be minimized?
The most common by-products are di-n-pentylamine (from the reaction of the initially formed amylamine with another molecule of pentanal and subsequent reduction) and 2-propyl-3-methyl-2-heptenal (from the aldol condensation of pentanal).[4] To minimize these:
-
Use a molar excess of ammonia.
-
Maintain a low reaction temperature to disfavor both dialkylation and aldol condensation.
-
Consider a stepwise procedure where the imine is formed first, followed by reduction.[4]
2. What is the recommended method for drying large quantities of amylamine hydrochloride?
For large-scale operations, a heated, agitated vacuum dryer is the most efficient method. This allows for drying at a lower temperature, which can prevent product degradation, and the agitation ensures uniform drying by breaking up clumps of wet cake.
3. What are the key safety considerations when scaling up amylamine hydrochloride production?
-
Amylamine Handling: Amylamine is a flammable and corrosive liquid with a strong, fishy odor.[3][5] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[6]
-
Hydrochloric Acid: Handling concentrated hydrochloric acid requires careful procedures to avoid corrosive burns and inhalation of acidic vapors.
-
Exothermic Reaction: The neutralization of amylamine with hydrochloric acid is highly exothermic. The acid should be added slowly and with efficient cooling to control the temperature.
-
Process Safety Management: A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up operation to identify and mitigate potential risks.[7]
4. How can we monitor the progress of the reductive amination reaction in a large, enclosed reactor?
In-process monitoring is crucial for consistency and safety. While direct sampling can be challenging at scale, several techniques can be employed:
-
Hydrogen Uptake: If using catalytic hydrogenation, monitoring the rate of hydrogen consumption can provide a good indication of the reaction's progress.
-
In-situ Spectroscopy: Process Analytical Technology (PAT) tools like in-situ infrared (IR) or Raman spectroscopy can be used to monitor the disappearance of the starting material (pentanal) and the appearance of the product in real-time without the need for sampling.
-
Offline HPLC/GC: For offline analysis, carefully designed sampling systems that allow for the safe withdrawal of a small, representative sample from the reactor are necessary.
Experimental Protocols & Data
Illustrative Large-Scale Amylamine Hydrochloride Synthesis
This protocol is a general guide and should be adapted and optimized for specific equipment and safety protocols.
-
Reaction:
-
Charge a suitable pressure reactor with the hydrogenation catalyst (e.g., 5% Pd/C, ~1-2 wt% of pentanal) and a solvent such as methanol.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with ammonia to the desired partial pressure.
-
Heat the mixture to the target temperature (e.g., 60-80°C) with agitation.
-
Slowly feed pentanal into the reactor over several hours, maintaining the desired hydrogen pressure.
-
Monitor the reaction by hydrogen uptake or in-process controls.
-
-
Work-up and Isolation:
-
Cool the reactor and vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the resulting crude amylamine in a suitable solvent (e.g., isopropanol).
-
-
Salt Formation and Crystallization:
-
Cool the amylamine solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol, monitoring the temperature to keep it below 20°C.
-
Once the addition is complete, allow the slurry to stir and granulate.
-
If necessary, add an anti-solvent like methyl tert-butyl ether (MTBE) to increase the yield.
-
Filter the solid product and wash with a cold solvent mixture.
-
Dry the amylamine hydrochloride under vacuum.
-
Data Presentation: Lab vs. Industrial Scale Parameters
| Parameter | Lab Scale (1L) | Industrial Scale (1000L) | Key Considerations for Scale-Up |
| Reactor Type | Round-bottom flask | Glass-lined or stainless steel pressure reactor | Material compatibility, pressure rating, heat transfer |
| Agitation | Magnetic stirrer | Mechanical agitator (e.g., pitched-blade turbine) | Ensuring homogeneity and catalyst suspension |
| Heat Transfer | Heating mantle/oil bath | Jacketed vessel, internal cooling coils | Surface area to volume ratio decreases with scale |
| Reagent Addition | All at once or via dropping funnel | Metered addition via dosing pumps | Control of exotherms, maintaining stoichiometry |
| Work-up | Separatory funnel | Decantation, centrifugation | Handling of large volumes, emulsion breaking |
| Filtration | Buchner funnel | Nutsche filter, centrifuge | Solid-liquid separation efficiency, solvent loss |
| Drying | Vacuum oven | Agitated vacuum dryer | Drying time, prevention of agglomeration |
Visualizations
Reductive Amination and Salt Formation Workflow
Caption: A typical workflow for the scaled-up synthesis of amylamine hydrochloride.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in scaled-up production.
References
-
PubChem. n-Amylamine hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. (2017).
-
Mykhailiuk, P. K. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 83(15), 8436-8442. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). [Link]
- Google Patents. (1967).
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
- Google Patents. (2022). CN114920651A - Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride.
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2022). Catalysts, 12(11), 1391. [Link]
-
RPS Group. (n.d.). Amines. [Link]
-
Loba Chemie. (2018). AMYLAMINE FOR SYNTHESIS MSDS CAS No: 110-58-7 MSDS. [Link]
-
MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 11(12), 3465. [Link]
-
ResearchGate. (2019). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
ResearchGate. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2021). Continuous Crystallization of Levamisole Hydrochloride in a Segmented Flow Crystallizer. [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]
-
ResearchGate. (2013). Industrial processes for manufacturing amines. [Link]
-
ResearchGate. (2020). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. [Link]
- Google Patents. (2012). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. [Link]
-
PubMed. (2015). A study of the crystallization inhibitor properties of different polymers in thiamine chloride hydrochloride amorphous solid dispersions. Food chemistry, 172, 39-47. [Link]
-
Journal of Organic and Chemical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. (2022). Thermal Stability of Amine Compounds and Dichloromethane. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
ResearchGate. (2015). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Occupational Safety and Health Administration. (n.d.). Process Safety Management - Overview. [Link]
-
PubMed. (2024). Condition-Dependent Product Distributions in the Michael Reaction of Monoalkyl-Substituted Malonates. The Journal of Organic Chemistry. [Link]
-
AMFEP. (2023). Guide to the safe handling of Industrial Enzyme Preparations. [Link]
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- 2. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. nj.gov [nj.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Optimization of Solvent Choice for Amylamine Hydrochloride Reactions
Welcome to the technical support center for optimizing solvent choice in reactions involving amylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection, troubleshoot common issues, and ultimately enhance reaction efficiency and product purity. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
I. Fundamental Principles: The "Why" Behind Solvent Selection
Choosing the right solvent is paramount for a successful reaction. The solvent does more than just dissolve reactants; it actively influences reaction rates, equilibria, and even the reaction pathway itself. For amylamine hydrochloride, a salt, the considerations are multifaceted.
Q1: What are the primary characteristics to consider when selecting a solvent for an amylamine hydrochloride reaction?
A1: The selection of an optimal solvent hinges on a balance of several key properties:
-
Solubility: Amylamine hydrochloride is an ionic salt.[1] Therefore, polar solvents are generally required to achieve sufficient solubility for the reaction to proceed in a homogeneous phase. "Like dissolves like" is a fundamental principle; the polar nature of the solvent will effectively solvate the ammonium cation and the chloride anion.[2]
-
Polarity and Proticity: Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.[2][3]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[2] They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions.[3]
-
Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and are generally poor choices for dissolving ionic salts like amylamine hydrochloride.[4]
-
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. A higher boiling point allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate.[5] However, it can also make solvent removal more challenging during workup.
-
Reactivity: The solvent should be inert under the reaction conditions and not participate in unwanted side reactions with the reactants, reagents, or products.
Q2: How does the ionic nature of amylamine hydrochloride affect solvent choice?
A2: The ionic character of amylamine hydrochloride (C₅H₁₃N·HCl) is a critical determinant of its solubility.[6] In solution, it exists as the amylammonium cation (C₅H₁₃NH⁺) and the chloride anion (Cl⁻). Polar solvents are necessary to stabilize these ions through dipole-ion interactions.[3] Polar protic solvents are particularly effective as they can hydrogen bond with the chloride anion and interact favorably with the ammonium cation.[2] In contrast, nonpolar solvents lack the ability to effectively solvate these ions, leading to poor solubility.[7]
II. Troubleshooting Common Issues in Amylamine Hydrochloride Reactions
This section addresses specific problems that researchers may encounter during their experiments and provides actionable solutions.
Issue 1: Poor Solubility of Amylamine Hydrochloride
Q3: My amylamine hydrochloride is not dissolving in the chosen solvent. What can I do?
A3: This is a common issue, especially if an insufficiently polar solvent was selected.
Troubleshooting Steps:
-
Re-evaluate Solvent Polarity: If you are using a nonpolar or weakly polar solvent, switch to a more polar option. A good starting point would be a polar protic solvent like ethanol or methanol, or a polar aprotic solvent like DMF or DMSO.[3][8]
-
Consider a Solvent Mixture: A mixture of solvents can sometimes provide the desired solubility characteristics. For instance, adding a small amount of a highly polar solvent to a less polar one can significantly increase the solubility of the salt.
-
Increase Temperature: Gently heating the mixture can increase the solubility of the salt. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.[5]
-
Phase-Transfer Catalysis (PTC): If the reaction needs to be performed in a biphasic system (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst can be employed. These catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the ionic reactant from the aqueous phase to the organic phase where the reaction occurs.[9][10][11][12]
Issue 2: Low Reaction Rate or Incomplete Conversion
Q4: The reaction is proceeding very slowly or not going to completion. How can I optimize the solvent to improve the reaction rate?
A4: The solvent can have a profound impact on reaction kinetics.
Optimization Strategies:
-
Solvent Polarity and Transition State Stabilization: The rate of a reaction is influenced by how the solvent stabilizes the transition state relative to the reactants.
-
If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction.[3]
-
Conversely, if the reactants are more polar than the transition state, a less polar solvent may be beneficial.
-
-
Temperature: Increasing the reaction temperature generally increases the reaction rate.[5] Consider switching to a higher-boiling solvent if necessary.
-
Solvent Viscosity: Highly viscous solvents can hinder the diffusion of reactants, slowing down the reaction. If you are using a very viscous solvent, consider diluting it with a less viscous one or switching to a different solvent altogether.
-
Protic vs. Aprotic Solvents: The choice between a protic and an aprotic solvent can be critical. Protic solvents can sometimes deactivate nucleophiles through hydrogen bonding, slowing down the reaction. In such cases, a polar aprotic solvent might be a better choice.[3]
Issue 3: Formation of Undesired Side Products
Q5: I am observing the formation of significant side products. Could the solvent be the culprit?
A5: Absolutely. The solvent can influence the selectivity of a reaction.
Mitigation Approaches:
-
Solvent-Induced Side Reactions: Certain solvents may not be as inert as assumed. For example, protic solvents can sometimes participate in acid-base chemistry or act as nucleophiles, leading to unwanted byproducts.[2] Carefully review the potential reactivity of your solvent with all components of the reaction mixture.
-
Controlling Reaction Conditions: Side reactions can often be minimized by carefully controlling the reaction temperature and the order of reagent addition.[8]
-
Solvent Polarity and Selectivity: The polarity of the solvent can influence the relative rates of competing reaction pathways. Experimenting with solvents of different polarities may help to favor the desired reaction.
III. Frequently Asked Questions (FAQs)
Q6: Can I use water as a solvent for my amylamine hydrochloride reaction?
A6: Yes, water is a highly polar protic solvent and will readily dissolve amylamine hydrochloride.[13] However, you must consider if water is compatible with your other reagents. Some reagents are water-sensitive and will decompose or react with water. Additionally, the presence of water can sometimes lead to hydrolysis or other unwanted side reactions.
Q7: Are there any "green" or more environmentally friendly solvent alternatives for these reactions?
A7: Yes, the principles of green chemistry encourage the use of more sustainable solvents.[14]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point.[15] They are often biodegradable, non-volatile, and can have tunable polarities, making them promising alternatives to traditional organic solvents.[15][16]
-
Water: As mentioned, water is an excellent green solvent when compatible with the reaction chemistry.[17]
-
Bio-derived Solvents: Solvents derived from renewable resources, such as ethanol or 2-methyltetrahydrofuran (2-MeTHF), are also gaining traction.
Q8: How do I choose between a polar protic and a polar aprotic solvent?
A8: The choice depends heavily on the reaction mechanism.
-
Favor Polar Protic Solvents if:
-
The reaction involves the formation of ionic intermediates that need to be stabilized.
-
The reaction is an Sₙ1 type reaction, where carbocation formation is the rate-determining step.[3]
-
-
Favor Polar Aprotic Solvents if:
-
The reaction involves a strong, anionic nucleophile that could be deactivated by hydrogen bonding with a protic solvent.
-
The reaction is an Sₙ2 type reaction, where a less-solvated, more "naked" nucleophile is more reactive.[3]
-
IV. Experimental Protocols & Data
Protocol 1: Solvent Screening for Amylamine Hydrochloride Solubility
Objective: To determine the solubility of amylamine hydrochloride in a range of common laboratory solvents.
Methodology:
-
To a series of small, labeled vials, add approximately 100 mg of amylamine hydrochloride.
-
To each vial, add 1 mL of a different solvent to be tested (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, DMF, DMSO, THF, toluene, hexane).
-
Agitate the vials at room temperature for 5 minutes (e.g., using a vortex mixer).
-
Visually inspect each vial for the presence of undissolved solid.
-
If the solid has not dissolved, gently warm the vial in a water bath (not exceeding the solvent's boiling point) and observe any changes in solubility.
-
Record your observations in a table.
Data Presentation:
| Solvent | Polarity Type | Dielectric Constant (approx.) | Solubility at RT (Qualitative) | Solubility with Heating (Qualitative) |
| Water | Polar Protic | 80.1 | Very Soluble | N/A |
| Methanol | Polar Protic | 32.7 | Soluble | N/A |
| Ethanol | Polar Protic | 24.5 | Soluble | N/A |
| Isopropanol | Polar Protic | 19.9 | Sparingly Soluble | Soluble |
| Acetone | Polar Aprotic | 20.7 | Insoluble | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | 37.5 | Sparingly Soluble | Soluble |
| DMF | Polar Aprotic | 36.7 | Soluble | N/A |
| DMSO | Polar Aprotic | 46.7 | Soluble | N/A |
| THF | Polar Aprotic | 7.6 | Insoluble | Insoluble |
| Toluene | Nonpolar | 2.4 | Insoluble | Insoluble |
| Hexane | Nonpolar | 1.9 | Insoluble | Insoluble |
Note: Dielectric constants are approximate values and can be found in various chemical handbooks and online resources.[18]
Protocol 2: Kinetic Study of a Model Reaction in Different Solvents
Objective: To evaluate the effect of solvent on the rate of a model reaction involving amylamine hydrochloride.
Model Reaction: (A simple nucleophilic substitution or acylation reaction should be chosen based on the user's specific application).
Methodology:
-
Set up parallel reactions in different solvents (e.g., ethanol, acetonitrile, DMF).
-
Ensure all other reaction parameters (temperature, concentrations of reactants) are kept constant.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately.
-
Analyze the composition of the aliquot using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the concentration of the product and remaining starting material.
-
Plot the concentration of the product versus time for each solvent to determine the initial reaction rate.
V. Visualizations
Caption: A decision-making workflow for selecting an optimal solvent system.
Caption: A troubleshooting guide for common issues in amylamine hydrochloride reactions.
VI. References
-
Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Chemical and Physical Sciences.
-
n-Amylamine hydrochloride | C5H14ClN | CID 120182 - PubChem. National Center for Biotechnology Information. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. [Link]
-
Solvents and Polarity. University of Rochester Department of Chemistry. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]
-
Amine Reactions Exam Prep. Pearson. [Link]
-
Process for the preparation of alkylamines. Google Patents.
-
Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. ResearchGate. [Link]
-
'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Royal Society of Chemistry. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. [Link]
-
Amylamine. LookChem. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. [Link]
-
Phase Transfer Catalysis. American Chemical Society. [Link]
-
Solvent effect on the protonation of some alkylamines. ResearchGate. [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Alkylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
THE GREEN SYNTHESIS AND MATERIAL AND ORGANIC APPLICATIONS OF BORANE-AMINES. Purdue University Graduate School. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. National Institutes of Health. [Link]
-
Thermodynamic parameters of amitriptyline hydrochloride–additives at cloud point: effects of the ethanol–water mixed media. ResearchGate. [Link]
-
Solvent: methylamine. University of Rochester Department of Chemistry. [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
Facile and Green Synthesis of Saturated Cyclic Amines. National Institutes of Health. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
amine salt formation in ketones as solvents. Sciencemadness.org. [Link]
-
methylamine hydrochloride. Chemister.ru. [Link]
-
Recovery of amines from by-product chloride salts. Google Patents.
-
Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). MDPI. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. n-Amylamine hydrochloride | C5H14ClN | CID 120182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
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- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. Amylamine|lookchem [lookchem.com]
- 14. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
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- 18. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Amylamine Hydrochloride Reactions & Thermal Stability
Welcome to the Technical Support Center for professionals utilizing amylamine hydrochloride in their research and development endeavors. This guide is designed to provide you with in-depth technical insights and practical, field-proven troubleshooting advice to ensure the integrity of your experiments by preventing thermal decomposition. Our focus is on explaining the "why" behind experimental choices, empowering you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive regarding the stability and handling of amylamine hydrochloride.
Q1: What is amylamine hydrochloride and why is its thermal stability a concern?
Amylamine hydrochloride (or n-pentylamine hydrochloride) is the salt form of the primary aliphatic amine, amylamine. It is often used in organic synthesis as a nucleophile or as a building block for more complex molecules, such as in the synthesis of substituted pyrimidines.[1][2] Its hydrochloride form is typically a crystalline solid that is more stable and easier to handle than the free amine, which is a volatile and flammable liquid.[3]
Thermal stability is a critical concern because, like many amine salts, amylamine hydrochloride can decompose upon heating. This decomposition can lead to a loss of the reagent, reduced reaction yields, formation of impurities that complicate purification, and potentially unsafe pressure buildup in sealed reaction vessels.
Q2: At what temperature does amylamine hydrochloride begin to decompose?
Therefore, as a precautionary principle, it is advisable to keep reaction temperatures involving amylamine hydrochloride below 140°C whenever possible, especially for prolonged reaction times.
Q3: What are the primary products of thermal decomposition?
The most likely primary decomposition pathway for amylamine hydrochloride is a reversible dissociation into its constituent parts: free amylamine and hydrogen chloride (HCl) gas.
C₅H₁₁NH₃⁺Cl⁻(s) ⇌ C₅H₁₁NH₂(g) + HCl(g)
At higher temperatures, or in the presence of other reactive species, these initial products can potentially lead to secondary reactions and the formation of other byproducts.
Q4: What are the visible signs of decomposition?
The most common visual indicator of decomposition in amine salt solutions is a change in color , typically from colorless to yellow or brown.[7] This discoloration is often due to the formation of small quantities of oxidized or polymerized byproducts. Another sign can be an unexpected pressure buildup in a sealed reaction vessel, caused by the formation of gaseous HCl and amylamine.
Q5: How should I properly store amylamine hydrochloride to ensure its stability?
Proper storage is the first line of defense against degradation. Follow these guidelines:
-
Keep it Cool and Dry: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8]
-
Inert Atmosphere: While not strictly required for the salt, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially after the container has been opened, to prevent any potential long-term oxidative degradation.
-
Tightly Sealed Containers: Ensure the container is tightly sealed to prevent moisture absorption, which can affect stability and reactivity.[9]
-
Segregation: Store amylamine hydrochloride away from strong bases (which would liberate the free amine) and strong oxidizing agents.[9][10]
-
Inventory Management: Practice good inventory management by dating containers upon receipt and opening. Use older stock first to avoid the potential for degradation over extended periods.[11]
Troubleshooting Guide: Addressing In-Reaction Issues
This guide provides a structured approach to diagnosing and solving problems that may arise during your experiments.
Issue 1: Reaction shows low or no yield.
A low yield can often be the first indicator that your amylamine hydrochloride is not participating in the reaction as expected, with thermal decomposition being a possible culprit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction discoloration.
In-Depth Analysis:
-
Atmosphere Control: While the primary decomposition is dissociation, the resulting free amylamine can be susceptible to oxidation, especially at elevated temperatures. Running reactions under an inert atmosphere (nitrogen or argon) is a robust way to prevent oxidative side reactions that often lead to colored impurities.
-
Metallic Impurities: Traces of metal ions, potentially leached from stainless steel reactors or spatulas, can catalyze decomposition pathways. [11]If you suspect this is an issue, switching to glass or glass-lined reactors can be beneficial.
-
pH Control: If your reaction requires the addition of a base, this will neutralize the hydrochloride, generating the free amylamine in situ. Free amines can be more susceptible to certain side reactions than their protonated salt forms. Consider the rate and temperature of base addition to control the concentration of free amine at any given time.
Experimental Protocols: Best Practices
Adherence to best practices during reaction setup and execution is paramount. Below is a generalized protocol for a nucleophilic substitution reaction, incorporating measures to prevent thermal decomposition.
Protocol: General Procedure for Nucleophilic Substitution Using Amylamine Hydrochloride
-
Reaction Setup:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add the electrophile and the chosen anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Fit the flask with a condenser and a gas inlet adapter.
-
Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Reagent Addition:
-
At room temperature, add the amylamine hydrochloride to the stirred solution.
-
If a non-nucleophilic base is required, add it portion-wise at room temperature or 0°C to control any exotherm.
-
-
Heating and Monitoring:
-
Slowly heat the reaction mixture to the desired temperature, ensuring it does not exceed 140°C . Use an oil bath with a temperature controller for precise temperature management.
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [12]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature before exposing it to air.
-
Proceed with the appropriate aqueous work-up and extraction. Be aware that if the aqueous layer is basic, the product will be the free amine, which will be in the organic layer. If the aqueous layer is acidic, the product will be the protonated amine salt, which may be in the aqueous layer. [13] Data Summary Table:
-
| Parameter | Recommended Condition | Rationale for Preventing Decomposition |
| Reaction Temperature | < 140°C | To stay below the likely onset of significant thermal decomposition. [6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the free amine that may form, which can lead to colored impurities. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Favors SN2 kinetics, potentially allowing for lower reaction temperatures and shorter reaction times. [14][15] |
| Reagent Addition | Add solids at room temp before heating | Avoids localized overheating and instantaneous decomposition of the amine salt. |
| pH Control | Maintain slightly acidic to neutral pH if possible | The hydrochloride salt is generally more stable than the free amine. If a base is needed, add it cautiously. |
Advanced Topics
Q6: Can I use stabilizers or antioxidants?
The use of traditional radical scavengers or antioxidants like BHT is not a common strategy for preventing the primary thermal dissociation of simple amine salts. [16][17]These additives are more typically used to prevent auto-oxidation in polymers or free-radical chain reactions. [18]Their utility in a typical organic synthesis reaction involving amylamine hydrochloride would be limited and would need to be evaluated on a case-by-case basis to ensure they do not interfere with the desired reaction.
Q7: How can I analyze for decomposition?
If you suspect decomposition, you can use analytical techniques to investigate:
-
Thermogravimetric Analysis (TGA): This technique measures weight loss as a function of temperature and can be used to determine the decomposition temperature of a pure sample of amylamine hydrochloride. [19]A coupled technique like TGA-Mass Spectrometry (TGA-MS) can identify the gaseous products as they evolve, confirming the release of HCl and amylamine. [20][21]* Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, and can detect endothermic events like melting and decomposition. [22][23][24][25]* LC-MS of the Reaction Mixture: Analyzing a sample of your reaction mixture by LC-MS can help identify not only your starting materials and desired product, but also potential byproducts. Comparing a reaction run at a lower temperature to one run at a higher temperature can reveal the appearance of new peaks corresponding to degradation products.
By understanding the principles of thermal stability and adopting these best practices and troubleshooting strategies, you can significantly improve the reliability and success of your reactions involving amylamine hydrochloride.
References
-
Thermal analysis behavior of some antidiabetic drugs such as pioglitazone hydrochloride (PTZ), rosiglitazone maleate (RGZ), glibenclamide (GBD) and glimepiride (GMP) has been studied. National Institutes of Health.[Link]
-
The technique of thermogravimetric analysis [4][5][6]is that of constantly weighing a sample as its temperature is either held constant or linearly raised. Taylor & Francis Online.[Link]
-
This work uses coupled thermogravimetric analysis-potentiometric titration for simultaneous analysis of sample weight loss and quantification of released hydrogen chloride. National Institutes of Health.[Link]
- Decolorization of amines.
-
DSC thermograms (heating step) of THEDES based on AA, menthol and ChCl. ResearchGate.[Link]
-
Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines. ResearchGate.[Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health.[Link]
-
Proposed pathway for the degradation of alkylamines in Pseudomonas strain BERT. ResearchGate.[Link]
-
Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety.[Link]
-
Effect of solvent on SN1 & SN2. YouTube.[Link]
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. National Institutes of Health.[Link]
-
Pyrimidine synthesis. Organic Chemistry Portal.[Link]
-
Heat Stable Salts Cleaning and Prevention. ITW Technologies.[Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Royal Society of Chemistry.[Link]
- Regioselective preparation of substituted pyrimidines.
-
Development of N-centered radical scavengers that enables photoredox-catalyzed transition-metal-free radical amination of alkyl pinacol boronates. ResearchGate.[Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.[Link]
-
Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. National Institutes of Health.[Link]
-
Triamylamine. PubChem.[Link]
-
How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta.[Link]
-
Thermal Decomposition Products of Starch and Its Derivatives. J-STAGE.[Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.[Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.[Link]
-
Oxaziridine. Wikipedia.[Link]
-
What is the effect of solvent on SN2? Quora.[Link]
-
Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. SULFAQUIM.[Link]
-
Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. National Institutes of Health.[Link]
-
Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Avens Publishing Group.[Link]
-
Pentylamine. Wikipedia.[Link]
-
Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. National Institutes of Health.[Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health.[Link]
-
Why would a protic solvent reduce the rate of an SN2 reaction? Reddit.[Link]
-
Amine system problems arising from heat stable salts and solutions to improve system performance. ResearchGate.[Link]
-
Degradation of Tertiary Alkylamines during Chlorination/Chloramination. ResearchGate.[Link]
-
DSC curves for raw AMT·HCl and prepared AMT·HCl. ResearchGate.[Link]
-
DSC thermogram of EIC, ellagic acid, AMPS, HP-βCD, CP, unloaded, and drug-loaded hydrogels. ResearchGate.[Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.[Link]
-
Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. Princeton University.[Link]
-
Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. National Institutes of Health.[Link]
-
Effects of radical scavengers on the reaction efficiency. ResearchGate.[Link]
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- 2. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 3. Pentylamine - Wikipedia [en.wikipedia.org]
- 4. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]
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- 12. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. avensonline.org [avensonline.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Adjusting pH for Reactions with Amylamine Hydrochloride
Welcome to the Technical Support Center for handling amylamine hydrochloride in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of managing the pH of reactions involving primary amine hydrochloride salts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
Q1: Why can't I use amylamine hydrochloride directly as a nucleophile?
Amylamine hydrochloride exists as the pentylammonium ion (CH₃(CH₂)₄NH₃⁺Cl⁻), the protonated form of amylamine. In this state, the nitrogen's lone pair of electrons, which is essential for nucleophilic attack, is sequestered by a proton. Consequently, the ammonium salt is not nucleophilic and will not readily participate in reactions like acylations, reductive aminations, or other nucleophilic additions.[1] To render it reactive, the free base, amylamine (CH₃(CH₂)₄NH₂), must be liberated by deprotonation.
Q2: How do I choose the right base to deprotonate my amylamine hydrochloride?
The key principle is to select a base whose conjugate acid has a pKa higher than the pKa of the pentylammonium ion. The pKa of the pentylammonium ion is approximately 10.6.[2][3] Therefore, you need a base that is strong enough to effectively deprotonate the ammonium ion and shift the equilibrium towards the free amine.
Commonly Used Bases for Deprotonating Amine Hydrochlorides:
| Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | N(CH₂CH₃)₃ | ~10.75[4] | A widely used, cost-effective organic base. Its hydrochloride salt can sometimes precipitate from non-polar organic solvents. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | (i-Pr)₂NEt | ~11 | A non-nucleophilic, sterically hindered base. Its hydrochloride salt is often more soluble in organic solvents than triethylamine hydrochloride.[5] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 10.3 (pKa of H₂CO₃ is ~6.4) | A mild inorganic base, typically used in aqueous or biphasic systems. |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 10.3 | A stronger inorganic base than sodium bicarbonate, also used in aqueous or biphasic systems. |
For most organic reactions, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred due to their solubility in common organic solvents and their basicity being appropriately matched for deprotonating primary ammonium salts.
Q3: How many equivalents of base should I use?
At a minimum, you need one equivalent of base to neutralize the hydrochloride salt and generate one equivalent of the free amylamine. However, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete deprotonation and to scavenge any acidic byproducts that may form during the subsequent reaction (e.g., HCl from an acylation with an acyl chloride).
Troubleshooting Guide
Problem 1: My reductive amination reaction is sluggish or fails to proceed.
-
Cause: Insufficient free amine concentration. The equilibrium between the ammonium salt and the free amine may not sufficiently favor the free amine, especially if the reaction conditions are acidic. Imine formation, the first step of reductive amination, is often optimal under mildly acidic conditions (pH ~4-6) to activate the carbonyl group, but a pH that is too low will protonate the free amine, rendering it non-nucleophilic.[6]
-
Solution:
-
Pre-neutralization: Before adding the carbonyl compound and reducing agent, treat your solution of amylamine hydrochloride in a suitable solvent with 1.1 equivalents of a tertiary amine base like triethylamine or DIPEA. Stir for 15-30 minutes at room temperature to ensure complete formation of the free amine.
-
Stepwise pH adjustment: If your reaction requires acidic catalysis for imine formation, first generate the free amine with a base. Then, add the carbonyl compound, followed by the addition of a weak acid catalyst, such as acetic acid, to bring the pH into the optimal range for imine formation before introducing the reducing agent.
-
Problem 2: My acylation reaction with an acyl chloride gives a low yield.
-
Cause 1: Incomplete deprotonation of amylamine hydrochloride. If there is not enough free amine available, the reaction will be slow and incomplete.
-
Cause 2: Reaction with the tertiary amine base. Less hindered tertiary amines like triethylamine can sometimes react with highly reactive acylating agents.
-
Solution:
-
Ensure complete deprotonation: Use at least two equivalents of a tertiary amine base. One equivalent will neutralize the amylamine hydrochloride, and the second equivalent will act as an acid scavenger for the HCl generated during the acylation.
-
Use a hindered base: Employ a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions with the acylating agent.[5]
-
Controlled addition: Add the acyl chloride slowly to a solution of the amylamine hydrochloride and the base at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.
-
Problem 3: A precipitate forms after adding the base, and the reaction is incomplete.
-
Cause: The hydrochloride salt of the tertiary amine base (e.g., triethylamine hydrochloride) may be insoluble in your reaction solvent, effectively removing the base from the solution and preventing complete deprotonation of the amylamine hydrochloride.
-
Solution:
-
Change the base: Switch to a base whose hydrochloride salt is more soluble in your solvent system, such as DIPEA.
-
Change the solvent: Use a more polar solvent or a solvent mixture that can solubilize all components.
-
Aqueous workup to generate the free base: If feasible, you can generate the free amylamine through an aqueous workup, extract it into an organic solvent, dry it, and then use it in your reaction.
-
Experimental Protocols
Protocol 1: Generation of Free Amylamine from Amylamine Hydrochloride
This protocol describes the in-situ generation of free amylamine for use in a subsequent reaction.
Materials:
-
Amylamine hydrochloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Reaction vessel with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add amylamine hydrochloride (1.0 equivalent).
-
Add the anhydrous organic solvent to achieve the desired reaction concentration.
-
With stirring, add the tertiary amine base (1.1 - 1.5 equivalents) dropwise at room temperature.
-
Stir the resulting mixture for 15-30 minutes at room temperature. The mixture may be a clear solution or a slurry, depending on the solvent and the solubility of the tertiary amine hydrochloride salt.
-
The solution/slurry containing the free amylamine is now ready for the addition of other reagents for your desired transformation.
Protocol 2: Reductive Amination of an Aldehyde with Amylamine Hydrochloride
Materials:
-
Amylamine hydrochloride
-
Aldehyde
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional)
Procedure:
-
In a round-bottom flask, suspend amylamine hydrochloride (1.2 equivalents) in dichloromethane.
-
Add triethylamine (1.3 equivalents) and stir the mixture for 15 minutes at room temperature.
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.
-
After stirring for 30-60 minutes, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
Amine-Ammonium Equilibrium
The fundamental principle behind adjusting the pH for reactions with amylamine hydrochloride is the acid-base equilibrium between the protonated (inactive) and deprotonated (active) forms of the amine.
Caption: Equilibrium between amylamine hydrochloride and its free base.
Workflow for pH Adjustment in Reductive Amination
This workflow illustrates the decision-making process and steps for successfully using an amine hydrochloride salt in a reductive amination reaction.
Caption: Workflow for reductive amination with amylamine hydrochloride.
References
-
Ataman Kimya. (n.d.). PENTYLAMINE. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Pentylamine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Pentylamine. Retrieved January 25, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Pentylamine (FDB010039). Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved January 25, 2026, from [Link]
-
Wu, L.-F., Liu, Z., & Sutherland, J. D. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Science, 12(3), 1045–1051. [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved January 25, 2026, from [Link]
- Google Patents. (2010). US20100204470A1 - Method for salt preparation.
-
SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved January 25, 2026, from [Link]
-
Chemguide. (n.d.). acyl chlorides with ammonia or primary amines. Retrieved January 25, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved January 25, 2026, from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Pentylamine - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Pentylamine (FDB010039) - FooDB [foodb.ca]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to a Stability-Indicating HPLC Method for Amylamine Hydrochloride
This guide provides a comprehensive framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for amylamine hydrochloride. Given the absence of a strong chromophore in amylamine, a direct HPLC-UV analysis is not feasible. Therefore, this guide details a robust pre-column derivatization approach, comparing it with other potential analytical strategies and providing the scientific rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals who require a reliable method to assess the stability of amylamine hydrochloride in bulk drug substances and pharmaceutical formulations.
Introduction: The Analytical Challenge of Short-Chain Aliphatic Amines
Amylamine, a primary aliphatic amine, is a valuable building block in the synthesis of various pharmaceutical compounds.[1] As with any active pharmaceutical ingredient (API), establishing its stability profile is a critical requirement mandated by regulatory bodies worldwide.[2] A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[3]
The primary analytical challenge with amylamine hydrochloride is its lack of a UV-absorbing chromophore, rendering it "invisible" to the most common HPLC detector, the UV-Vis spectrophotometer.[4] Therefore, a derivatization step is essential to attach a molecule that imparts strong UV absorbance or fluorescence to the amylamine molecule, enabling its sensitive and specific detection.[4][5]
This guide proposes a stability-indicating method based on pre-column derivatization followed by reverse-phase HPLC. We will delve into the rationale for method development, a detailed experimental protocol, a comprehensive validation strategy according to International Council for Harmonisation (ICH) guidelines, and a comparison with alternative analytical techniques.
Comparative Analysis of Analytical Methodologies
While several techniques can be employed for the analysis of aliphatic amines, each has its advantages and limitations for the specific purpose of a stability-indicating assay.
| Analytical Technique | Principle | Advantages | Disadvantages for Stability-Indicating Assays |
| Proposed Method: Pre-column Derivatization RP-HPLC-UV/FLD | Chemical derivatization to attach a chromophore/fluorophore, followed by separation on a reverse-phase column. | High sensitivity and selectivity, robust, widely available instrumentation, suitable for quantifying both the API and potential degradation products.[5] | Requires an additional derivatization step, which must be optimized for completeness and reproducibility. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile amines. | Amylamine hydrochloride is non-volatile and requires derivatization to increase volatility and improve peak shape. Thermal degradation of the analyte in the injector port is a risk.[6] |
| Ion Chromatography (IC) | Separation based on ionic interactions with a charged stationary phase. | Can directly detect charged species like the amylammonium ion. | Lower sensitivity compared to derivatization-based methods, may have interference from other ionic species in the sample matrix.[5] |
| LC-MS/MS | HPLC coupled with mass spectrometry for highly specific detection. | Extremely high sensitivity and specificity, can provide structural information about degradants. | Higher cost and complexity of instrumentation, may not be practical for routine quality control testing. |
For the purpose of a robust, transferable, and cost-effective stability-indicating method suitable for quality control environments, the pre-column derivatization RP-HPLC approach offers the best balance of sensitivity, specificity, and practicality.
Proposed Stability-Indicating HPLC Method
This section details a proposed method, developed based on established principles for the analysis of aliphatic amines.[5][6][7] The chosen derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts rapidly with primary amines under mild conditions to form a stable, highly fluorescent, and UV-active derivative.[5][8]
Rationale for Method Design
-
Derivatization Reagent (FMOC-Cl): FMOC-Cl is selected due to its rapid reaction kinetics with primary amines at room temperature and the high stability of the resulting derivative.[5] The derivative possesses a strong chromophore and fluorophore, allowing for sensitive detection by both UV and fluorescence detectors.
-
Stationary Phase (C18): A C18 (octadecylsilane) column is a versatile and robust choice for reverse-phase chromatography, providing excellent retention and separation of the relatively non-polar FMOC-derivatized amylamine from potential polar and non-polar degradation products.[9][10]
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is chosen to ensure adequate separation of the analyte from the derivatizing reagent and any degradation products that may form under stress conditions. The buffer controls the pH to ensure consistent analyte retention and peak shape.
-
Detection: UV detection is proposed for its robustness and wide availability. Fluorescence detection can be used as an alternative for enhanced sensitivity if required.
Experimental Protocol: Derivatization and HPLC Analysis
3.2.1. Materials and Reagents
-
Amylamine hydrochloride reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Borate buffer (pH 9.0)
3.2.2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis or Fluorescence Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (UV) or Ex: 265 nm, Em: 315 nm (Fluorescence) |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of amylamine hydrochloride reference standard in 100 mL of water.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with water.
-
Sample Solution (100 µg/mL): Prepare a solution of the amylamine hydrochloride drug substance or product in water to obtain a nominal concentration of 100 µg/mL of amylamine.
-
FMOC-Cl Solution (5 mg/mL): Dissolve 50 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
3.2.4. Derivatization Procedure
-
To 1.0 mL of the working standard or sample solution in a clean vial, add 1.0 mL of borate buffer (pH 9.0).
-
Vortex the mixture.
-
Add 1.0 mL of the FMOC-Cl solution.
-
Vortex immediately for 2 minutes.
-
Let the reaction mixture stand at room temperature for 10 minutes.
-
Add 1.0 mL of methanol to quench the excess FMOC-Cl.
-
Vortex for 1 minute.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject into the HPLC system.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[2][11] The drug substance should be subjected to a series of stress conditions, as recommended by ICH guidelines.[11][12]
Protocol for Forced Degradation
Prepare solutions of amylamine hydrochloride at a concentration of 1 mg/mL and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.
After exposure, neutralize the acidic and basic samples, dilute all samples to the working concentration (100 µg/mL), and analyze using the proposed HPLC method.
Evaluation of Results
The method is considered stability-indicating if:
-
There is significant degradation of amylamine hydrochloride under the stress conditions.
-
The degradation product peaks are well-resolved from the main amylamine peak (resolution > 2.0).
-
The peak purity of the amylamine peak is confirmed using a photodiode array (PDA) detector, demonstrating that no co-eluting peaks are present.[3]
Method Validation According to ICH Q2(R2) Guidelines
The developed method must be validated to demonstrate its suitability for its intended purpose.[13][14][15] The following parameters should be evaluated:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] This is demonstrated through the forced degradation study, where the analyte peak is resolved from all degradation products.
Linearity
The linearity of the method should be established across a range of concentrations.[15]
| Parameter | Specification |
| Range | 50% to 150% of the working concentration (50 µg/mL to 150 µg/mL) |
| Number of Concentrations | Minimum of 5 |
| Acceptance Criterion | Correlation coefficient (r²) ≥ 0.999 |
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[16]
| Parameter | Specification |
| Concentration Levels | 80%, 100%, and 120% of the working concentration |
| Replicates | 3 preparations at each level (total of 9 determinations) |
| Acceptance Criterion | Mean recovery between 98.0% and 102.0% |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[14][17]
| Parameter | Specification |
| Repeatability (Intra-day) | 6 replicate preparations at 100% of the working concentration |
| Acceptance Criterion | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision (Inter-day) | Repeat the analysis on a different day with a different analyst and/or instrument |
| Acceptance Criterion | Overall RSD for both days ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.[15]
| Parameter | Specification |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Verification | The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.[15] |
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.[14]
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) |
| Column Temperature | ± 2 °C (28 °C and 32 °C) |
| Mobile Phase pH | ± 0.2 units (pH 2.8 and 3.2) |
| Acceptance Criterion | System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected. |
Conclusion
The proposed pre-column derivatization RP-HPLC method provides a comprehensive and robust strategy for the development of a stability-indicating assay for amylamine hydrochloride. By converting the non-chromophoric amylamine into a UV-active and fluorescent derivative, this method overcomes the primary analytical hurdle and allows for sensitive and specific quantification. The detailed protocols for forced degradation and method validation according to ICH guidelines provide a clear pathway for establishing a reliable method suitable for quality control and regulatory submissions. While other analytical techniques exist, the proposed HPLC method offers an optimal balance of performance, cost, and accessibility for routine pharmaceutical analysis.
References
-
ResearchGate. (2025). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Available at: [Link]
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IJPPR. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Available at: [Link]
- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
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PubChem. (n.d.). n-Amylamine hydrochloride. Available at: [Link]
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ResearchGate. (2025). “Sensitive and sustainable stability-indicating RP-HPLC method for simultaneous assay and impurity profiling of amitriptyline HCl: green metric, RGB model and forced degradation study”. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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PubMed. (2025). Stability-Indicating Liquid Chromatographic Method Development for the Simultaneous Determination of Amitriptyline Hydrochloride and Propranolol Hydrochloride in Tablet Dosage Form. Available at: [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]
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Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
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Chemical Methodologies. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. Available at: [Link]
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MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
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ResearchGate. (2025). Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. Available at: [Link]
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HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Available at: [Link]
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MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]
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Chemical Science International Journal. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Available at: [Link]
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Wiley Online Library. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Available at: [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Available at: [Link]
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A Senior Application Scientist's Guide to the Characterization and Identification of Amylamine Hydrochloride Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of the impurity profile of any new drug substance.[1][2] Amylamine hydrochloride, a simple primary amine salt, serves as a crucial building block in the synthesis of various pharmaceutical agents.[3] Its inherent reactivity and the nature of its synthetic routes present a unique set of challenges in controlling and characterizing impurities.
This guide, crafted from the perspective of a seasoned application scientist, provides an in-depth, practical comparison of methodologies for the characterization and identification of impurities in amylamine hydrochloride. We will delve into the causality behind experimental choices, offering not just protocols, but a self-validating framework for ensuring the scientific integrity of your impurity profiling studies.
Understanding the Impurity Landscape of Amylamine Hydrochloride
A robust impurity profiling strategy begins with a comprehensive understanding of the potential sources of impurities. For amylamine hydrochloride, these can be broadly categorized into process-related impurities and degradation products.
Process-Related Impurities
The industrial synthesis of short-chain alkylamines often involves processes like the reductive amination of aldehydes or the amination of alcohols.[4] A common route to amylamine involves the reductive amination of pentanal or the direct amination of pentanol. These synthetic pathways can introduce a variety of impurities:
-
Starting Materials and Reagents: Unreacted pentanal, pentanol, or the aminating agent (e.g., ammonia) can be carried through the process.
-
By-products of the Reaction:
-
Over-alkylation Products: The primary amine product can react further with the alkylating agent to form secondary (di-amylamine) and tertiary (tri-amylamine) amines.
-
Imines and Enamines: These are intermediates in the reductive amination process and may persist as impurities if the reduction is incomplete.[5][6][7]
-
Products of Side Reactions: Depending on the specific reagents and conditions, other side reactions can occur, leading to a range of unforeseen by-products.
-
-
Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product and must be quantified.[2]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Potential Process-Related Impurities in Amylamine Synthesis
Degradation Products
Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9][10] Amylamine hydrochloride, being a primary amine, is susceptible to degradation under various stress conditions:
-
Oxidation: Amines are prone to oxidation, which can lead to the formation of various degradation products, including N-oxides, aldehydes, and ketones.[11]
-
Thermal Degradation: Exposure to high temperatures can induce decomposition, potentially leading to the formation of smaller amines or other volatile compounds.
-
Photodegradation: Exposure to light can trigger photochemical reactions, leading to the formation of colored degradants or other complex molecules.
A Comparative Guide to Analytical Strategies
The selection of an appropriate analytical technique is paramount for the successful separation, identification, and quantification of impurities. The choice depends on the physicochemical properties of amylamine hydrochloride and its potential impurities, such as volatility, polarity, and thermal stability.
Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
Both GC and HPLC are powerful techniques for impurity profiling, each with its own set of advantages and limitations for the analysis of a small, polar compound like amylamine.[12]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[12] | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[12] |
| Analyte Volatility | Requires analytes to be volatile or amenable to derivatization to increase volatility. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[13] |
| Sample Preparation | Often requires derivatization for polar amines to improve peak shape and volatility. | May require derivatization for detection (e.g., UV-Vis), but not for separation. |
| Detection | Flame Ionization Detector (FID) provides universal detection for organic compounds. Mass Spectrometry (MS) offers structural information. | UV-Vis detectors are common but require a chromophore. MS detectors provide structural information. |
| Strengths for Amylamine | Excellent for analyzing volatile impurities and residual solvents.[14] Headspace GC is particularly effective for volatiles. | Better suited for non-volatile or thermally labile impurities and degradation products. |
| Challenges for Amylamine | The high polarity of amylamine can lead to poor peak shape (tailing) on many standard GC columns. | Amylamine lacks a strong chromophore, making UV detection challenging without derivatization. |
Causality Behind Method Selection: For a comprehensive impurity profile of amylamine hydrochloride, a dual-pronged approach is often the most effective. GC is the superior choice for identifying and quantifying volatile impurities, such as residual starting materials (pentanal) and solvents. HPLC, on the other hand, is indispensable for the analysis of non-volatile, process-related impurities like over-alkylation products and potential degradation products that may be thermally unstable.
Experimental Protocols
Rationale: This method is ideal for separating volatile analytes from the non-volatile amylamine hydrochloride matrix without direct injection of the salt, which can contaminate the GC system.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of amylamine hydrochloride into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
To ensure the liberation of the free amine from its salt form for better volatility, add a strong, non-volatile base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 5% (v/v) in the diluent.[14]
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
-
HS-GC-FID Conditions:
-
Column: Use a column suitable for amine analysis, such as a low-bleed, base-deactivated polyethylene glycol (PEG) column (e.g., Agilent J&W DB-WAXetr) or a porous polymer column (e.g., Agilent PoraPLOT Amines).[15]
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to separate highly volatile solvents, then ramp up to a higher temperature (e.g., 240 °C) to elute less volatile impurities.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 260 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Headspace Parameters:
-
Oven Temperature: 80-100 °C.
-
Loop Temperature: 90-110 °C.
-
Transfer Line Temperature: 100-120 °C.
-
Equilibration Time: 15-30 minutes.
-
-
Rationale: To overcome the challenge of amylamine's lack of a UV chromophore, pre-column derivatization is employed. This method is excellent for quantifying amylamine and its non-volatile impurities.
Protocol:
-
Derivatization Reagent: Dansyl chloride is a common and effective derivatizing agent for primary and secondary amines, creating a highly fluorescent and UV-active derivative.
-
Derivatization Procedure:
-
Prepare a solution of amylamine hydrochloride in a suitable buffer (e.g., sodium bicarbonate, pH 9.5).
-
Add an excess of dansyl chloride solution in acetone.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 1 hour).
-
Quench the reaction by adding a solution of a primary amine like proline.
-
Filter the solution before injection.
-
-
RP-HPLC-UV Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Monitor the absorbance at the maximum wavelength of the dansyl derivative (typically around 254 nm or 340 nm).
-
Injection Volume: 10-20 µL.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Orthogonal Analytical Approach for Amylamine HCl Impurity Profiling
Structural Elucidation of Unknown Impurities: The Power of Mass Spectrometry
When unknown impurities are detected by HPLC or GC, mass spectrometry (MS) becomes the indispensable tool for structural elucidation.
-
GC-MS: This technique is ideal for volatile impurities. The electron ionization (EI) source provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.
-
LC-MS/MS: For non-volatile or thermally labile impurities, LC-MS/MS is the method of choice.[16][17][18][19] Electrospray ionization (ESI) is a soft ionization technique that typically produces a prominent protonated molecular ion ([M+H]+), which provides the molecular weight of the impurity. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a fragmentation pattern that can be used to deduce the structure of the impurity.
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation studies are essential for identifying potential degradation products that may form under storage and handling conditions.[8][9][10] These studies are also crucial for demonstrating the specificity and stability-indicating nature of the analytical methods.
Protocol for Forced Degradation of Amylamine Hydrochloride:
A solution of amylamine hydrochloride (e.g., 1 mg/mL in water or a suitable co-solvent) should be subjected to the following stress conditions:
| Stress Condition | Reagent and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | Solid sample at 80 °C for 48 hours | To assess the impact of heat on the solid-state stability. |
| Photodegradation | Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). | To evaluate the potential for degradation upon exposure to light. |
Self-Validation: For each stress condition, a control sample (unstressed) should be analyzed alongside the stressed sample. The analytical method should be able to separate the main peak of amylamine hydrochloride from all degradation products, demonstrating its stability-indicating capability.
Regulatory Context and Setting Specifications
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][8][20]
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2 g/day , this is typically 0.05%.
-
Identification Threshold: The level at which an impurity must be structurally characterized. For a maximum daily dose of ≤ 2 g/day , this is typically 0.10% or 1.0 mg/day total daily intake (whichever is lower).
-
Qualification Threshold: The level at which an impurity's safety must be justified through toxicological data. For a maximum daily dose of ≤ 2 g/day , this is typically 0.15% or 1.0 mg/day total daily intake (whichever is lower).
Practical Application:
-
Identify all impurities present at a level greater than the reporting threshold in representative batches of amylamine hydrochloride.
-
Characterize the structure of any impurity exceeding the identification threshold.
-
For impurities exceeding the qualification threshold, a toxicological assessment is required to demonstrate their safety.
-
Establish specifications for identified and unidentified impurities based on the data from batch analyses and stability studies.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Decision Tree for Impurity Qualification based on ICH Q3A
Conclusion
The characterization and identification of impurities in amylamine hydrochloride is a multifaceted process that requires a deep understanding of its chemistry, a strategic selection of analytical techniques, and a thorough knowledge of regulatory expectations. By employing a combination of orthogonal analytical methods, such as HS-GC-FID for volatile impurities and derivatization-based RP-HPLC for non-volatile compounds, a comprehensive impurity profile can be established. The integration of mass spectrometry is crucial for the structural elucidation of unknown impurities and degradation products. A well-designed forced degradation study is not only a regulatory requirement but also a critical tool for developing robust, stability-indicating analytical methods. Ultimately, a scientifically sound and well-documented impurity profiling strategy is fundamental to ensuring the quality, safety, and efficacy of any pharmaceutical product derived from amylamine hydrochloride.
References
- A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (2025).
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006).
- LC, MSn and LC–MS/MS studies for the characterization of degrad
- Amyl Alcohols
- A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS. Benchchem.
- Case Based Question Amines. (2024). Scribd.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006).
- Test for Amino Groups: Methods, Reactions & Examples. Vedantu.
- Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
- Preparation of Aminals under Continuous Flow Conditions. (2023). PMC - PubMed Central.
- LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. (2021).
- Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE. LookChem.
- Forced Degrad
- LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances (RSC Publishing).
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- Industrial processes for manufacturing amines. (2025).
- Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evalu
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Reductive Amin
- Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific.
- Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. (2019). Chemical Methodologies.
- Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025).
- Residue findings of melamine and its structural analogues in food using LC-MS/MS. eurl-pesticides.eu.
- Amines Analysis of impurities in anhydrous mono- and trimethylamine. Agilent.
- Amyl Alcohols.
- 09.
- Amines Experiment. (2011). YouTube.
- Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
- ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube.
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI.
- DEVELOPMENT AND VALIDATION OF THE HS-GC-FID METHOD FOR THE QUANTIFICATION OF RESIDUAL SOLVENTS IN DESLOR
- Pentanol isomer synthesis in engineered microorganisms. PMC - NIH.
- Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken me
- Amine synthesis by reductive amination (reductive alkyl
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Reductive Amin
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A Comparative Guide for Researchers: Amylamine vs. Triethylamine as Organic Bases in Synthesis
In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the course of a reaction, influencing yield, purity, and reaction kinetics. Among the myriad of available bases, aliphatic amines are workhorses for a variety of transformations. This guide provides a detailed, data-driven comparison between amylamine, a primary amine, and triethylamine (TEA), a tertiary amine, to equip researchers with the insights needed to select the optimal base for their specific application.
A crucial point of clarification: this guide compares amylamine (also known as n-pentylamine) with triethylamine. The term "amylamine hydrochloride" refers to the ammonium salt of amylamine, which is the acidic conjugate and not a base. To function as a base, the free amine is required.
Section 1: Physicochemical Properties - A Tale of Two Amines
The fundamental differences between amylamine and triethylamine stem from their structures: amylamine possesses two reactive N-H protons and a flexible n-pentyl chain, whereas triethylamine is a sterically hindered tertiary amine with no N-H bonds. These structural distinctions have profound implications for their chemical behavior.
A summary of their key physicochemical properties is presented below:
| Property | Amylamine (n-Pentylamine) | Triethylamine (TEA) | Implication for Synthesis |
| Structure | CH₃(CH₂)₄NH₂ | (CH₃CH₂)₃N | Primary amine vs. Tertiary amine. Amylamine can act as a nucleophile. |
| Amine Class | Primary | Tertiary | Amylamine can participate in reactions (e.g., acylation), while TEA cannot. |
| pKa of Conjugate Acid (pKaH) | 10.63[1][2] | 10.75[3][4] | Basicities are very similar; both are effective acid scavengers. |
| Boiling Point | 104-105.5 °C[5][1][6] | 88.6-89.8 °C[3][7][8] | TEA is more volatile and easier to remove by evaporation post-reaction. |
| Solubility in Water | Miscible/Soluble[5][6][9][10] | Soluble (112.4 g/L at 20°C)[3] | Both can be removed with aqueous acidic washes. |
| Solubility in Organics | Soluble in alcohol, ether[5][1] | Miscible with common organic solvents[3] | Both are suitable for a wide range of reaction media. |
| Steric Hindrance | Low (flexible n-alkyl chain) | High (three ethyl groups) | TEA is less likely to coordinate to metal centers or act as a nucleophile.[3] |
| Nucleophilicity | High (Primary Amine) | Low/Non-nucleophilic | Amylamine can compete with other nucleophiles, leading to byproducts. |
The most salient difference lies in their amine class. As a primary amine, amylamine is a potent nucleophile, capable of participating in reactions such as acylation and alkylation.[10] In contrast, triethylamine's nitrogen is sterically shielded by three ethyl groups, rendering it a poor nucleophile but an effective "proton sponge" or non-nucleophilic base.[3] Their basicities, reflected by their nearly identical pKaH values, are comparable, meaning they are equally capable of neutralizing strong acids generated during a reaction.[1][2][3][4]
Section 2: Performance in Key Synthetic Transformations
The choice between amylamine and triethylamine is most critical in reactions where nucleophilicity can lead to undesired side products.
Case Study 1: Amide Bond Formation (Acylation)
Amide bond formation from an amine and an acyl chloride is a cornerstone of organic synthesis, particularly in drug development. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.
Hypothesis: Triethylamine is the superior base for this transformation. Its role is strictly to scavenge HCl. Amylamine, being a primary amine, will act as a competing nucleophile, reacting with the acyl chloride to form an undesired N-amyl amide byproduct, thereby reducing the yield of the target product and complicating purification.
Illustrative Reaction: The acylation of benzylamine with benzoyl chloride.
Caption: E2 vs. Sₙ2 pathways for alkyl halides.
Experimental Protocol: General Procedure for Elimination
-
In a round-bottom flask equipped with a reflux condenser, combine the alkyl halide (e.g., 2-bromoheptane, 1.0 eq) and the base (1.5 eq; either triethylamine or amylamine).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by GC-MS to observe the formation of heptene isomers and any substitution products.
-
After cooling, dilute the mixture with diethyl ether and wash with water, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent.
-
Analyze the product mixture by GC-MS to determine the ratio of elimination to substitution products.
Expected Data & Analysis
| Base Used | E2:Sₙ2 Product Ratio | Major Product(s) |
| Triethylamine | High (e.g., >10:1) | Heptene isomers |
| Amylamine | Lower (e.g., ~3:1) | Heptene isomers and N-pentyl-2-aminoheptane |
Triethylamine's bulk hinders its ability to approach the electrophilic carbon for an Sₙ2 attack, making it a more selective base for proton abstraction from the less hindered position, thus favoring elimination. Amylamine, being less sterically demanding, is more capable of acting as a nucleophile, resulting in a higher proportion of the substitution byproduct.
Section 3: Practical Considerations - Beyond the Flask
| Consideration | Amylamine | Triethylamine | Analysis |
| Work-up & Purification | Higher boiling point (104-105.5 °C) requires removal by acidic wash. [5][1][6] | Lower boiling point (89 °C) allows for easier removal by evaporation or distillation. [3][7][8] | TEA offers a significant advantage in ease of purification, especially for non-polar compounds where an acidic wash might be problematic. |
| Safety & Handling | Corrosive, flammable liquid. [9]Produces toxic nitrogen oxides on combustion. [9][11] | Corrosive, highly flammable liquid with a strong fishy/ammoniacal odor. [7][12]Reacts violently with strong oxidants. [12] | Both are hazardous materials requiring handling in a fume hood with appropriate personal protective equipment. TEA's higher vapor pressure may pose a greater inhalation risk. |
| Odor | Ammoniacal, fishy. [2][9][11] | Strong, fishy, ammoniacal. [3][7] | Both have unpleasant, strong odors. Triethylamine is notoriously pungent. |
Conclusion & Recommendations
The choice between amylamine and triethylamine is not a matter of which is a "better" base, but which is the right tool for the synthetic task at hand. Their reactivities are fundamentally different due to the presence or absence of N-H protons and varying steric bulk.
Choose Triethylamine when:
-
You require a non-nucleophilic base solely to act as an acid scavenger.
-
The reaction involves sensitive electrophiles like acyl chlorides, sulfonyl chlorides, or silyl chlorides .
-
You need to favor elimination over substitution reactions.
-
Easy removal of the base and its corresponding salt by evaporation or a simple wash is a priority.
Consider Amylamine when:
-
A primary amine is explicitly needed for the reaction mechanism (e.g., in reductive aminations or specific condensations).
-
The reaction requires a simple Brønsted base and there is no risk of nucleophilic attack on the substrate or reagents.
-
The higher boiling point is not a concern for purification.
For the vast majority of applications where a simple organic base is needed to neutralize acid, triethylamine is the more versatile, reliable, and predictable choice , minimizing the risk of side reactions and simplifying product purification.
References
-
LookChem. Amylamine. [Link]
-
Wikipedia. Triethylamine. [Link]
-
Reddit. pH/pKa values in non-aqueous solvents. [Link]
-
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A Comparative Guide to Purity Assessment of Amylamine Hydrochloride: The Ascendancy of Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Amylamine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, presents unique analytical challenges due to its potential for volatility and hygroscopicity.[1][2] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of amylamine hydrochloride, with a specialized focus on the robust and increasingly adopted technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Challenge: Ensuring the Purity of Amine Hydrochlorides
Amine hydrochlorides, as a class of compounds, are crucial in drug formulation. However, their salt form can introduce complexities in purity analysis. Traditional methods, while established, often grapple with issues of derivatization, analyte loss, or the unavailability of identical reference standards.[3][4] Moreover, the inherent properties of amines, such as volatility and the tendency to absorb atmospheric moisture, can compromise the accuracy of weighing and subsequent analysis.[1][2][5] These challenges underscore the need for an analytical technique that is not only accurate and precise but also circumvents the limitations of conventional approaches.
Quantitative NMR: A Primary Ratio Method for Unambiguous Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool in pharmaceutical analysis, recognized by regulatory bodies and pharmacopeias for its reliability in purity assessment.[6] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR is a primary ratio method.[7][8] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the determination of purity by comparing the signal of the analyte to that of a certified internal standard of a different, well-characterized compound.[6][8]
This fundamental principle offers several distinct advantages:
-
No Need for an Identical Reference Standard: This is particularly beneficial when a certified standard for the analyte is unavailable or expensive.[9][10]
-
Simultaneous Quantification and Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, confirming the identity of the analyte and detecting impurities.[11][12]
-
High Precision and Accuracy: When performed under optimized conditions, qNMR can achieve a precision with relative standard deviations typically below 1%.[6]
-
Reduced Sample Handling: qNMR often requires minimal sample preparation, mitigating risks of analyte loss or contamination.[13]
A Comparative Look: qNMR vs. Traditional Methods
To provide a clear perspective, the following table compares qNMR with other common techniques used for the purity assessment of amine hydrochlorides.
| Method | Principle | Advantages | Disadvantages | Applicability to Amylamine HCl |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the molar concentration of nuclei. | - Primary ratio method- No identical standard needed- High precision and accuracy- Provides structural information- Non-destructive | - Lower sensitivity than some methods- High initial instrument cost- Requires careful selection of internal standard and solvent | Excellent. Can directly quantify the amylamine moiety and is less affected by the hydrochloride salt form.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase, with UV or other detection. | - High sensitivity and resolution- Widely available | - Requires a specific reference standard for the analyte- Derivatization may be needed for UV-inactive compounds- Potential for analyte adsorption | Good, but may require derivatization for sensitive detection and a certified amylamine HCl standard for accurate quantification.[14][15] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | - Excellent for volatile and semi-volatile compounds- High resolution | - Requires conversion of the HCl salt to the free amine, which can introduce errors[16]- Potential for peak tailing and analyte loss due to the polar nature of amines[5]- Derivatization is often necessary[3] | Challenging. Requires in-situ regeneration of the free amine, which can be complex and affect reproducibility.[5][16] |
| Titration (Acid-Base) | Neutralization reaction with a standardized acid or base. | - Simple and inexpensive- Well-established method | - Non-specific; titrates all basic impurities- Less precise for high-purity samples- Endpoint detection can be subjective | Moderate. Provides a measure of total basicity but cannot distinguish between amylamine and other basic impurities. |
| Elemental Analysis (CHNS) | Combustion of the sample to determine the percentage of C, H, N, and S. | - Provides fundamental composition data | - Not a direct measure of the target analyte's purity- Prone to manipulation and requires specialized equipment[17]- Sensitive to impurities containing the same elements | Indirect. Can indicate the presence of inorganic impurities or deviations from the expected elemental composition but doesn't quantify the active moiety directly.[11] |
Experimental Workflow: Purity Assessment of Amylamine Hydrochloride by ¹H qNMR
The following diagram outlines the key steps in a typical qNMR experiment for determining the purity of amylamine hydrochloride.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Amylamine hydrochloride (analyte)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be of high purity (≥99.5%), stable, non-volatile, and have signals that do not overlap with the analyte.[10][18]
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - MeOD-d₄). The choice of solvent is critical to ensure the solubility of both the analyte and the internal standard.[10]
-
High-precision analytical balance.
-
Class A volumetric glassware.
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[6]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of amylamine hydrochloride into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard to achieve a signal intensity ratio close to 1:1 with the analyte signal.
-
Quantitatively transfer both the analyte and the internal standard into a volumetric flask using the chosen deuterated solvent.
-
Dissolve the solids completely and make up to the mark with the deuterated solvent.
-
Vortex the solution to ensure homogeneity and transfer an appropriate volume (typically 0.6-0.7 mL) to a high-quality NMR tube.[10]
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 5 minutes).[19]
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, indicated by sharp, symmetrical peaks.[19]
-
Set the acquisition parameters. Crucially, the relaxation delay (d1) must be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration. [19] A typical d1 for small molecules is 30-60 seconds.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%).[19]
4. Data Processing and Purity Calculation:
-
Apply phase and baseline corrections to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of the amylamine hydrochloride (e.g., the α-methylene protons) and a signal from the internal standard.
-
Calculate the purity of the amylamine hydrochloride using the following equation:[10]
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
-
analyte : Amylamine hydrochloride
-
IS : Internal Standard
-
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Internal Standard: Maleic acid is often a good choice in polar solvents like D₂O as it is stable, non-volatile, and provides a sharp singlet in a relatively uncluttered region of the spectrum.[20] The key is to select a standard that is chemically inert with respect to the analyte under the experimental conditions.[18]
-
Solvent Selection: For hydrochloride salts, D₂O or MeOD-d₄ are excellent choices as they readily dissolve ionic compounds.[4] In some cases, using an alkaline deuterated solvent can neutralize the hydrochloride salt in situ, improving solubility and spectral resolution for problematic samples.[4]
-
The Criticality of the Relaxation Delay (d1): The fundamental principle of qNMR relies on the complete relaxation of nuclei between pulses. An insufficient relaxation delay will lead to signal saturation, particularly for nuclei with long T1 relaxation times, resulting in underestimated integrals and inaccurate purity values.[19] This is arguably the most critical parameter to optimize in a qNMR experiment.
Conclusion: The Authoritative Choice for Purity Assessment
While traditional methods for purity analysis have their place, quantitative NMR offers a superior, scientifically robust, and versatile approach for the purity assessment of amylamine hydrochloride.[11] Its status as a primary ratio method eliminates the dependency on specific reference standards, a significant advantage in early-stage drug development.[9] The ability to provide simultaneous structural and quantitative information within a single, non-destructive experiment positions qNMR as a highly efficient and trustworthy technique.[12] As regulatory expectations for data integrity and analytical rigor continue to evolve, the adoption of qNMR is not merely a matter of convenience but a move towards a higher standard of scientific validation in pharmaceutical quality control.[7][21]
References
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- Kemppainen, A. E., & Wagner, P. J. (1974, March 1). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 12(3), 148–149.
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A Senior Application Scientist's Guide: Comparing Deuterated vs. Non-Deuterated Methylamine Hydrochloride in Experimental Applications
For researchers at the forefront of organic synthesis, drug discovery, and analytical chemistry, the choice between an isotopically labeled compound and its unlabeled counterpart is a pivotal decision that dictates experimental design and outcomes. This guide offers an in-depth, objective comparison between methyl-d3-amine hydrochloride (CD₃NH₂·HCl) and standard methylamine hydrochloride (CH₃NH₂·HCl). We will delve into the fundamental principles governing their differential behavior and provide actionable experimental protocols to validate these properties in a laboratory setting.
Foundational Physicochemical Properties
The primary physical distinction between the two molecules is the substitution of three protium (¹H) atoms with deuterium (²H or D) atoms on the methyl group. This seemingly minor change has significant downstream consequences, beginning with a shift in molecular weight.
| Property | Methyl-d3-amine Hydrochloride | Methylamine Hydrochloride |
| Molecular Formula | CD₃NH₂·HCl | CH₃NH₂·HCl |
| Molecular Weight | ~70.54 g/mol | ~67.52 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline, hygroscopic powder |
| Melting Point | ~232-234 °C | ~231-233 °C |
| Solubility | Soluble in water, alcohol, and other polar solvents | Soluble in water |
Table 1: Key physicochemical properties of deuterated and non-deuterated methylamine hydrochloride.[1]
The Guiding Principle: The Kinetic Isotope Effect (KIE)
The divergent performance of these two compounds is rooted in a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[1][]
Consequently, any chemical reaction where the cleavage of this C-H/C-D bond is the rate-determining step will proceed more slowly for the deuterated compound.[3] This effect is the cornerstone of the strategic application of deuteration in science.
Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).
Performance in Key Research Applications
The KIE provides a distinct advantage for deuterated compounds in several key areas.
Enhancing Metabolic Stability in Drug Development
In pharmaceutical research, a primary goal is to design molecules with favorable pharmacokinetic profiles. Many drug candidates are metabolized by cytochrome P450 (CYP450) enzymes in the liver, often through the oxidative cleavage of C-H bonds.[1] If a methyl group is a site of such metabolism (a "metabolic hotspot"), replacing it with a deuterated methyl group can significantly slow this process.[3][4]
This strategic deuteration can lead to:
-
Longer Drug Half-Life: The drug remains in the system longer, potentially reducing dosing frequency.[5]
-
Improved Bioavailability: A greater proportion of the active drug reaches systemic circulation.[1]
-
Reduced Toxic Metabolites: Slower metabolism can decrease the formation of potentially harmful byproducts.[1]
The first FDA-approved deuterated drug, Austedo® (deutetrabenazine) , exemplifies this principle. It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease, offering a similar therapeutic effect with a better pharmacokinetic and side-effect profile.[6][7]
Caption: Impact of deuteration on drug metabolism pathways.
Utility in Analytical Chemistry
The distinct physical properties of deuterated methylamine hydrochloride make it an invaluable tool for analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the proton NMR spectrum of a compound synthesized with methylamine hydrochloride, the methyl protons (CH₃) will produce a characteristic signal. This signal is completely absent when the deuterated analog is used, providing unequivocal proof of incorporation.[1]
-
¹³C NMR: The signal for a standard methyl carbon (¹³CH₃) is a singlet. In contrast, a deuterated methyl carbon (¹³CD₃) appears as a multiplet (typically a septet) due to C-D coupling and is shifted slightly upfield.[1]
-
-
Infrared (IR) Spectroscopy: The difference in mass between H and D alters bond vibrational frequencies. C-H bonds show a characteristic stretching frequency around 2800-3000 cm⁻¹. For C-D bonds, this stretch is observed at a lower frequency, typically 2000-2200 cm⁻¹.[1]
-
Mass Spectrometry (MS): This technique provides the most direct comparison. The molecular ion of a compound containing the CD₃ group will be three mass units higher than its non-deuterated counterpart.[1] This mass difference makes deuterated compounds ideal for use as internal standards in quantitative LC-MS assays, as they co-elute with the analyte but are easily distinguished by the mass spectrometer.
Experimental Protocols for Comparative Analysis
The following protocols are designed as self-validating systems to directly compare the performance of deuterated and non-deuterated methylamine hydrochloride.
Protocol 1: Comparative In Vitro Metabolic Stability Assay
Objective: To quantify the difference in metabolic rate between a non-deuterated and a deuterated model compound using liver microsomes.
Methodology:
-
Synthesis: Synthesize a model drug candidate via reductive amination of an appropriate aldehyde with both methylamine hydrochloride and methyl-d3-amine hydrochloride. Purify and characterize both products (Compound-H and Compound-D).
-
Incubation: Prepare reaction mixtures containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (e.g., 0.5 mg/mL)
-
Compound-H or Compound-D (1 µM final concentration)
-
-
Initiation: Pre-warm mixtures to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (1 mM final concentration).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (Compound-H or Compound-D) at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The metabolic half-life (t₁/₂) is calculated as 0.693/k.
Expected Outcome: Compound-D will exhibit a significantly longer half-life (t₁/₂) compared to Compound-H, providing quantitative evidence of the kinetic isotope effect on metabolic stability.
Caption: Workflow for the in vitro metabolic stability experiment.
Protocol 2: Synthesis and Analytical Validation via Reductive Amination
Objective: To demonstrate the use of both reagents in a common synthetic transformation and validate their incorporation using standard analytical techniques.
Methodology:
-
Reaction Setup: In two separate flasks, dissolve a model aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Amine Addition: To Flask A, add methylamine hydrochloride (1.2 eq). To Flask B, add methyl-d3-amine hydrochloride (1.2 eq). Add a mild base (e.g., triethylamine, 1.5 eq) to each.
-
Reducing Agent: Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to each flask.
-
Reaction: Stir the reactions at room temperature and monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry with Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
-
Characterization: Obtain the following for both the non-deuterated product (Product-H) and the deuterated product (Product-D):
-
Mass Spectrum: Confirm the expected molecular weight and the +3 mass shift for Product-D.
-
¹H NMR Spectrum: Confirm the absence of the N-methyl proton signal in Product-D.
-
¹³C NMR Spectrum: Observe the singlet for the N-methyl carbon in Product-H and the corresponding multiplet in Product-D.
-
Expected Outcome: This protocol will yield the desired secondary amine products. The analytical data will provide a direct, side-by-side comparison, validating both the utility of the reagents as building blocks and their distinct spectroscopic signatures.
Conclusion
The choice between methyl-d3-amine hydrochloride and its non-deuterated analog is determined by the experimental goal. While chemically similar, the strategic substitution of hydrogen with deuterium imparts profound and advantageous changes. For applications in drug discovery, deuteration serves as a powerful tool to enhance metabolic stability and improve pharmacokinetic profiles. In mechanistic and analytical studies, it provides an indispensable tracer and internal standard. Understanding the principles of the kinetic isotope effect allows researchers to harness these differences, leading to more robust, insightful, and innovative scientific outcomes.
References
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ResearchGate. (n.d.). The synthetic routes to deuterated methylamine hydrochloride 4 and... Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from [Link]
- Google Patents. (n.d.). US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof.
-
Timmins, G. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
PubMed. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Retrieved from [Link]
-
Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
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A Comparative Guide to Forced Degradation Studies of Amylamine Hydrochloride Formulations
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development. This guide provides an in-depth, technical comparison of methodologies for conducting forced degradation studies on Amylamine hydrochloride formulations. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a self-validating approach to elucidating degradation pathways and establishing stability-indicating methods.
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or drug product under conditions more severe than accelerated stability testing.[1] The International Council for Harmonisation (ICH) guidelines stipulate the necessity of these studies to identify likely degradation products, understand the molecule's intrinsic stability, and validate the specificity of analytical procedures.[1][2] For a simple aliphatic amine salt like Amylamine hydrochloride, which is susceptible to various degradation pathways, these studies are critical for developing a stable and effective pharmaceutical formulation. The goal is not to completely degrade the API, but to achieve a target degradation of 5-20%, which is sufficient to generate and identify potential degradants without destroying the sample.[3]
Strategic Approach to Stress Condition Selection
A "one-size-fits-all" approach to forced degradation is insufficient.[4] The selection and severity of stress conditions should be based on the chemical nature of the API. Amylamine hydrochloride, a primary amine salt, is particularly susceptible to oxidation and reactions involving the amine functional group.
Comparison of Stress Conditions
| Stress Condition | Rationale for Amylamine Hydrochloride | Potential Degradation Pathways |
| Acid Hydrolysis | While generally stable, the glycosidic bond in some formulations could be susceptible. Primarily serves as a control. | Minimal degradation expected for the amylamine moiety itself. |
| Base Hydrolysis | The free amine form is more susceptible to oxidation and other reactions. | Deamination, oxidation of the free amine. |
| Oxidative Degradation | The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. | Formation of N-oxides, imines, and further degradation to smaller aldehydes and ammonia. |
| Thermal Degradation | To assess the impact of heat on the solid form and in solution, which can accelerate other degradation processes. | Dealkylation, deamination, and potential for polymerization. |
| Photodegradation | To evaluate the sensitivity of the molecule to light exposure. | Photo-oxidation, free-radical mediated degradation. |
Experimental Protocols: A Self-Validating Framework
The following protocols are designed to be a starting point, with the understanding that optimization of stressor concentration and exposure time is necessary to achieve the target 5-20% degradation.
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of Amylamine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Stress: To one aliquot, add an equal volume of 0.1 M hydrochloric acid.
-
Base Stress: To a second aliquot, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solutions at 60°C for 24 hours.
-
Neutralization: After incubation, cool the solutions to room temperature and neutralize the acid-stressed sample with 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
Analysis: Dilute the samples to a suitable concentration for analysis by HPLC.
Causality: The use of 0.1 M acid and base at an elevated temperature provides sufficient stress to induce hydrolysis if the molecule is susceptible.[4] Neutralization is crucial to prevent further degradation and to ensure compatibility with the analytical column.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of Amylamine hydrochloride.
-
Stress Application: Add an equal volume of 3% hydrogen peroxide.
-
Incubation: Incubate the solution at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the sample for HPLC analysis.
Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies. Performing the experiment at room temperature initially prevents overly rapid degradation.
Protocol 3: Thermal Degradation
-
Solid State: Place a thin layer of Amylamine hydrochloride powder in a petri dish and expose it to 70°C in a calibrated oven for 48 hours.
-
Solution State: Prepare a 1 mg/mL solution and incubate at 70°C for 48 hours.
-
Analysis: For the solid sample, dissolve it in a suitable solvent. Dilute both samples for HPLC analysis.
Causality: Thermal stress in both solid and solution states is important as degradation mechanisms can differ. The chosen temperature is above accelerated stability conditions to induce degradation.[2]
Protocol 4: Photodegradation
-
Preparation: Prepare a 1 mg/mL solution of Amylamine hydrochloride.
-
Exposure: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Dilute the samples for HPLC analysis.
Causality: Adherence to ICH Q1B guidelines ensures a standardized and reproducible assessment of photosensitivity. The dark control is essential to differentiate between photodegradation and thermal degradation.
Visualizing the Workflow
Caption: Experimental workflow for forced degradation studies.
Comparative Analysis of Analytical Techniques
The development of a stability-indicating analytical method is a primary outcome of forced degradation studies.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose. However, other techniques offer complementary information.
| Analytical Technique | Advantages for Amylamine Hydrochloride Analysis | Disadvantages |
| HPLC-UV | Robust, reproducible, and widely available. Good for quantification and assessing peak purity. | May not be suitable for degradants that lack a UV chromophore. |
| LC-MS | Provides molecular weight information, crucial for the identification of unknown degradation products. | Can be less quantitative than HPLC-UV. Matrix effects can suppress ionization. |
| GC-MS | Suitable for volatile and thermally stable degradants.[5][6] | Requires derivatization for non-volatile compounds. High temperatures can cause on-column degradation. |
| Capillary Electrophoresis (CE) | High separation efficiency, especially for charged species. Low sample and solvent consumption. | Can have lower sensitivity and reproducibility compared to HPLC. |
Hypothetical Degradation Data and Interpretation
The following table presents plausible data from a forced degradation study of an Amylamine hydrochloride formulation, analyzed by a validated HPLC-UV method.
| Stress Condition | % Degradation of Amylamine HCl | Number of Degradation Products | Major Degradant Peak Area (%) |
| Control | < 0.1 | 0 | - |
| Acid Hydrolysis | 1.2 | 1 | 0.8 |
| Base Hydrolysis | 8.5 | 3 | 4.2 (Deg-1), 2.1 (Deg-2) |
| Oxidation | 15.2 | 4 | 7.8 (Deg-3), 3.5 (Deg-4) |
| Thermal (Solution) | 5.8 | 2 | 3.1 (Deg-1) |
| Thermal (Solid) | 2.1 | 1 | 1.5 |
| Photodegradation | 3.5 | 2 | 2.0 (Deg-5) |
Interpretation:
-
Significant Degradation: The formulation shows significant degradation under oxidative and basic conditions. This is expected for a primary amine.
-
Identification of Major Degradants: Degradants Deg-1, Deg-2, Deg-3, and Deg-4 should be prioritized for structural elucidation using LC-MS.
-
Method Validation: The HPLC method successfully separated the parent peak from all degradation products, demonstrating its stability-indicating nature.[7]
Potential Degradation Pathway
Based on the chemistry of primary amines, a likely degradation pathway under oxidative stress is proposed below.
Caption: A potential oxidative degradation pathway for Amylamine.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting forced degradation studies on Amylamine hydrochloride formulations. By understanding the "why" behind each experimental step and employing a suite of complementary analytical techniques, researchers can gain a thorough understanding of the molecule's stability profile. This knowledge is paramount for developing robust formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. The data generated from these studies forms an integral part of the information provided to regulatory authorities.[2][8]
Future work should focus on the structural elucidation of the major degradation products using advanced techniques like high-resolution mass spectrometry and NMR. Toxicological assessment of any significant degradants may also be warranted.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 25, 2026, from [Link]
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Advancing Amine Degradation Analysis. (2021, January 26). International CCS Knowledge Centre. Retrieved January 25, 2026, from [Link]
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Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 25, 2026, from [Link]
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. (2003, May 1). PubMed. Retrieved January 25, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved January 25, 2026, from [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. (2023, January 30). IJPPR. Retrieved January 25, 2026, from [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved January 25, 2026, from [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved January 25, 2026, from [Link]
-
Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 25, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 25, 2026, from [Link]
-
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.). Retrieved January 25, 2026, from [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 25, 2026, from [Link]
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- 4. onyxipca.com [onyxipca.com]
- 5. ccsknowledge.com [ccsknowledge.com]
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- 8. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Amylamine Hydrochloride
As laboratory professionals dedicated to advancing research and development, our commitment to safety is paramount. The effective management of chemical waste is not merely a regulatory obligation but a cornerstone of a responsible and sustainable research environment. This guide provides a detailed, field-tested framework for the proper disposal of amylamine hydrochloride, moving beyond simple checklists to explain the scientific rationale behind each procedural step.
Part 1: Comprehensive Hazard Assessment
Amylamine hydrochloride (C₅H₁₃N·HCl), the salt of a primary aliphatic amine, is a white to off-white crystalline powder that is soluble in water.[1] While the hydrochloride form is a stable solid, its potential hazards are significant and must be fully understood before any handling or disposal operations commence. The primary hazards stem from its base component, amylamine, and its acidic nature in solution.
-
Corrosivity and Toxicity: Like its parent amine, amylamine hydrochloride is corrosive and can cause severe skin burns and eye damage upon contact.[2][3] It is harmful if swallowed or if it comes into contact with the skin and can be toxic if inhaled, causing respiratory irritation.[2][4] The causality lies in the amine functional group's ability to disrupt biological tissues.
-
Flammability (of the parent amine): The parent compound, n-amylamine, is a highly flammable liquid with a low flash point of 4°C (39.2°F).[2] While the hydrochloride salt is a solid, contact with strong bases can liberate the flammable liquid amine. This potential for generating a flammable substance is a critical consideration during spill cleanup and disposal.
-
Environmental Hazard: This chemical is recognized as being harmful to aquatic life with long-lasting effects. Therefore, it must be prevented from entering waterways and sewer systems.[5]
To prevent dangerous exothermic or gas-producing reactions, amylamine hydrochloride waste must be segregated from:
-
Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates)[2][6]
-
Strong Bases: Can liberate flammable and corrosive n-amylamine liquid/vapor.
-
Acids, Acid Anhydrides, and Acid Chlorides: While it is a salt, further reactions can occur.[2]
Data Summary: Amylamine Hydrochloride & n-Amylamine
| Property | Amylamine Hydrochloride | n-Amylamine (Parent Compound) | Source |
| CAS Number | 142-65-4 | 110-58-7 | [7] |
| Molecular Formula | C₅H₁₄ClN | C₅H₁₃N | [7] |
| Appearance | White to off-white crystalline powder | Clear, colorless liquid | [1][5] |
| Primary Hazards | Corrosive, Toxic, Skin/Eye Damage, Harmful if Swallowed/Inhaled | Highly Flammable, Corrosive, Toxic, Respiratory Irritation | [2][3] |
| Flash Point | Not Applicable (Solid) | 4°C / 39.2°F | [2] |
| Water Solubility | Soluble | Soluble | [1][5] |
| GHS Hazard Statements | H302, H312, H314, H331, H335, H412 | H225, H302, H312, H314, H331, H335 | [2] |
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The selection of PPE is directly dictated by the hazards identified above.
-
Eye and Face Protection: Wear tight-sealing safety goggles in combination with a face shield.[2] This dual protection is essential to guard against splashes of solutions and accidental projection of the solid powder.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing, such as a lab coat, to prevent any skin exposure.[2] For tasks with a higher risk of splashes, such as cleaning up large spills, a chemically resistant apron or coveralls are required.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood. If engineering controls are insufficient or during a large spill response, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary to prevent inhalation of dust or vapors.[2]
Part 3: Disposal Workflow & Spill Management
The proper disposal of amylamine hydrochloride requires a systematic approach, from routine waste collection to emergency spill response. The following diagram illustrates the decision-making process.
Sources
- 1. Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE | lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. n-Amylamine hydrochloride | C5H14ClN | CID 120182 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of Amylamine Hydrochloride
As laboratory professionals, our commitment to safety is paramount, especially when working with reactive chemical compounds. This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth operational plan for the safe handling, use, and disposal of amylamine hydrochloride. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a secure laboratory environment.
Understanding the Hazard Profile of Amylamine Hydrochloride
Amylamine hydrochloride, while a solid, shares the toxicological and corrosive properties of its parent compound, n-amylamine. It is crucial to recognize that this substance can cause severe skin burns and eye damage.[1][2] Inhalation of dust particles may lead to respiratory irritation, and ingestion or skin contact can be harmful.[1][2]
Key Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[1][3]
-
Toxic: Harmful if swallowed or in contact with skin.[1] Toxic if inhaled.[1]
-
Irritant: Can cause irritation to the respiratory system.[1][3]
While amylamine hydrochloride itself is a solid and not flammable, it is incompatible with strong acids and oxidizing agents.[1][3] It is essential to store it away from these substances to prevent hazardous chemical reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling amylamine hydrochloride. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield.[1] | Protects against splashes and airborne particles, preventing severe eye damage and blindness.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause severe burns and systemic toxicity.[1][2] |
| Body Protection | Flame-retardant and antistatic protective clothing, such as a lab coat. | Shields the body from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) should be used if ventilation is inadequate or if irritation is experienced.[1] | Protects against the inhalation of harmful dust particles and potential vapors.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring safety. The following diagram and procedural steps outline the safe handling of amylamine hydrochloride throughout its lifecycle in the laboratory.
Caption: A stepwise workflow for the safe handling of amylamine hydrochloride.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Weighing: Conduct all weighing operations within the fume hood to contain any dust. Use a dedicated, labeled weigh boat.
-
Dissolving and Mixing: Add the solid amylamine hydrochloride to the solvent slowly. Be aware of any potential exothermic reactions.
-
Transfer: Use appropriate, clean glassware for all transfers. Ensure containers are clearly labeled.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces that may have come into contact with the chemical using a suitable decontaminating solution.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in a designated, labeled hazardous waste container.[1][5] All waste must be disposed of in accordance with local, state, and federal regulations.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][2]
-
Emergency Response Plan
In the event of an emergency, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][7] |
| Spill | Evacuate the area and remove all ignition sources.[1][3] For small spills, absorb with an inert material such as sand, dry lime, or soda ash and place in a suitable container for disposal.[3][8] For large spills, dike the area to prevent spreading and contact emergency services.[8] All spill cleanup should be performed by trained personnel wearing appropriate PPE. |
Storage and Incompatibilities
Proper storage is vital to maintaining the stability and safety of amylamine hydrochloride.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Keep away from heat, sparks, and open flames.[1][2]
-
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1][3]
By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
Loba Chemie. (2018). AMYLAMINE FOR SYNTHESIS MSDS. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Amylamine. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
LEAP Online. (2005). Hydroxylamine hydrochloride MSDS. [Link]
Sources
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- 2. lobachemie.com [lobachemie.com]
- 3. nj.gov [nj.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Amylamine | 110-58-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
